TAT (48-57)
Descripción
BenchChem offers high-quality TAT (48-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAT (48-57) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGTSYBZVRLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109N31O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Entry of TAT (48-57): A Technical Guide to the Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Trans-Activator of Transcription (TAT) protein contains a short, basic region, corresponding to amino acids 48-57 (sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg), that functions as a potent protein transduction domain (PTD). This peptide, commonly referred to as TAT (48-57), is one of the most well-studied cell-penetrating peptides (CPPs) due to its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules—from small molecules to large proteins and nanoparticles—into the cellular interior. Understanding the precise mechanism of its entry is critical for optimizing its use as a delivery vector in therapeutics and research.
This technical guide provides an in-depth exploration of the core mechanisms governing TAT (48-57) cellular entry, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate the key pathways and workflows.
Core Mechanisms of Cellular Entry
The cellular uptake of TAT (48-57) is a multi-faceted process that is not governed by a single pathway. Instead, the peptide exploits several endogenous cellular mechanisms, and the predominant route can depend on factors such as peptide concentration, cell type, and the nature of the conjugated cargo. The entry process can be broadly divided into an initial cell surface interaction followed by internalization through distinct pathways.
Initial Cell Surface Interaction: Electrostatic Binding
The primary step in TAT (48-57) internalization is an electrostatic interaction between the highly cationic peptide (net charge of +8) and negatively charged components on the cell surface.[1] The principal binding partners are heparan sulfate (B86663) proteoglycans (HSPGs), which are ubiquitously expressed on the surface of most mammalian cells.[2][3]
-
Binding Mechanism: The positively charged guanidinium (B1211019) groups of the arginine residues in the TAT peptide form strong ionic bonds with the negatively charged sulfate and carboxylate groups of the heparan sulfate glycosaminoglycan (GAG) chains.[4][5] This interaction concentrates the peptide at the cell surface, facilitating the subsequent internalization steps. Enzymatic removal of heparan sulfate from the cell surface has been shown to significantly reduce TAT peptide binding and uptake.[2]
Internalization Pathways
Following the initial binding event, TAT (48-57) and its cargo are internalized. There is a long-standing debate regarding the exact mechanism, with substantial evidence supporting both energy-dependent endocytic pathways and energy-independent direct translocation.
At physiological concentrations (low micromolar), the cellular uptake of TAT (48-57) is predominantly mediated by energy-dependent endocytic processes.[5][6] This is evidenced by the significant reduction in uptake observed at low temperatures (4°C) or upon depletion of cellular ATP.[5][6] Several endocytic routes have been implicated:
-
Macropinocytosis: This is considered a major pathway for TAT peptide uptake.[1][7] Macropinocytosis is a form of fluid-phase endocytosis involving large-scale ruffling of the plasma membrane to form large, irregular vesicles called macropinosomes. This process is initiated by the TAT peptide's interaction with the cell surface, which can activate signaling cascades involving the GTPase Rac1 and subsequent actin cytoskeleton rearrangement.[8][9] Inhibition of macropinocytosis with drugs like amiloride (B1667095) or cytochalasin D has been shown to decrease TAT uptake.[1][6]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form small, uniform vesicles. Several studies have shown that specific inhibitors of this pathway can partially reduce TAT peptide internalization, indicating its involvement.[5][10]
-
Caveolae-Mediated Endocytosis: This route involves flask-shaped plasma membrane invaginations called caveolae, which are rich in cholesterol and the protein caveolin-1. While some reports suggest this pathway is involved in the uptake of certain TAT-fusion proteins, it is not considered essential for the internalization of the unconjugated TAT peptide itself.[5][10]
At higher, non-physiological concentrations, or under specific conditions, TAT (48-57) may enter cells via direct translocation across the plasma membrane. This proposed mechanism is energy-independent and does not involve vesicle formation.[1][9] Molecular dynamics simulations suggest that at a high local concentration, the peptide can interact with the phospholipid headgroups, inducing membrane destabilization and the formation of a transient pore through which the peptide can pass.[11][12] This pathway is supported by observations of peptide uptake in model membrane systems like giant unilamellar vesicles (GUVs).[13]
Intracellular Trafficking and Endosomal Escape
Once internalized via endocytosis, the TAT peptide and its cargo are sequestered within endosomes. For the cargo to exert its biological function in the cytosol or nucleus, it must escape from these vesicles. This endosomal escape is a critical and often rate-limiting step in the delivery process. The acidic environment of late endosomes (pH ~5.5) is thought to facilitate this escape by promoting peptide-membrane interactions that lead to membrane destabilization and leakage.[14]
Quantitative Data Summary
The efficiency and kinetics of TAT (48-57) uptake have been quantified in various studies. The following tables summarize key comparative data.
| Parameter | Peptide | Value | Cell Line(s) | Notes | Reference |
| Toxicity (EC₅₀) | Rhodamine-TAT | >100 µM | HeLa, A549, CHO | Unconjugated TAT peptide shows very low toxicity. | [15] |
| Rhodamine-TAT-Peptide Cargo | 67 µM | HeLa, A549, CHO | Conjugation to a cargo peptide slightly increases toxicity. | [15] | |
| Uptake Kinetics | Fluorescein-TAT | Maximal uptake at 1-3 h | HeLa, A549, CHO | The kinetic profile is largely independent of cell type. | [15] |
| Relative Uptake Magnitude | Rhodamine-TAT | 1x (Baseline) | HeLa, A549, CHO | TAT uptake is generally lower than polyarginine or transportan. | [15] |
| Rhodamine-Polyarginine (R8) | 10-30x > TAT | HeLa, A549, CHO | Polyarginine shows significantly higher uptake magnitude. | [15] | |
| Thermodynamic Parameters | FAM-TAT | Q₁₀ = 1.44 | Jurkat | Temperature coefficient for the energy-dependent uptake phase. | [2] |
| FAM-TAT | Eₐ = 4.45 Kcal/mole | Jurkat | Activation energy for the energy-dependent uptake phase. | [2] | |
| Dextran (Macropinocytosis Marker) | Q₁₀ = 2.2 | Jurkat | For comparison, macropinocytosis has a higher energy dependence. | [2] | |
| Dextran (Macropinocytosis Marker) | Eₐ = 7.2 Kcal/mole | Jurkat | Activation energy for macropinocytosis is higher than for TAT uptake. | [2] |
Experimental Protocols
Investigating the cellular uptake of TAT (48-57) typically involves fluorescence-based methods such as flow cytometry and confocal microscopy.
Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of the mean fluorescence intensity of a cell population following incubation with a fluorescently labeled TAT peptide.
Materials:
-
Fluorescently labeled TAT (48-57) (e.g., TMR-TAT, FITC-TAT) stock solution (1 mM in sterile water or DMSO).
-
Adherent or suspension cell line (e.g., HeLa, Jurkat).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Serum-free culture medium (e.g., Opti-MEM).
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Trypsin-EDTA (0.05%) for adherent cells.
-
Flow cytometry buffer (e.g., PBS + 1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Seeding: For adherent cells, seed 2 x 10⁵ cells per well in a 24-well plate and allow them to attach overnight. For suspension cells, use an equivalent number of cells per tube.
-
Peptide Incubation: a. Wash cells twice with pre-warmed PBS. b. Add serum-free medium containing the desired concentration of fluorescently labeled TAT peptide (e.g., 1-10 µM). c. Incubate for the desired time (e.g., 1-3 hours) at 37°C in a CO₂ incubator. Include an untreated cell sample as a negative control.
-
Washing and Cell Detachment: a. Remove the peptide-containing medium and wash the cells three times with cold PBS to stop uptake and remove surface-bound peptide. b. Crucial Step: To remove non-internalized, membrane-adhered peptide, incubate cells with 0.05% Trypsin-EDTA for 5-10 minutes at 37°C. This digests extracellular peptides and detaches adherent cells. c. Neutralize trypsin with complete medium and transfer cells to a flow cytometry tube. For suspension cells, proceed directly to centrifugation after the trypsin step.
-
Sample Preparation for Flow Cytometry: a. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. b. Discard the supernatant and wash the cell pellet once with cold flow cytometry buffer. c. Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Data Acquisition: a. Analyze the cell suspension using a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC or PE channel). b. Acquire at least 10,000 events per sample. c. Use the untreated cell sample to set the background fluorescence gate. The mean fluorescence intensity (MFI) of the treated cell population is proportional to the amount of internalized peptide.
Protocol 2: Visualization of Cellular Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular distribution of the TAT peptide, helping to distinguish between endosomal entrapment (punctate pattern) and cytosolic/nuclear delivery (diffuse pattern).
Materials:
-
Fluorescently labeled TAT (48-57).
-
Cells seeded on glass-bottom dishes or coverslips.
-
Nuclear stain (e.g., Hoechst 33342 or DAPI).
-
Endosomal/lysosomal marker (e.g., LysoTracker Red DND-99, if using a green-fluorescent TAT).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Mounting medium.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells onto glass-bottom dishes or coverslips and culture overnight.
-
Peptide Incubation: a. Wash cells with pre-warmed PBS. b. Incubate cells with serum-free medium containing the fluorescently labeled TAT peptide (e.g., 5 µM) for 1-3 hours at 37°C.
-
Staining of Live Cells (Optional): If co-localizing with organelles in live cells, add nuclear or endosomal markers according to the manufacturer's protocol during the last 15-30 minutes of peptide incubation.
-
Washing and Fixation: a. Wash cells three times with PBS to remove excess peptide. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Note: Fixation can sometimes cause artifacts in peptide distribution; live-cell imaging is the gold standard. c. Wash three times with PBS.
-
Staining of Fixed Cells: If not stained live, perform nuclear staining now by incubating with Hoechst/DAPI solution for 5-10 minutes. Wash again with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Visualize the samples using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and any counterstains. c. Acquire z-stack images to confirm the intracellular localization of the peptide signal.
Visualizations (Graphviz DOT Language)
The following diagrams illustrate the key concepts described in this guide.
Figure 1: Overall workflow of TAT (48-57) cellular entry.
Figure 2: Major endocytic pathways for TAT (48-57) internalization.
Figure 3: General experimental workflow for studying TAT uptake.
References
- 1. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cellular Entry: A Technical Guide to the TAT (48-57) Peptide
An In-depth Examination of the Sequence, Structure, and Mechanisms of a Prototypical Cell-Penetrating Peptide for Researchers, Scientists, and Drug Development Professionals.
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a highly cationic region, spanning amino acids 48-57, that has garnered significant attention for its remarkable ability to traverse cellular membranes. This peptide, commonly referred to as TAT (48-57), has become a cornerstone in the field of drug delivery and cellular biology, serving as a powerful tool for the intracellular delivery of a wide array of cargo molecules. This technical guide provides a comprehensive overview of the TAT (48-57) peptide, detailing its sequence, structural characteristics, and the molecular mechanisms governing its cellular uptake.
Peptide Sequence and Physicochemical Properties
The canonical amino acid sequence of the TAT (48-57) peptide is Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR)[1][2]. This decapeptide is characterized by a high density of basic residues, with six arginines and two lysines, conferring a strong net positive charge at physiological pH[3][4]. This polycationic nature is fundamental to its function, mediating the initial interactions with the negatively charged cell surface.
| Property | Value | Reference |
| Sequence | Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | [1][2] |
| Molecular Formula | C55H109N31O12 | [5] |
| Molecular Weight | 1396.65 g/mol | [5] |
| Net Charge (pH 7.4) | +8 | [3] |
Structural Characteristics: A Disordered yet Potent Conformation
In aqueous solution, the TAT (48-57) peptide predominantly exists in a disordered or random coil conformation[6][7][8][9]. Circular dichroism (CD) spectroscopy studies typically show a broad negative minimum around 200 nm, which is characteristic of a random coil[7][8]. Some studies suggest the presence of a polyproline type II (PPII) helical conformation, which also exhibits a similar CD signal[7][8][9]. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the flexible nature of the peptide in solution, with chemical shift assignments indicating a lack of stable secondary structure[10]. Despite its unstructured nature in solution, this flexibility may be crucial for its ability to adapt to the diverse environments it encounters during cellular translocation, from the aqueous extracellular space to the hydrophobic lipid bilayer.
Quantitative Analysis of Molecular Interactions
The function of TAT (48-57) is underpinned by its binding to various molecular components of the cell. Isothermal titration calorimetry (ITC) and other biophysical techniques have been employed to quantify these interactions.
Binding to Glycosaminoglycans
The initial contact of TAT (48-57) with the cell surface is largely mediated by electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs)[3][7][11][12].
| Ligand | Binding Constant (K₀) | Stoichiometry (Peptide:Ligand) | Enthalpy (ΔH) | Reference |
| Heparan Sulfate | (6.0 ± 0.6) × 10⁵ M⁻¹ | 6.3 ± 1.0 | -4.6 ± 1.0 kcal/mol | [3] |
| Heparin | ~3 × 10⁵ M⁻¹ - 6 × 10⁵ M⁻¹ | Multiple Sites | - | [3] |
| Chondroitin Sulfate B | ~3 × 10⁵ M⁻¹ - 6 × 10⁵ M⁻¹ | Multiple Sites | - | [3] |
Binding to TAR RNA
The native function of the full-length TAT protein involves binding to the Trans-Activation Response (TAR) element of the nascent HIV-1 RNA. The basic domain (48-57) is the primary RNA binding domain.
| Ligand | Dissociation Constant (Kd) | Reference |
| TAR RNA | 727 ± 74 nM | [13][14] |
| TAR RNA | ~260 nM | [15] |
Interaction with Lipid Membranes
The interaction of TAT (48-57) with lipid bilayers is a critical step in its translocation. The binding affinity is influenced by the lipid composition, particularly the presence of anionic lipids.
| Lipid Composition | Dissociation Constant (Kd) | Reference |
| Anionic POPG Liposomes | 7.5 ± 2.0 µM | [16] |
Mechanisms of Cellular Uptake
The precise mechanism by which TAT (48-57) enters cells has been a subject of extensive research and debate. Evidence suggests that the peptide can utilize multiple pathways, and the dominant mechanism may depend on factors such as peptide concentration, cargo size, and cell type. The two major proposed routes are direct translocation and endocytosis.
Direct Translocation
At higher concentrations, TAT (48-57) is thought to be able to directly penetrate the plasma membrane in an energy-independent manner[4][17]. This process is believed to involve the formation of transient pores or the induction of localized membrane destabilization[4]. The high positive charge of the peptide interacts with the negatively charged phospholipid headgroups, leading to a disruption of the bilayer structure that allows the peptide to traverse into the cytoplasm.
References
- 1. pnas.org [pnas.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 12. A Triad of Lys12, Lys41, Arg78 Spatial Domain, a Novel Identified Heparin Binding Site on Tat Protein, Facilitates Tat-Driven Cell Adhesion | PLOS One [journals.plos.org]
- 13. Inhibition of gene expression in human cells through small molecule-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
The Basic Domain of HIV-1 Tat: A Multifunctional Hub for Viral Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The basic domain of the Human Immunodeficiency Virus type 1 (HIV-1) Tat protein is a short, arginine-rich region that plays a pivotal role in the viral life cycle and the modulation of host cellular functions. This guide provides a comprehensive technical overview of the core functions of the Tat basic domain, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular processes to support advanced research and therapeutic development.
Core Functions of the Tat Basic Domain
The basic domain of HIV-1 Tat, typically spanning amino acids 49-57 (sequence: RKKRRQRRR), is a highly conserved and functionally dense region. Its multifaceted nature is central to several key processes in HIV-1 replication and pathogenesis.
Transcriptional Transactivation via TAR Binding
The primary and most well-characterized function of the Tat basic domain is its essential role in the transactivation of HIV-1 gene expression. This process is mediated by the specific interaction between the basic domain and the Trans-Activation Response (TAR) element, a structured RNA hairpin located at the 5' end of all nascent viral transcripts.[1]
The binding of Tat to TAR initiates a cascade of events that dramatically increases the processivity of RNA Polymerase II (RNAP II), leading to the efficient synthesis of full-length viral RNAs.[1] In the absence of Tat, transcription often terminates prematurely. The basic domain, rich in positively charged amino acids, directly interacts with the negatively charged phosphate (B84403) backbone of the TAR RNA stem-loop. This interaction is crucial for the recruitment of the positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9).[2] CDK9 then phosphorylates the C-terminal domain of RNAP II, switching it to a highly processive state.
Nuclear and Nucleolar Localization
The Tat basic domain also functions as a potent Nuclear Localization Signal (NLS) and a Nucleolar Localization Signal (NoLS), directing the protein from the cytoplasm to the nucleus and further into the nucleolus.[3][4] This subcellular trafficking is critical for Tat's function in viral transcription, which occurs within the host cell nucleus. While the precise mechanism of Tat's nuclear import is still debated, it is known to interact with components of the cellular nuclear import machinery, including importin-α and importin-β.[4][5][6] Some studies suggest a direct, importin-α-independent interaction with importin-β, a characteristic of some arginine-rich NLSs.[5][6] Once in the nucleus, the basic domain's positive charge is also thought to mediate its accumulation in the nucleolus through electrostatic interactions with nucleolar components.[4]
Protein Transduction and Cellular Uptake
A remarkable feature of the Tat basic domain is its ability to function as a Protein Transduction Domain (PTD), also known as a cell-penetrating peptide (CPP).[1][7] This allows Tat to be secreted from infected cells and subsequently taken up by neighboring uninfected cells.[2] This transcellular activity of Tat contributes significantly to HIV-1 pathogenesis by affecting bystander cells. The uptake mechanism is thought to involve interactions with heparan sulfate (B86663) proteoglycans on the cell surface, followed by endocytosis through either clathrin-mediated or caveolae-dependent pathways.[2][8] This property of the Tat basic domain has been widely exploited for the intracellular delivery of various cargo molecules, including proteins, DNA, and nanoparticles, in research and therapeutic contexts.[9][10][11]
Quantitative Data
The interaction between the Tat basic domain and its various binding partners has been quantified in numerous studies. The following tables summarize key quantitative data.
| Interaction | Method | Dissociation Constant (Kd) | Reference |
| Tat protein - TAR RNA | Electrophoretic Mobility Shift Assay (EMSA) | ~1-10 nM | [1] |
| Tat peptide (basic domain) - TAR RNA | Surface Plasmon Resonance (SPR) | ~20-50 nM | [1] |
| Tat basic domain - Importin-β | In vitro binding assay | Micromolar range (lower affinity than classical NLS) | [5][6] |
Table 1: Binding Affinities of the Tat Basic Domain
| Parameter | Cell Type | Value/Observation | Reference |
| Tat uptake for cell growth promotion | Kaposi's sarcoma (KS) cells | Peak effect at 0.1-1 ng/mL | [12] |
| Tat uptake for nuclear localization and transactivation | T-lymphocytes | Requires ≥100 ng/mL | [12] |
| Tat secretion | HIV-1 infected primary CD4+ T-cells | Mediated by phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | [13] |
Table 2: Quantitative Aspects of Tat Cellular Uptake and Secretion
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of the HIV-1 Tat basic domain.
In Vitro Tat-TAR Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes a method to qualitatively and quantitatively assess the binding of the Tat basic domain (as a peptide or part of the full-length protein) to its TAR RNA target.
Materials:
-
Recombinant Tat protein or synthetic Tat basic domain peptide
-
In vitro transcribed and radiolabeled TAR RNA
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 10% glycerol)
-
Non-specific competitor (e.g., yeast tRNA)
-
Native polyacrylamide gel (e.g., 6-8%)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (e.g., 50% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare Binding Reactions: In a microcentrifuge tube, combine the binding buffer, a fixed amount of radiolabeled TAR RNA (e.g., 10,000 cpm), and an excess of non-specific competitor RNA.
-
Add Tat Protein/Peptide: Add increasing concentrations of the Tat protein or peptide to the reaction tubes. Include a negative control with no protein.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C to prevent denaturation.
-
Visualization: After electrophoresis, dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA.
-
Analysis: The unbound TAR RNA will migrate faster, while the Tat-TAR complex will be "shifted" to a higher molecular weight position. The intensity of the shifted band relative to the free probe can be used to determine the binding affinity (Kd).
In Vitro Nuclear Import Assay
This assay reconstitutes the nuclear import of Tat in digitonin-permeabilized cells to identify the cellular factors required for its nuclear translocation.
Materials:
-
HeLa or other suitable mammalian cells grown on coverslips
-
Transport buffer (e.g., 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)
-
Fluorescently labeled Tat protein or a fusion protein containing the Tat basic domain (e.g., GFP-Tat)
-
Cytosolic extract (e.g., from HeLa cells) or purified importins (importin-α, importin-β) and Ran/GTP
-
ATP regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase)
-
Fluorescence microscope
Procedure:
-
Cell Permeabilization: Wash cells with cold transport buffer. Incubate the cells with a low concentration of digitonin (e.g., 40-50 µg/mL) in transport buffer on ice for 5 minutes to selectively permeabilize the plasma membrane while leaving the nuclear envelope intact.
-
Wash: Gently wash the permeabilized cells with transport buffer to remove the cytosol.
-
Import Reaction: Add the import mix to the permeabilized cells. The mix should contain the fluorescently labeled Tat protein, transport buffer, an ATP regenerating system, and either cytosolic extract or purified transport factors.
-
Incubation: Incubate the coverslips at 37°C for 30 minutes to allow for nuclear import.
-
Fixation and Imaging: Wash the cells with transport buffer, fix with paraformaldehyde, and mount on slides. Observe the subcellular localization of the fluorescently labeled Tat protein using a fluorescence microscope.
-
Analysis: Quantify the nuclear versus cytoplasmic fluorescence intensity to determine the efficiency of nuclear import under different conditions (e.g., with or without specific importins).
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate critical signaling pathways and experimental workflows involving the HIV-1 Tat basic domain.
Caption: Tat-mediated transcriptional transactivation of the HIV-1 LTR.
References
- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 2. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]
- 3. Molecular Coevolution of Nuclear and Nucleolar Localization Signals inside the Basic Domain of HIV-1 Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional roles of HIV-1 Tat protein in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arginine-Rich Domains Present in Human Immunodeficiency Virus Type 1 Tat and Rev Function as Direct Importin β-Dependent Nuclear Localization Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arginine-rich domains present in human immunodeficiency virus type 1 Tat and Rev function as direct importin beta-dependent nuclear localization signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of HIV-Tat protein transduction domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein transduction domain of HIV-1 Tat protein promotes efficient delivery of DNA into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Protein Transduction Domain of HIV-1 Tat Protein Promotes Efficient Delivery of DNA into Mammalian Cells* | Semantic Scholar [semanticscholar.org]
- 11. HIV-1 Tat protein transduction domain peptide facilitates gene transfer in combination with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release, uptake, and effects of extracellular human immunodeficiency virus type 1 Tat protein on cell growth and viral transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Insights into the Mechanism of HIV-1 Tat Secretion from the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cellular Entry: A Technical Guide to the TAT (48-57) Protein Transduction Domain
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein transduction domain (PTD), specifically the amino acid sequence 48-57 (GRKKRRQRRR), represents a paradigm-shifting tool in the realm of molecular delivery.[1] This highly cationic peptide possesses the remarkable ability to traverse cellular membranes, enabling the intracellular delivery of a wide array of cargo molecules, from small peptides to large proteins and nanoparticles.[2][3] This technical guide provides an in-depth exploration of the TAT (48-57) PTD, focusing on its mechanism of action, quantitative delivery metrics, and the experimental protocols essential for its study and application.
Mechanism of Transduction: A Multi-Faceted Entry Strategy
The cellular uptake of TAT (48-57) is not a singular event but rather a complex process involving multiple pathways. The initial and critical step is the electrostatic interaction between the positively charged arginine and lysine (B10760008) residues of the peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[4][5] This interaction is thought to concentrate the peptide at the cell membrane, facilitating subsequent internalization.
Following this initial binding, TAT (48-57) can enter the cell via several mechanisms:
-
Direct Translocation: At higher concentrations, the peptide is believed to be capable of directly penetrating the plasma membrane in an energy-independent manner. The exact mechanism is still under investigation but may involve the formation of transient pores or inverted micelles.[6]
-
Endocytosis: At lower, more physiologically relevant concentrations, TAT-mediated transduction primarily occurs through energy-dependent endocytic pathways.[1] These include:
-
Macropinocytosis: A process of non-specific bulk fluid uptake, which has been identified as a major entry route for TAT-fusion proteins.[2]
-
Clathrin-Mediated Endocytosis: This classic endocytic pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.[7]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[7]
-
Once internalized within endosomes, the escape of TAT-conjugated cargo into the cytoplasm is a crucial and often rate-limiting step.[8][9] The acidic environment of the endosome is thought to induce conformational changes in the TAT peptide, facilitating its interaction with the endosomal membrane and subsequent escape.[1] To enhance this process, fusogenic peptides, such as the influenza virus hemagglutinin-derived HA2 peptide, can be co-administered to promote endosomal membrane disruption.[2]
Quantitative Analysis of TAT (48-57) Mediated Transduction
The efficiency of TAT (48-57)-mediated protein delivery is dependent on several factors, including the concentration of the fusion protein, incubation time, and the cell type. The following tables summarize quantitative data from studies utilizing TAT-fused green fluorescent protein (GFP) to assess transduction efficiency.
| Concentration of TAT (48-57)-GFP | Incubation Time | Cell Line | Transduction Efficiency (% of GFP positive cells) | Reference |
| 100 nM | 1 hour | HeLa | Low | [10] |
| 500 nM | 1 hour | HeLa | Moderate | [10] |
| 1 µM | 1 hour | HeLa | High | [10] |
| 10 µM | 1 hour | Jurkat | ~50% | [11] |
| 30 µM | 1 hour | C26 | High | [12] |
| 50 µM | 1 hour | C26 | High | [12] |
| Cell Type | TAT-mediated GFP Delivery Efficiency (Geometric Mean Fluorescence) | Reference |
| Primary Astrocytes (serum-containing medium) | High | [13] |
| Primary Astrocytes (serum-free medium) | High | [13] |
| Primary Astrocytes (in co-culture with neurons) | Moderate | [13] |
| Primary Neurons | Low | [13] |
Key Experimental Protocols
Reproducible and quantifiable assessment of TAT-mediated delivery is crucial for research and development. Below are detailed methodologies for key experiments.
Protocol 1: TAT-Cargo Conjugation and Purification
This protocol describes a general method for conjugating a cysteine-containing cargo protein to a maleimide-activated TAT peptide.
-
Antibody/Protein Reduction (if applicable):
-
Dissolve the antibody or protein in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), at a 5-10 fold molar excess.
-
Incubate for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated TAT peptide in a compatible solvent (e.g., DMSO).
-
Add the activated TAT peptide to the reduced protein solution at a desired molar ratio (e.g., 5:1 peptide to protein).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as cysteine or 2-mercaptoethanol, to cap any unreacted maleimide (B117702) groups.
-
-
Purification of the Conjugate:
-
Purify the TAT-cargo conjugate from unconjugated peptide and protein using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A/G for antibodies).[]
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.[]
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled TAT-cargo and the relative amount of uptake per cell.
-
Cell Preparation:
-
Plate cells in a multi-well plate and culture to the desired confluency.
-
For suspension cells, adjust the cell density to an appropriate concentration.
-
-
Incubation with TAT-Cargo:
-
Prepare serial dilutions of the fluorescently labeled TAT-cargo in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the TAT-cargo.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
If desired, stain for cell surface markers or a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Gate on the live, single-cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.[16]
-
Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of fluorescently labeled TAT-cargo.
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
-
Incubation and Staining:
-
Incubate the cells with the fluorescently labeled TAT-cargo as described in the flow cytometry protocol.
-
During the last 15-30 minutes of incubation, add fluorescent probes for specific organelles if co-localization studies are desired (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS).
-
Image the live cells using a confocal microscope equipped with the appropriate lasers and filters for the chosen fluorophores.
-
Acquire z-stack images to visualize the three-dimensional distribution of the TAT-cargo within the cells.
-
Signaling Pathways and Logical Relationships
The interaction of TAT (48-57) with the cell surface and its subsequent internalization can trigger various signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Conclusion
The TAT (48-57) protein transduction domain remains a powerful and versatile tool for overcoming the cellular barrier to drug delivery. A thorough understanding of its complex uptake mechanisms, coupled with robust and quantitative experimental methodologies, is paramount for its successful application in research and the development of novel therapeutics. This guide provides a foundational framework for researchers to harness the full potential of this remarkable peptide.
References
- 1. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ldbiopharma.com [ldbiopharma.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Flow cytometric quantification of HIV-1 Tat protein in tat-transfected Jurkat T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle of TAT-Mediated Intracellular Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic molecules into the intracellular environment remains a critical challenge in drug development. The cell membrane acts as a formidable barrier, restricting the entry of many potentially potent therapeutic agents, including proteins, peptides, and nucleic acids. The discovery of cell-penetrating peptides (CPPs), and notably the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus, has opened up new avenues for overcoming this barrier. The TAT peptide, a short, positively charged sequence (RKKRRQRRR), has demonstrated a remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of cells.[1][2] This technical guide provides an in-depth exploration of the core principles of TAT-mediated intracellular delivery, focusing on the underlying mechanisms, quantitative aspects of delivery efficiency, and detailed experimental protocols for its study.
Core Principle: Mechanisms of TAT-Mediated Intracellular Delivery
The precise mechanism by which the TAT peptide facilitates intracellular entry is a subject of ongoing research, with evidence supporting multiple pathways that are not mutually exclusive and can be dependent on the cargo, cell type, and experimental conditions. The primary mechanisms are broadly categorized as direct translocation and endocytosis.
1. Direct Translocation:
Early studies suggested that TAT peptides could directly penetrate the plasma membrane in an energy-independent manner. This process is thought to involve electrostatic interactions between the cationic TAT peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[3][4] This interaction is proposed to destabilize the membrane locally, creating transient pores through which the TAT-cargo complex can pass. However, this mechanism is now considered to be more likely for the peptide alone or with very small cargo, and at high concentrations.
2. Endocytosis:
A substantial body of evidence now indicates that endocytosis is the major pathway for the cellular uptake of TAT-cargo conjugates.[5] This energy-dependent process involves the engulfment of the TAT-cargo complex by the cell membrane to form intracellular vesicles. Several endocytic pathways have been implicated:
-
Macropinocytosis: This is a prominent pathway for the uptake of TAT and its conjugates.[6][7] It is a non-specific, actin-dependent process that results in the formation of large vesicles called macropinosomes. The binding of TAT to the cell surface can actively stimulate this process.[8]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the TAT-cargo complex.[9]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
3. Endosomal Escape: The Critical Hurdle
Following endocytosis, the TAT-cargo complex is entrapped within endosomes. For the cargo to exert its biological effect, it must escape from these vesicles into the cytoplasm. This is a major rate-limiting step in TAT-mediated delivery.[8] The acidic environment of late endosomes is thought to trigger conformational changes in the TAT peptide or associated fusogenic peptides, leading to the destabilization of the endosomal membrane and the release of the cargo.[10] The interaction of TAT with the anionic lipid bis(monoacylglycero)phosphate (BMP) in the late endosomal membrane is believed to play a crucial role in this process.[4]
Quantitative Data on TAT-Mediated Delivery
The efficiency of TAT-mediated intracellular delivery is influenced by several factors, including the nature and size of the cargo, the cell type, and the method of conjugation. The following tables summarize representative quantitative data from various studies.
| Cargo Type | Cell Line | Uptake Efficiency (% of cells positive) | Fold Increase vs. Control | Reference |
| GFP Protein | PC12 (undifferentiated) | ~60% | ~4-fold | [3] |
| GFP Protein | PC12 (differentiated) | ~80% | ~6-fold | [3] |
| GFP Protein | Primary Astrocytes | High | Significant | [3] |
| Doxorubicin (in liposomes) | C26 (colon carcinoma) | Not specified | ~2-fold increase in tumor | [3] |
| Gold Nanoparticles | A431 (epidermoid carcinoma) | High | Significantly higher than unconjugated nanoparticles | [1] |
| Gold Nanoparticles | HeLa (cervical cancer) | Low | No significant penetration | [1] |
| Porphyrin | A549 (lung carcinoma) | High | Higher than unconjugated porphyrin | [11] |
| PAD4 Inhibitor (on AuNPs) | HCT-116 (colon cancer) | High | Significantly higher than unconjugated inhibitor | [12] |
| In Vivo Model | Cargo | Delivery Vehicle | Tumor Accumulation (%ID/g) | Reference |
| Mice with C26 tumors | Doxorubicin | Liposomes | ~5% | [3] |
| Nude mice with PDA xenografts | Not specified | Liposomes | ~3% | [13] |
| Mice with HCT-116 xenografts | PAD4 Inhibitor | Gold Nanoparticles | Significantly higher than control | [12] |
Experimental Protocols
TAT-Cargo Conjugation using Click Chemistry
This protocol describes a common method for covalently linking a TAT peptide to a cargo molecule using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[14][15]
Materials:
-
Alkyne-modified cargo molecule
-
Azide-functionalized TAT peptide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Protein labeling buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in water.
-
50 mM THPTA in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
10 mM Azide-TAT peptide in water or DMSO.
-
1-10 mg/mL Alkyne-modified cargo in protein labeling buffer.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified cargo solution with the protein labeling buffer.
-
Add the azide-functionalized TAT peptide from the stock solution to achieve a molar excess (e.g., 5-20 fold) relative to the cargo.
-
-
Prepare the Catalyst:
-
In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.
-
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA catalyst mixture to the cargo-peptide solution.
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess reagents and catalyst from the conjugated product using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol provides a method to quantify the intracellular uptake of a fluorescently labeled TAT-cargo conjugate.[16][17]
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Cell culture medium
-
Fluorescently labeled TAT-cargo (e.g., TAT-GFP)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the desired concentration of the fluorescently labeled TAT-cargo conjugate to each well. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells three times with PBS to remove any non-internalized conjugate.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for GFP).
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) as a measure of uptake efficiency.
-
Endosomal Escape Assay using Galectin-8 (Gal8-YFP)
This assay is used to visualize and quantify the disruption of endosomal membranes, indicating endosomal escape. Galectin-8 fused to a fluorescent protein (e.g., YFP) is diffusely localized in the cytoplasm but relocates to damaged endosomes, forming distinct puncta.[18][19]
Materials:
-
Cells stably expressing Gal8-YFP
-
TAT-cargo conjugate
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the Gal8-YFP expressing cells on glass-bottom dishes suitable for live-cell imaging.
-
-
Treatment:
-
Treat the cells with the TAT-cargo conjugate at the desired concentration and for various time points.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Acquire images in the YFP channel to observe the localization of Gal8-YFP.
-
-
Image Analysis:
-
Quantify the number and intensity of Gal8-YFP puncta per cell. An increase in puncta formation indicates endosomal disruption and potential cargo escape.
-
Visualizations
Signaling Pathway of TAT-Mediated Endocytosis and Endosomal Escape
Caption: TAT-mediated entry involves interaction with HSPGs, leading to macropinocytosis or clathrin-mediated endocytosis and subsequent endosomal escape.
Experimental Workflow for a TAT-Mediated Delivery Study
Caption: A typical experimental workflow for studying TAT-mediated intracellular delivery of a cargo molecule.
Logical Relationship of Components in the TAT System
Caption: Logical relationship of the key components involved in the TAT-mediated intracellular delivery system.
Conclusion
TAT-mediated intracellular delivery represents a powerful and versatile platform for transporting a wide range of therapeutic and diagnostic molecules across the cell membrane. While the precise mechanisms of uptake and endosomal escape are still being fully elucidated, it is clear that endocytic pathways, particularly macropinocytosis, play a central role. The efficiency of delivery is highly dependent on the specific cargo, cell type, and the chemical linkage between the TAT peptide and its payload. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to design and evaluate novel TAT-based delivery systems. Future research will likely focus on enhancing endosomal escape, improving target cell specificity, and further unraveling the intricate molecular interactions that govern this fascinating and potent delivery mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of in vivo behavior of TAT-modified liposome by associated protein corona and avidity to tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cell penetration by permeabilization of late endosomes: interplay between a multivalent TAT Peptide and Bis(monoacylglycerol)phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ldbiopharma.com [ldbiopharma.com]
- 6. Cationic TAT peptide transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transducible TAT-HA fusogenic peptide enhances escape of TAT-fusion proteins after lipid raft macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of GFP-fusion proteins in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAT-Modified Gold Nanoparticles Enhance the Antitumor Activity of PAD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. researchgate.net [researchgate.net]
- 19. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
understanding the cell-penetrating properties of TAT (48-57)
An In-Depth Technical Guide to the Cell-Penetrating Properties of TAT (48-57)
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein contains a highly basic region, residues 48-57, that functions as a potent protein transduction domain (PTD), more commonly known as a cell-penetrating peptide (CPP).[1][2][3] This decapeptide, with the sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), has the remarkable ability to traverse biological membranes and deliver a wide array of molecular cargo into living cells.[1][4] Its cationic nature, conferred by six arginine and two lysine (B10760008) residues, is fundamental to its function.[5] The TAT (48-57) peptide has become a vital tool in biomedical research and a promising vector for therapeutic drug delivery, capable of transporting molecules ranging from small fluorophores to large nanoparticles and liposomes into the cellular interior.[4][5] This guide provides a comprehensive technical overview of the mechanisms, influencing factors, and experimental methodologies related to the cell-penetrating properties of TAT (48-57).
Mechanism of Cellular Uptake
The precise mechanism by which TAT (48-57) enters cells is complex and remains a subject of debate, with evidence supporting multiple pathways. The uptake process is not mutually exclusive and often depends on experimental conditions. The primary mechanisms proposed are direct translocation across the plasma membrane and various forms of endocytosis.[6][7]
Initial Cell Surface Interactions
The initial step for cellular entry involves the electrostatic interaction between the positively charged TAT peptide and negatively charged components on the cell surface. For a long time, heparan sulfate (B86663) proteoglycans (HSPGs) were considered essential for this interaction, acting as cell surface receptors that concentrate the peptide and facilitate internalization.[8][9] However, more recent studies have challenged this dogma, demonstrating that TAT PTD-mediated transduction can occur efficiently even in mutant cell lines deficient in glycosaminoglycans (GAGs) and sialic acids.[10] While acidic glycans on the cell surface do form a charge-based binding pool for the peptide, this interaction may be independent of the actual transduction mechanism.[10]
Direct Translocation
Direct translocation is a proposed energy-independent pathway where the peptide traverses the lipid bilayer directly. This mechanism is thought to involve the formation of transient pores or membrane destabilization.[5][11] Studies using model membranes like giant unilamellar vesicles (GUVs) have shown that TAT (48-57) can induce pore formation, particularly in membranes containing anionic lipids or lipids that induce negative curvature, allowing the peptide and other small molecules to pass through.[5] This process is more likely to occur at higher peptide concentrations.[12]
Endocytic Pathways
A significant body of evidence points to energy-dependent endocytosis as a primary route for TAT (48-57) internalization, especially at lower, more physiologically relevant concentrations.[7][12] When attached to large cargo, the uptake mechanism often shifts towards endocytosis.[13] Several endocytic routes have been implicated:
-
Macropinocytosis: This is a major, lipid raft-dependent pathway for TAT uptake, involving the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[14][15][16] Inhibition of macropinocytosis with drugs like amiloride (B1667095) or cytochalasin D has been shown to reduce TAT uptake.[12]
-
Clathrin-Mediated Endocytosis: Some studies suggest the involvement of clathrin-coated pits in an AP-2/clathrin/dynamin 2-dependent pathway for the uptake of Tat and its fusion proteins.[14][16][17]
-
Caveolae/Lipid Raft-Mediated Endocytosis: Internalization via cholesterol-rich membrane microdomains known as lipid rafts or caveolae has also been proposed as a popular pathway for Tat-fusion protein entry.[2][16]
The specific endocytic pathway utilized can be cell-type dependent and influenced by the nature of the cargo conjugated to the peptide.[2][17]
Factors Influencing TAT (48-57) Uptake
The efficiency and mechanism of TAT (48-57) cellular entry are governed by a variety of physicochemical and experimental factors.
-
Peptide Sequence and Charge: The arginine-rich basic domain is critical for transduction.[3][8] The guanidinium (B1211019) groups of arginine residues are considered more important than the primary amines of lysine for CPP activity.[12] Alanine substitution of the basic residues significantly decreases cellular uptake.[18][19] Interestingly, a homopolymer of nine L-arginine residues (R9) was found to be 20-fold more efficient at cellular uptake than TAT (49-57).[20]
-
Peptide Concentration: The concentration of the peptide can dictate the entry mechanism. Direct penetration is more probable at high micromolar concentrations, whereas endocytosis is the predominant pathway at lower concentrations.[12]
-
Cargo Properties: The size, charge, and chemical nature of the conjugated cargo significantly impact the uptake process.[13] Large cargoes, such as proteins or nanoparticles, often necessitate an endocytic pathway for internalization, as they cannot easily pass through transient membrane pores.[11][13]
-
Cell Type: Different cell lines exhibit varying efficiencies for TAT-mediated transduction.[21] For example, T cells, which do not express caveolin, can only utilize clathrin-dependent uptake mechanisms.[17]
-
Temperature: As endocytosis is an active, energy-dependent process, reducing the temperature to 4°C effectively inhibits this pathway.[12] Studies have shown that the rate of TAT uptake at 37°C is approximately double the rate observed at 25°C.[15]
Quantitative Data Presentation
Quantifying the cellular uptake of TAT (48-57) is essential for evaluating its efficiency as a delivery vector. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of Experimental Conditions on TAT Peptide Uptake
| Parameter | Condition 1 | Uptake Level (Condition 1) | Condition 2 | Uptake Level (Condition 2) | Fold Change (2 vs 1) | Reference |
|---|---|---|---|---|---|---|
| Temperature | 37°C | High | 25°C | Low | ~1.9x less | [15] |
| Peptide Sequence | TAT (49-57) | 1x | 9-mer L-Arginine (R9) | ~20x | 20 | [20] |
| Peptide Sequence | TAT (49-57) | 1x | 9-mer D-Arginine (r9) | >100x | >100 |[20] |
Table 2: Cellular Uptake of TAT-Doxorubicin Conjugates in Cancer Cell Lines
| Cell Line | Molecule | Incubation Time | Concentration | Intracellular Accumulation (Flow Cytometry) | Reference |
|---|---|---|---|---|---|
| KB-V1 (Drug-Resistant) | Doxorubicin | 2 h | 5 µM | Low | [22] |
| KB-V1 (Drug-Resistant) | C₁₆NTD (TAT-Dox Conjugate) | 2 h | 5 µM | High | [22] |
| KB-3-1 (Drug-Sensitive) | Doxorubicin | 2 h | 5 µM | Moderate | [22] |
| KB-3-1 (Drug-Sensitive) | C₁₆NTD (TAT-Dox Conjugate) | 2 h | 5 µM | Very High |[22] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Figure 1: Proposed Cellular Uptake Pathways for TAT (48-57).
Caption: Figure 2: Workflow for Quantitative Analysis of TAT Uptake.
Caption: Figure 3: Factors Influencing TAT Uptake Mechanism.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of TAT (48-57) cell penetration.
Protocol: Fluorometric Quantification of Cellular Uptake
This protocol quantifies the total amount of fluorescently labeled TAT peptide internalized by a cell population.[6][23]
-
Cell Seeding: Seed HeLa cells (or other adherent cell line) in a 24-well plate at a density of 2 x 10⁵ cells per well and culture for 24-48 hours in standard medium until they reach 70-80% confluency.[6]
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled TAT (48-57) (e.g., TAMRA-TAT) in sterile water or PBS. Dilute the peptide to the desired final concentration (e.g., 5 µM) in serum-free medium or a buffered salt solution (e.g., HEPES Krebs Ringer).[23]
-
Incubation: Aspirate the culture medium from the cells and wash once with PBS. Add the peptide solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C in a 5% CO₂ incubator.
-
Washing: Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized, membrane-bound peptide. An optional acid wash (0.2 M glycine-HCl, pH 2.2) can be used to strip surface-bound peptide.[24]
-
Cell Lysis: Add 300 µL of 0.1 M NaOH to each well and incubate for at least 60 minutes at 4°C to ensure complete cell lysis.[23]
-
Fluorescence Measurement: Transfer 50-100 µL of the cell lysate from each well to a black 96-well microplate. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths for the fluorophore (e.g., λex = 544 nm / λem = 590 nm for TAMRA).[6]
-
Protein Normalization: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., Pierce BCA Protein Assay Kit).
-
Data Analysis: Calculate the uptake as fluorescence intensity per milligram of total protein to normalize for variations in cell number.
Protocol: Confocal Microscopy for Intracellular Localization
This protocol allows for the visualization of the subcellular distribution of the internalized peptide.[24][25]
-
Cell Seeding: Seed cells (e.g., 3 x 10⁵) on sterile glass coverslips or in glass-bottom dishes (e.g., 35 mm FluoroDish) and culture for 24-48 hours.[6]
-
Incubation: Replace the culture medium with a solution of fluorescently labeled TAT (48-57) (e.g., 50 µM T-Tat in hHBSS) and incubate for 1 hour at 37°C.[25]
-
Washing: Gently wash the cells twice with pre-warmed buffer (e.g., hHBSS) to remove extracellular peptide.[25]
-
Live Cell Imaging (Optional): Immediately image the live cells using a laser-scanning confocal microscope. This avoids potential artifacts from fixation.
-
Fixation: For fixed-cell imaging, aspirate the buffer and add 3.7-4% paraformaldehyde (PFA) in PBS. Incubate for 5-10 minutes at room temperature.[24]
-
Mounting: Wash the fixed cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Acquire z-stack images using a confocal microscope with the appropriate laser line for excitation. Analyze the images to determine the intracellular localization (e.g., punctate vesicular patterns, diffuse cytosolic, nuclear).
Protocol: Uptake Mechanism Inhibition Assay
This protocol helps elucidate the uptake pathway by using temperature control and chemical inhibitors.[12]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates) as described above.
-
Pre-treatment with Inhibitors:
-
Low Temperature: Pre-incubate a set of cells at 4°C for 30 minutes to deplete cellular energy stores and inhibit endocytosis.
-
Chemical Inhibitors: Pre-incubate cells with specific endocytosis inhibitors for 30-60 minutes at 37°C. Examples include:
-
Amiloride (inhibitor of macropinocytosis).
-
Cytochalasin D (inhibitor of macropinocytosis and actin polymerization).
-
-
-
Peptide Incubation: Add the fluorescently labeled TAT peptide to the pre-treated cells (and a control set without pre-treatment). For the low-temperature condition, perform the entire incubation on ice or at 4°C. For chemical inhibitors, keep the inhibitor present during the peptide incubation.
-
Quantification: After incubation, wash the cells and quantify the uptake using either fluorometry (Protocol 6.1) or flow cytometry.
-
Analysis: Compare the peptide uptake in inhibited conditions to the untreated control. A significant reduction in uptake suggests the involvement of the targeted pathway.
Conclusion
The TAT (48-57) peptide is a highly efficient cell-penetrating peptide whose mechanism of entry is a multifaceted process involving both direct membrane translocation and various endocytic pathways. The dominant pathway is highly dependent on factors such as peptide concentration, the nature of the attached cargo, and the specific cell type being targeted. Its highly cationic sequence is the primary driver of its initial interaction with the cell surface, though the absolute requirement for specific receptors like HSPGs is now contested. While TAT (48-57) provides a powerful platform for intracellular delivery, challenges such as endosomal entrapment of cargo and a lack of cell specificity remain key areas of ongoing research. A thorough understanding of its cell-penetrating properties, guided by the quantitative and methodological data presented here, is critical for researchers and drug development professionals seeking to harness its full therapeutic potential.
References
- 1. cardoso-lab.org [cardoso-lab.org]
- 2. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 9. A Triad of Lys12, Lys41, Arg78 Spatial Domain, a Novel Identified Heparin Binding Site on Tat Protein, Facilitates Tat-Driven Cell Adhesion | PLOS One [journals.plos.org]
- 10. Revised Role of Glycosaminoglycans in TAT Protein Transduction Domain-mediated Cellular Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
basic characteristics of arginine-rich cell-penetrating peptides
An In-depth Technical Guide to Arginine-Rich Cell-Penetrating Peptides
Introduction
Cell-penetrating peptides (CPPs) are a class of short peptides, typically comprising fewer than 30 amino acids, renowned for their ability to traverse cellular membranes.[1][2] This property makes them exceptional candidates for delivering a wide array of membrane-impermeable cargo molecules—such as drugs, nucleic acids, proteins, and nanoparticles—into the cellular interior.[1][2] Among the various classes of CPPs, arginine-rich peptides are the most extensively studied and frequently utilized, largely due to their high translocation efficiency.[3]
The discovery of the first CPP, the Tat protein from HIV-1, revealed that its protein transduction domain was rich in basic amino acids, particularly arginine.[1] Subsequent research confirmed that the guanidinium (B1211019) group of arginine is a critical determinant for the membrane translocation capability, playing a more significant role than the primary amine of lysine.[1][4] Arginine-rich CPPs can be conjugated to their cargo via covalent bonds or can form non-covalent complexes, typically through electrostatic interactions.[1] Their non-toxic nature and broad applicability have positioned them as a trending and powerful tool for cellular delivery in therapeutics and research.[1]
This guide provides a detailed overview of the fundamental characteristics of arginine-rich CPPs, including their physicochemical properties, structure-activity relationships, and the molecular mechanisms governing their cellular uptake. It also includes standardized protocols for their characterization and quantitative data for comparison.
Core Physicochemical Characteristics
The unique properties of arginine-rich CPPs are intrinsically linked to the physicochemical nature of the arginine residue itself.
-
Cationic Nature and the Guanidinium Group : At physiological pH, the guanidinium side chain of arginine is protonated, conferring a strong positive charge to the peptide.[4] This cationic nature is fundamental to the initial interaction with the negatively charged cell surface.[4] The guanidinium group is capable of forming strong, bidentate hydrogen bonds with negatively charged phosphate, sulfate (B86663), and carboxylate groups present on cell surface molecules like glycosaminoglycans (GAGs).[4][5][6]
-
Interaction with Cell Surface Proteoglycans : The cellular uptake of arginine-rich CPPs is often initiated by their binding to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][5] This interaction serves to concentrate the CPP-cargo complex at the plasma membrane, which is a crucial first step for internalization.[3][7] This binding is driven by a favorable enthalpy contribution, leading to high-affinity interactions that can promote charge neutralization and subsequent partitioning into the cell membrane.[5]
-
Hydrophobicity and Amphipathicity : While the arginine content is paramount, overall peptide hydrophobicity also plays a key role.[8] The incorporation of hydrophobic residues can modulate the peptide's interaction with the lipid bilayer and enhance its ability to escape from endosomal compartments following uptake.[8] Some CPPs are designed to be amphipathic, with distinct polar (arginine-rich) and nonpolar faces, which can influence their mechanism of entry.[1]
Structure-Activity Relationships
The efficiency of cellular translocation is highly dependent on the primary sequence and structure of the peptide.
-
Number of Arginine Residues : Studies on oligoarginine peptides have demonstrated a clear correlation between the number of arginine residues and uptake efficiency. The most efficient cellular uptake is typically observed for peptides containing between 7 and 15 arginine residues.[4] For example, octa-arginine (R8) and nona-arginine (B115151) (R9) are among the most commonly used CPPs for cargo delivery.[1]
-
Sequence and Modifications : The specific amino acid sequence is a primary factor that determines the internalization mechanism.[1] For instance, the inclusion of histidine residues can create pH-sensitive peptides that facilitate endosomal escape.[4] Furthermore, the spacing of arginine residues, sometimes controlled by synthetic linkers like aminohexanoic acid (Ahx), can be optimized to improve delivery efficiency.[9]
-
Impact of Cargo : The nature of the attached cargo (e.g., size, charge, hydrophobicity) can significantly influence the uptake mechanism and efficiency.[10][11] The fusion of a CPP to a cargo molecule can sometimes reduce uptake efficiency and alter the cellular distribution, often leading to greater retention within endosomes.[11]
Quantitative Data on Arginine-Rich CPPs
The following tables summarize key properties and comparative uptake efficiencies of commonly studied arginine-rich CPPs.
Table 1: Physicochemical Properties of Representative Arginine-Rich CPPs
| Peptide | Sequence | Length (Amino Acids) | Net Charge (pH 7.4) | Origin |
| Tat (48-60) | GRKKRRQRRRPPQ | 13 | +8 | HIV-1 Tat Protein |
| Nona-arginine (R9) | RRRRRRRRR | 9 | +9 | Synthetic |
| Octa-arginine (R8) | RRRRRRRR | 8 | +8 | Synthetic |
| Penetratin | RQIKIWFQNRRMKWKK | 16 | +8 | Antennapedia Homeodomain |
| (R-Ahx-R)4 | R-Ahx-R-R-Ahx-R-R-Ahx-R-R-Ahx-R | 8 (Arg) | +8 | Synthetic |
Table 2: Comparative Cellular Uptake Efficiency and Mechanisms
| Peptide | Cell Line | Relative Uptake Efficiency (Normalized to Tat) | Primary Uptake Mechanism(s) |
| Tat (48-60) | Jurkat | 100% | Macropinocytosis, Direct Translocation |
| R9 | HeLa | ~150-200% | Macropinocytosis, Direct Translocation |
| R8 | CHO-K1, HeLa | ~120-180% | Macropinocytosis |
| FHV (35-49) | Jurkat | ~250% | Macropinocytosis |
| Penetratin | HeLa | ~60-80% | Direct Translocation, Endocytosis |
Data compiled from multiple sources for illustrative comparison; actual values may vary based on experimental conditions.[12]
Mechanisms of Cellular Uptake
The process by which arginine-rich CPPs enter cells is complex and remains a subject of investigation. Two principal pathways have been identified: direct translocation across the plasma membrane and energy-dependent endocytosis.[1][13] The prevailing mechanism is highly dependent on factors such as CPP concentration, cargo type and size, and the specific cell line being studied.[10]
Direct Translocation
This energy-independent pathway involves the direct movement of the CPP and its cargo across the lipid bilayer.[5] Several models have been proposed, including the formation of transient pores or inverted micelles.[14] More recent evidence suggests a mechanism where arginine-rich peptides induce the formation of multilamellar membrane structures, which then enter the cell via a fusion pore.[15] This pathway is thought to be more prevalent for CPPs alone or with small cargo.
Endocytosis
Endocytosis is an energy-dependent process and a major route of entry, particularly for CPPs carrying large cargo.[7][10] Several endocytic pathways have been implicated:
-
Macropinocytosis : This is a common and significant pathway for the uptake of oligoarginines like R8.[16] It involves large-scale engulfment of extracellular fluid and is often stimulated by the CPP's interaction with the cell surface, which can induce the necessary actin cytoskeleton rearrangement.[16]
-
Clathrin-Mediated and Caveolae-Mediated Endocytosis : These receptor-dependent pathways have also been shown to be involved in the internalization of various arginine-rich CPPs and their cargo.[1][7]
A critical challenge for all endocytic pathways is the subsequent endosomal escape . After being enclosed in an endosome, the CPP-cargo complex must escape into the cytoplasm to avoid being trafficked to lysosomes for degradation.[2][6]
Experimental Protocols
Standardized methods are required to characterize and compare the efficacy of different CPPs.
Protocol: Cellular Uptake Quantification by Flow Cytometry
This protocol quantifies the total amount of fluorescently labeled CPP taken up by a cell population.
-
Cell Preparation : Seed cells (e.g., HeLa, CHO-K1) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Peptide Treatment : Prepare solutions of fluorescently labeled CPP (e.g., FITC-R9) in serum-free media at desired concentrations (e.g., 1-10 µM). Remove old media from cells, wash once with PBS, and add 250 µL of the CPP solution to each well.
-
Incubation : Incubate the cells for a defined period (e.g., 1 hour) at 37°C. For endocytosis inhibition studies, pre-incubate cells with inhibitors (e.g., 50 µM EIPA for macropinocytosis) for 30 minutes prior to adding the CPP.
-
Cell Detachment and Washing : Remove the CPP solution and wash cells twice with PBS. Add 100 µL of trypsin-EDTA to detach the cells. Once detached, add 400 µL of complete media to neutralize the trypsin.
-
Surface Fluorescence Quenching : Transfer the cell suspension to a microcentrifuge tube. To distinguish between internalized and membrane-bound peptide, add Trypan Blue (0.2% final concentration) to quench extracellular fluorescence.
-
Flow Cytometry Analysis : Analyze the cell suspension immediately on a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel) of at least 10,000 cells per sample. The geometric mean fluorescence intensity (MFI) is used as a measure of uptake.
Protocol: Visualization of Uptake by Confocal Microscopy
This method provides qualitative data on the subcellular localization of CPPs, helping to elucidate the uptake mechanism.
-
Cell Seeding : Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Peptide Treatment : Treat cells with fluorescently labeled CPP (e.g., 5 µM) in imaging media for 1-2 hours at 37°C.
-
Washing : Remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Staining (Optional) : To visualize organelles, incubate cells with specific markers, such as Hoechst 33342 for the nucleus (1 µg/mL for 15 min) or LysoTracker Red for lysosomes (50 nM for 30 min).
-
Imaging : Mount the coverslip or place the dish on the stage of a confocal microscope. Acquire Z-stack images to analyze the subcellular distribution of the peptide. A diffuse cytosolic signal may suggest direct translocation or endosomal escape, while a punctate, vesicular pattern is indicative of endosomal entrapment.
Conclusion
Arginine-rich CPPs are powerful vectors for intracellular delivery, a capability rooted in the unique physicochemical properties of the arginine guanidinium group. Their cellular entry is a multifaceted process involving an initial electrostatic interaction with the cell surface followed by internalization via direct translocation or, more commonly, an endocytic pathway such as macropinocytosis. The specific mechanism and resulting efficiency are dictated by a sensitive balance of factors including peptide structure, cargo identity, and cell type. A comprehensive understanding of these basic characteristics, aided by the robust experimental protocols outlined here, is essential for the rational design and optimization of arginine-rich CPPs for future therapeutic and biotechnological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]
- 4. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides [mdpi.com]
- 5. Current Understanding of Physicochemical Mechanisms for Cell Membrane Penetration of Arginine-rich Cell Penetrating Peptides: Role of Glycosaminoglycan Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Properties of Arginine-rich Peptides and their Applica...: Ingenta Connect [ingentaconnect.com]
- 7. Arginine-rich cell penetrating peptides: from endosomal uptake to nuclear delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine-rich cell penetrating peptides: design, structure-activity, and applications to alter pre-mRNA splicing by steric-block oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance at the Gate: A Technical Guide to the Interaction of HIV-1 TAT (48-57) with the Cell Membrane
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus type 1 (HIV-1) trans-activator of transcription (TAT) protein possesses a remarkable ability to traverse cellular membranes, a property largely attributed to its basic domain, specifically the amino acid sequence 48-57 (GRKKRRQRRR). This cell-penetrating peptide (CPP) has garnered significant interest as a vector for intracellular drug delivery. This technical guide provides an in-depth exploration of the core interactions between TAT (48-57) and the cell membrane, focusing on the biophysical mechanisms, quantitative parameters, and the experimental methodologies used to elucidate this complex relationship.
Mechanisms of TAT (48-57) Membrane Interaction: A Dual Modality
The entry of TAT (48-57) into cells is not governed by a single pathway but rather a combination of mechanisms, broadly categorized as direct translocation and endocytosis. The prevalence of each mechanism is influenced by factors such as peptide concentration, the nature of the cargo, and the specific cell type.
1.1. Direct Translocation
At certain concentrations, the highly cationic TAT (48-57) peptide can directly cross the lipid bilayer. This energy-independent process is thought to involve several key steps:
-
Electrostatic Attraction: The initial interaction is a strong electrostatic attraction between the positively charged arginine and lysine (B10760008) residues of the peptide and the negatively charged components of the cell surface. This includes anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and heparan sulfate (B86663) proteoglycans (HSPGs).[1][2]
-
Membrane Perturbation and Pore Formation: Following binding, the peptide can induce local disruptions in the membrane. Evidence suggests that TAT (48-57) can form transient pores, allowing for its passage and that of small molecules.[3] This process is enhanced in the presence of lipids that induce negative membrane curvature, such as phosphatidylethanolamine (B1630911) (PE).[3] Molecular dynamics simulations propose a mechanism where the insertion of arginine side chains into the hydrophobic core nucleates the formation of a transient water pore, through which the peptide diffuses.
1.2. Endocytic Pathways
In addition to direct translocation, TAT (48-57) and its conjugates can be internalized via several energy-dependent endocytic pathways:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often initiated by the binding of TAT to the cell surface, which can trigger actin cytoskeleton rearrangements.[4]
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated pathway involving the formation of clathrin-coated pits.[5]
-
Caveolae/Lipid Raft-Mediated Endocytosis: TAT has been shown to associate with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids, leading to internalization via caveolae.[5]
The initial binding to HSPGs on the cell surface is a crucial step that can concentrate the peptide and facilitate its subsequent internalization through one of these endocytic routes.[2][4]
Quantitative Analysis of TAT (48-57)-Membrane Interactions
The interaction of TAT (48-57) with model and cellular membranes has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities and Stoichiometry
| Interacting Molecules | Technique | Parameter | Value | Reference |
| TAT (48-57) and POPC Liposomes | Second Harmonic Generation | Dissociation Constant (Kd) | 7.5 ± 2 µM | [6] |
| TAT (48-57) and POPG Liposomes | Second Harmonic Generation | Dissociation Constant (Kd) | 29.0 ± 4.0 µM | [6] |
| TAT-PTD (47-57) and Heparan Sulfate | Isothermal Titration Calorimetry | Binding Constant (K0) | (6.0 ± 0.6) x 105 M-1 | |
| TAT-PTD (47-57) and Heparan Sulfate | Isothermal Titration Calorimetry | Stoichiometry (peptide/HS) | 6.3 ± 1.0 |
Table 2: Translocation and Biophysical Effects
| Parameter | Experimental System | Value | Reference |
| Translocation Time | Living Cells | 3-5 minutes | [3] |
| Diffusion Coefficient (on neutral GUVs) | Single-Molecule Tracking | 5.3 ± 0.2 µm²/s | |
| Diffusion Coefficient (on anionic GUVs) | Single-Molecule Tracking | 3.3 ± 0.2 µm²/s | |
| Change in Surface Potential (POPC) | Second Harmonic Generation | 0 mV to +37 mV | [6] |
| Change in Surface Potential (POPG) | Second Harmonic Generation | -57 mV to -37 mV | [6] |
| Pore-mediated Leakage | GUVs with 40% PS | Release of 1.3 kDa dye within 20 min | [3] |
Signaling Pathways Modulated by TAT
Extracellular TAT can act as a signaling molecule by interacting with cell surface receptors, thereby triggering intracellular cascades. One prominent example is its interaction with the Toll-like receptor 4 (TLR4) complex.
TAT-induced TLR4 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of TAT (48-57) with membranes.
4.1. Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are a valuable model system for visualizing peptide-membrane interactions at the single-vesicle level using microscopy.
Materials:
-
Lipids (e.g., POPC, POPG, DOPE, cholesterol) dissolved in chloroform (B151607) or a chloroform/methanol mixture.
-
Indium tin oxide (ITO) coated glass slides.
-
Swelling buffer (e.g., 200 mM sucrose (B13894) solution).
-
Electroformation chamber.
-
Function generator and AC power supply.
Procedure:
-
Prepare a lipid mixture in an organic solvent at a concentration of 1-10 mM. For fluorescent visualization, a fluorescently labeled lipid (e.g., Rh-DHPE) can be included at 0.5 mol%.
-
Carefully spread a thin, uniform layer of the lipid solution (5-10 µL) onto the conductive side of two ITO slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the solvent, forming a dry lipid film.
-
Assemble the electroformation chamber by placing a silicone spacer between the two ITO slides, with the conductive, lipid-coated sides facing each other.
-
Fill the chamber with the swelling buffer.
-
Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid phase transition temperature.
-
Gently harvest the GUV suspension for immediate use in microscopy experiments.
Workflow for GUV preparation by electroformation.
4.2. Cellular Uptake Assay by Flow Cytometry
This method provides a quantitative measure of peptide internalization in a large population of cells.
Materials:
-
Cultured cells (e.g., HeLa, KB-V1).
-
Fluorescently labeled TAT (48-57) peptide (e.g., with 5-FAM or TMR).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well plate) at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled TAT peptide at the desired concentration (e.g., 5 µM).
-
Incubate the cells for the desired time period (e.g., 1, 2, or 4 hours) at 37°C.
-
Wash the cells twice with DPBS to remove extracellular peptide.
-
Treat the cells with trypsin-EDTA to detach them and to remove any non-specifically bound peptide from the cell surface.
-
Collect the cells, wash them twice with ice-cold DPBS by centrifugation, and resuspend them in a final volume of 300-500 µL of DPBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer, with untreated cells serving as a negative control.
4.3. Membrane Leakage (Calcein Release) Assay
This assay assesses the ability of the peptide to disrupt membrane integrity by measuring the release of a self-quenching dye from lipid vesicles.
Materials:
-
Large Unilamellar Vesicles (LUVs) or GUVs.
-
Calcein (B42510) or ANTS/DPX fluorescent dye system.
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Buffer (e.g., HEPES-buffered saline).
-
Fluorometer.
Procedure:
-
Prepare LUVs by extrusion or GUVs by electroformation in a buffer containing a high concentration of calcein (e.g., 50-100 mM), where its fluorescence is self-quenched.
-
Remove non-encapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column.
-
Place the purified calcein-loaded vesicles in a cuvette with buffer.
-
Record the baseline fluorescence (I0).
-
Add the TAT (48-57) peptide to the cuvette and monitor the increase in fluorescence (It) over time as calcein is released and its self-quenching is relieved upon dilution in the extra-vesicular medium.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all encapsulated calcein, to obtain the maximum fluorescence (Imax).
-
Calculate the percentage of leakage at time 't' as: % Leakage = [(It - I0) / (Imax - I0)] x 100.
Logical flow of a membrane leakage assay.
Conclusion
The TAT (48-57) peptide's interaction with the cell membrane is a multifaceted process involving a dynamic interplay of electrostatic forces, lipid composition, and cellular machinery. While significant progress has been made in understanding the fundamental mechanisms of direct translocation and endocytosis, the precise orchestration of these events in a physiological context remains an active area of research. The quantitative data and experimental protocols outlined in this guide provide a robust framework for scientists and drug development professionals to further investigate and harness the potent membrane-translocating properties of this remarkable peptide for therapeutic and research applications.
References
- 1. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 TAT peptide across lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Label-free probe of HIV-1 TAT peptide binding to mimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAT (48-57) Cargo Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-established cell-penetrating peptide (CPP) capable of translocating a wide variety of cargo molecules across cellular membranes.[1][2] The minimal transduction domain, TAT (48-57), with the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), is a cationic peptide that has been extensively utilized for the intracellular delivery of therapeutic and diagnostic agents, including proteins, nucleic acids, and nanoparticles.[3][4] This document provides detailed protocols for the conjugation of cargo molecules to the TAT (48-57) peptide, purification of the resulting conjugates, and characterization of their cellular uptake.
Mechanism of TAT-Mediated Delivery
The precise mechanism of TAT-mediated cellular entry is still a subject of investigation, with evidence supporting both direct translocation through the plasma membrane and endocytosis.[1][5] The initial interaction is believed to be an electrostatic attraction between the positively charged TAT peptide and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. Following this interaction, the TAT-cargo conjugate can enter the cell through various pathways, the efficiency of which can be influenced by the nature and size of the cargo.
Data Presentation
Table 1: Quantitative Analysis of Cellular Uptake of TAT-Cargo Conjugates
| Cargo Molecule | Cell Line | Incubation Time & Concentration | Fold Increase in Uptake (TAT-conjugate vs. free cargo) | Analytical Method |
| 5-Carboxyfluorescein (5-FAM) | MCF-7 | 2 h, 5 µM | Significant qualitative increase observed | Fluorescence Microscopy |
| Doxorubicin | KB-V1 (drug-resistant) | 2 h, 5 µM | ~2-fold | Flow Cytometry |
| Porphyrin | A549 | 24 h, 10 µM | ~1.5-fold | Flow Cytometry |
Note: The fold increase in uptake can vary significantly depending on the cell type, cargo, and experimental conditions.
Experimental Protocols
Protocol 1: Conjugation of a Cysteine-Containing Cargo to Maleimide-Activated TAT (48-57)
This protocol describes the conjugation of a cargo molecule containing a free thiol group (cysteine) to a TAT (48-57) peptide that has been functionalized with a maleimide (B117702) group.
Materials:
-
TAT (48-57) peptide with a C-terminal cysteine (GRKKRRQRRRC)
-
Maleimide-activated cargo molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of TAT (48-57) Peptide:
-
Dissolve the cysteine-terminated TAT (48-57) peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Preparation of Maleimide-Activated Cargo:
-
Dissolve the maleimide-activated cargo molecule in a compatible solvent (e.g., DMSO or DMF) and then dilute it into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-activated cargo to the TAT peptide solution at a molar ratio of 1.5:1 (cargo:peptide).
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the TAT-cargo conjugate from unreacted components using size-exclusion chromatography or dialysis.
-
Protocol 2: Conjugation of an Amine-Containing Cargo to NHS-Ester-Activated TAT (48-57)
This protocol outlines the conjugation of a cargo molecule containing a primary amine to a TAT (48-57) peptide functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
TAT (48-57) peptide with a C-terminal lysine (B10760008) or an N-terminal amine
-
NHS-ester-activated cargo molecule
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of TAT (48-57) Peptide:
-
Dissolve the TAT (48-57) peptide in the conjugation buffer to a final concentration of 2-5 mg/mL.
-
-
Preparation of NHS-Ester-Activated Cargo:
-
Dissolve the NHS-ester-activated cargo in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved NHS-ester cargo to the TAT peptide solution at a molar ratio of 3-5:1 (cargo:peptide).
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the TAT-cargo conjugate using size-exclusion chromatography or dialysis.
-
Protocol 3: Characterization of TAT-Cargo Conjugates by SDS-PAGE
Materials:
-
Polyacrylamide gels (appropriate percentage for the size of the conjugate)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Mix a small aliquot of the purified TAT-cargo conjugate with sample loading buffer. Prepare both reducing (with β-mercaptoethanol or DTT) and non-reducing samples.
-
As controls, prepare samples of the unconjugated TAT peptide and the unconjugated cargo.
-
-
Gel Electrophoresis:
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Image the gel using a gel documentation system. Successful conjugation will be indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated TAT peptide and cargo.
-
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the internalization of a fluorescently labeled TAT-cargo conjugate.
Materials:
-
Cells of interest cultured in appropriate media
-
Fluorescently labeled TAT-cargo conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled TAT-cargo conjugate at the desired concentration. As a control, treat cells with the free fluorescent label.
-
Incubate the cells for the desired time (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Analysis:
-
Wash the cells three times with cold PBS to remove any surface-bound conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols: TAT (48-57) Mediated Delivery of siRNA in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of small interfering RNA (siRNA) holds immense promise for gene-specific silencing. However, the efficient and safe delivery of siRNA into target cells remains a significant hurdle. Cell-penetrating peptides (CPPs), such as the TAT peptide derived from the HIV-1 trans-activator of transcription protein, have emerged as a promising non-viral vector for intracellular delivery. The TAT (48-57) fragment, with the amino acid sequence RKKRRQRRR, constitutes the core protein transduction domain responsible for cellular uptake. This document provides detailed application notes and protocols for the in vitro delivery of siRNA using the TAT (48-57) peptide.
Mechanism of Action
The cationic TAT (48-57) peptide electrostatically interacts with the anionic phosphate (B84403) backbone of siRNA, forming stable nanocomplexes. These complexes are then internalized by cells, primarily through an endocytic pathway, particularly macropinocytosis.[1][2] Once inside the cell, the complexes must escape the endosome to release the siRNA into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Data Presentation
Table 1: In Vitro Gene Silencing Efficiency of TAT-siRNA Conjugates
| Cell Line | Target Gene | TAT-siRNA Concentration (µM) | Knockdown Efficiency (%) | Reference |
| L929 (mouse fibroblast) | p38 MAP kinase | 10 | 36 ± 6 | [3] |
| HeLa | Cyclin-dependent kinase 9 (CDK9) | Not specified | Potent and dose-dependent |
Table 2: Cytotoxicity of TAT-siRNA Complexes
| Cell Line | Assay | TAT-siRNA Concentration | Effect on Viability | Reference |
| L929 | MTT Assay | Not specified | No significant toxicity observed | [3] |
Experimental Protocols
Protocol 1: Formation of TAT (48-57)-siRNA Complexes
This protocol describes the formation of non-covalent complexes between the TAT (48-57) peptide and siRNA.
Materials:
-
TAT (48-57) peptide (Sequence: Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg)
-
siRNA (target-specific and scrambled control)
-
Nuclease-free water
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Peptide and siRNA Preparation: Reconstitute lyophilized TAT (48-57) peptide and siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Complex Formation: a. For each transfection, dilute the desired amount of siRNA in Opti-MEM® I Reduced Serum Medium. b. In a separate tube, dilute the TAT (48-57) peptide in Opti-MEM® I Reduced Serum Medium. An optimal molar ratio of TAT peptide to siRNA should be determined empirically, but a starting point of 20:1 is recommended. c. Add the diluted TAT peptide solution to the diluted siRNA solution. d. Mix gently by pipetting up and down. e. Incubate the mixture for 20-30 minutes at room temperature to allow for complex formation.
Protocol 2: In Vitro Transfection of Adherent Cells (e.g., HeLa)
This protocol outlines the transfection of HeLa cells with pre-formed TAT-siRNA complexes in a 24-well plate format.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TAT-siRNA complexes (from Protocol 1)
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 5 x 10^4 cells/well).
-
Transfection: a. On the day of transfection, gently wash the cells with Opti-MEM® I Reduced Serum Medium. b. Add the prepared TAT-siRNA complexes (from Protocol 1) to each well. The final siRNA concentration should be optimized, with a starting point of 100 nM. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator. d. After incubation, remove the transfection medium and replace it with a complete growth medium.
-
Post-Transfection Incubation: Incubate the cells for 24-72 hours before proceeding to downstream analysis.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of TAT-siRNA complexes.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Cell Preparation: After the desired post-transfection incubation period, remove the culture medium from the 96-well plate.
-
MTT Addition: a. Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 4: Analysis of Gene Silencing by Quantitative RT-PCR (qRT-PCR)
This protocol details the measurement of target mRNA knockdown following TAT-siRNA delivery.
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with SYBR® Green or TaqMan® probe
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: a. Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes. b. Run the reaction on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both the target and housekeeping genes. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the scrambled siRNA control.
Visualizations
Caption: Mechanism of TAT (48-57) mediated siRNA delivery.
Caption: Experimental workflow for in vitro TAT-siRNA delivery.
References
- 1. siRNA and pharmacological inhibition of endocytic pathways to characterize the differential role of macropinocytosis and the actin cytoskeleton on cellular uptake of dextran and cationic cell penetrating peptides octaarginine (R8) and HIV-Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoplasmic delivery of siRNA using human-derived membrane penetration-enhancing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
TAT (48-57) Peptide: Application Notes and Protocols for In Vivo Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the TAT (48-57) peptide for in vivo drug delivery studies. The document outlines the mechanism of action, protocols for cargo conjugation and in vivo administration, and key quantitative data to inform experimental design.
Introduction to TAT (48-57) Peptide
The Trans-Activator of Transcription (TAT) peptide, specifically the 48-57 amino acid sequence (GRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) derived from the HIV-1 TAT protein.[1] Its highly cationic nature, conferred by multiple arginine and lysine (B10760008) residues, is crucial for its ability to traverse cellular membranes.[2][3] This property makes TAT (48-57) an effective vector for the intracellular delivery of a wide range of cargo molecules, including proteins, nanoparticles, and therapeutic small molecules, that would otherwise be membrane-impermeable.[4]
Mechanism of Cellular Uptake
The precise mechanism of TAT-mediated cellular entry is a subject of ongoing research, with evidence suggesting multiple pathways are involved. The initial interaction is an electrostatic attraction between the cationic TAT peptide and the negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[5][6] Following this binding, internalization is thought to occur through a combination of direct membrane translocation and endocytic pathways, including macropinocytosis and clathrin-dependent endocytosis.[7][8]
Quantitative Data on TAT-Mediated Delivery
The efficiency of TAT-mediated delivery can vary depending on the cargo, cell type, and in vivo model. The following tables summarize key quantitative findings from published studies.
Table 1: In Vitro Cellular Uptake of TAT-Conjugates
| Cargo | Cell Line | Uptake Enhancement (Compared to Cargo Alone) | Reference |
| Green Fluorescent Protein (GFP) | PC12 (differentiated) | Significantly higher transduction | [5] |
| 5-Carboxyfluorescein (5-FAM) | KB-3-1 | ~6-fold increase with palmitoylated TAT-5-FAM | [4] |
| Doxorubicin | B16-F10 | Increased cytotoxicity (43% viability) | [2] |
| Doxorubicin | HeLa | Increased cytotoxicity (61% viability) | [2] |
Table 2: In Vivo Biodistribution of TAT-Conjugates in Rodents
| Conjugate | Animal Model | Key Findings | Reference |
| [125I]tat-biotin | Rat | Rapid clearance from plasma; high systemic volume of distribution (4160 +/- 450 mL/kg). | [9][10] |
| [125I]tat-biotin/Streptavidin | Rat | Increased plasma clearance compared to streptavidin alone (1.37 +/- 0.01 mL/min/kg vs. 0.058 +/- 0.005 mL/min/kg). | [9][10] |
| TAT-conjugated Nanoparticles (Ritonavir-loaded) | Mouse | Enhanced brain delivery compared to unconjugated nanoparticles. | [11] |
| 68Ga-Porphyrin-TAT | Mouse | Increased tumor uptake in A549 xenografts. | [12] |
| Activatable Cell-Penetrating Peptide (ACPP) with TAT domain | Mouse | Superior tumor-to-background ratio compared to always-on CPP. | [13] |
Experimental Protocols
Protocol for TAT-Peptide Conjugation to a Protein Cargo
This protocol describes a common method for conjugating a cysteine-containing TAT peptide to a protein cargo using a maleimide (B117702) crosslinker.
Materials:
-
TAT (48-57) peptide with a C-terminal cysteine (GRKKRRQRRRC)
-
Protein cargo with available amine groups (e.g., lysine residues)
-
Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activate Protein Cargo: Dissolve the protein cargo in the reaction buffer. Add a 10 to 20-fold molar excess of the SM(PEG)n crosslinker. Incubate for 30-60 minutes at room temperature.
-
Remove Excess Crosslinker: Pass the reaction mixture through a desalting column to remove unreacted crosslinker.
-
Reduce TAT Peptide (if necessary): If the TAT peptide has formed disulfide bonds, dissolve it in a suitable buffer and reduce with a reducing agent like TCEP. Purify the reduced peptide.
-
Conjugation: Immediately mix the maleimide-activated protein with the sulfhydryl-containing TAT peptide in the reaction buffer. A 1.5 to 5-fold molar excess of the TAT peptide is recommended.[14]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under gentle agitation and protected from light.[14]
-
Quench Reaction: Add a small amount of a sulfhydryl-containing compound (e.g., β-mercaptoethanol or cysteine) to quench any unreacted maleimide groups.
-
Purification: Purify the TAT-protein conjugate from unreacted components using size-exclusion chromatography or dialysis.
-
Characterization: Confirm successful conjugation using SDS-PAGE, mass spectrometry, and functional assays for the protein cargo.
Protocol for In Vivo Administration and Biodistribution Study in Mice
This protocol outlines a general procedure for assessing the biodistribution of a TAT-conjugated therapeutic in a murine tumor model.
Materials:
-
TAT-conjugated cargo (e.g., radiolabeled or fluorescently tagged)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Saline or other appropriate vehicle for injection
-
Anesthesia
-
Imaging system (e.g., PET/SPECT or in vivo fluorescence imaging) or gamma counter/fluorometer for ex vivo analysis
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Tumor Inoculation: If using a tumor model, inoculate tumor cells subcutaneously and allow tumors to reach a suitable size.
-
Preparation of Injectate: Dissolve the TAT-conjugated cargo in the appropriate vehicle. The final volume and concentration should be determined based on the desired dose.
-
Administration: Administer the TAT-conjugate via the desired route (e.g., intravenous tail vein injection). A typical injection volume for a mouse is 100-200 µL.[11]
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform in vivo imaging to monitor the biodistribution of the conjugate in real-time.
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Perform cardiac perfusion with saline to remove blood from the tissues.
-
Carefully dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain) and collect blood samples.
-
Weigh each organ and measure the amount of conjugate present using an appropriate method (e.g., gamma counting for radiolabeled compounds, fluorescence measurement of tissue homogenates for fluorescently tagged compounds).
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The TAT (48-57) peptide is a powerful tool for overcoming the cell membrane barrier in vivo, enabling the intracellular delivery of a diverse array of therapeutic and diagnostic agents. Successful application of this technology requires careful consideration of the cargo, conjugation chemistry, and in vivo model. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own in vivo drug delivery studies using the TAT (48-57) peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jscimedcentral.com [jscimedcentral.com]
Protocol for Labeling TAT (48-57) with a Fluorescent Dye
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trans-activating transcriptional activator (TAT) protein from HIV-1 contains a protein transduction domain (PTD) that can efficiently translocate across the plasma membrane of mammalian cells. The minimal sequence required for this activity has been identified as the amino acid sequence 48-57 (GRKKRRQRRR). This cell-penetrating peptide (CPP) has been widely utilized as a vector for the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles. Fluorescent labeling of the TAT (48-57) peptide is a critical technique for visualizing and quantifying its cellular uptake and intracellular trafficking.[1] This document provides a detailed protocol for the covalent labeling of the TAT (48-57) peptide with a fluorescent dye, subsequent purification, and characterization of the conjugate.
Data Presentation
The following table summarizes key quantitative data associated with fluorescently labeled TAT (48-57) peptides. These values are representative and may vary depending on the specific fluorescent dye, experimental conditions, and cell type used.
| Parameter | Value | Fluorescent Dye | Cell Line | Citation |
| Labeling Efficiency | Typically >80% | Amine-reactive dyes | N/A | [2] |
| Quantum Yield | 0.92 | Alexa Fluor 488 | N/A | [2][3] |
| Cellular Uptake Efficiency (1 hour incubation) | ~19.5% of living cells labeled | Cy5.5 | T cells | [4] |
| Cellular Uptake Efficiency (12 hour incubation) | ~36.4% of living cells labeled | Cy5.5 | T cells | [4] |
| Nuclear Localization | Nuclear fluorescence can represent ~80% of total cellular fluorescence after co-incubation with a TAT-like peptide and fluorescently labeled cargo. | Alexa Fluor 488 | MDA-MB-231 | [5] |
Experimental Protocols
This section provides detailed methodologies for the labeling, purification, and characterization of a fluorescently labeled TAT (48-57) peptide. As an example, the protocol describes the use of Alexa Fluor 488 NHS ester, which reacts with the primary amine at the N-terminus of the peptide.
Materials
-
TAT (48-57) peptide (Sequence: GRKKRRQRRR), custom synthesized with a free N-terminus.
-
Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
MALDI-TOF Mass Spectrometer
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Lyophilizer
Protocol 1: Labeling of TAT (48-57) with Alexa Fluor 488 NHS Ester
-
Peptide Preparation: Dissolve the TAT (48-57) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Alexa Fluor 488 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved Alexa Fluor 488 NHS ester to the peptide solution at a molar ratio of 2:1 to 10:1 (dye:peptide). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a final concentration of 1.5 M hydroxylamine. Incubate for 1 hour at room temperature.
Protocol 2: Purification of Alexa Fluor 488-labeled TAT (48-57) by RP-HPLC
-
Sample Preparation: Acidify the labeling reaction mixture with TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and 495 nm (for Alexa Fluor 488).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 495 nm. This peak represents the fluorescently labeled peptide.
-
Solvent Removal: Lyophilize the collected fractions to remove the solvents and obtain the purified, labeled peptide as a powder.
Protocol 3: Characterization of Alexa Fluor 488-labeled TAT (48-57) by MALDI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the lyophilized, labeled peptide in 0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile, 0.1% TFA.
-
Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Mass Spectrometry Analysis: Acquire the mass spectrum in the positive ion mode. The expected mass of the labeled peptide will be the mass of the unlabeled TAT (48-57) peptide plus the mass of the Alexa Fluor 488 dye minus the mass of the leaving group from the NHS ester.
Visualizations
Cellular Uptake Pathway of TAT Peptide
The primary mechanism for the cellular internalization of the TAT peptide is through endocytosis. This process involves the initial binding of the positively charged peptide to negatively charged proteoglycans on the cell surface, followed by uptake into intracellular vesicles.
Caption: Cellular uptake of TAT (48-57) peptide via endocytic pathways.
Experimental Workflow for TAT (48-57) Fluorescent Labeling
The following diagram outlines the key steps involved in the synthesis and characterization of a fluorescently labeled TAT peptide.
Caption: Workflow for fluorescent labeling of TAT (48-57) peptide.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT (48-57)-Mediated Nanoparticle Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the HIV-1 Trans-Activator of Transcription (TAT) peptide fragment 48-57 as a vehicle for nanoparticle-based delivery of therapeutic and imaging agents. The information compiled herein is based on established research and is intended to guide the design, synthesis, and evaluation of TAT-functionalized nanoparticle systems.
Introduction to TAT (48-57) as a Cell-Penetrating Peptide
The TAT peptide, particularly the basic domain spanning amino acids 48-57 (sequence: GRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) capable of translocating across cellular membranes.[1][2] This property makes it an invaluable tool for enhancing the intracellular delivery of various cargo molecules, including nanoparticles, that would otherwise have poor membrane permeability.[3][4] The highly cationic nature of the TAT peptide is crucial for its interaction with the negatively charged components of the cell membrane, facilitating cellular uptake.[5][6]
Mechanism of Cellular Uptake
The precise mechanism of TAT-mediated cellular uptake has been a subject of extensive research. While initially thought to occur through a direct, energy-independent translocation, a significant body of evidence now points towards endocytic pathways as the primary route of entry for TAT-conjugated nanoparticles.[7][8]
Key uptake mechanisms include:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large vesicles (macropinosomes) and is often initiated by the binding of TAT-conjugated nanoparticles to the cell surface.[7]
-
Lipid Raft-Mediated Endocytosis: This pathway involves cholesterol-rich microdomains in the plasma membrane and is another significant route for the internalization of TAT-functionalized nanoparticles.[9]
-
Clathrin-Mediated Endocytosis: In some cases, this classical endocytic pathway may also be involved in the uptake of TAT-conjugated nanoparticles.[9]
It is important to note that the specific pathway can be influenced by factors such as the nanoparticle's size, surface charge, and the cell type being targeted.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on TAT-conjugated nanoparticles, providing a comparative overview of their physicochemical properties and delivery efficiency.
Table 1: Physicochemical Characterization of TAT-Conjugated Nanoparticles
| Nanoparticle Type | Core Material | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Unconjugated RNPs | Poly(L-lactide) | 234 | - | - | [8] |
| TAT-RNPs | Poly(L-lactide) | >300 | - | - | [8] |
| Unconjugated NPs | - | - | - | Anionic | [11] |
| TAT-conjugated NPs | - | - | - | Slightly Cationic | [11] |
| CS nanoparticles | Chitosan | 114.6 ± 4.5 | 0.61 ± 0.04 | - | [12] |
| PEGylated-CS nanoparticles | Chitosan-PEG | 85.00 ± 0.85 | 0.20 ± 0.01 | - | [12] |
| TAT-PEGylated-CS nanoparticles (1:1) | Chitosan-PEG-TAT | Increased significantly | 0.28 ± 0.02 | Increased | [12] |
| TAT-PEGylated-CS nanoparticles (1:4) | Chitosan-PEG-TAT | Further Increased | 0.20 ± 0.01 | Further Increased | [12] |
| QD(TAT)10 | Quantum Dot | 30-35 | - | - | [13] |
| QD(TAT)75 | Quantum Dot | 30-35 | - | - | [13] |
Table 2: Drug Loading and In Vivo Performance of TAT-Conjugated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Key In Vivo Finding | Reference |
| TAT-conjugated NPs | Ritonavir | 18.3 | 89.7 | 800-fold higher brain drug level compared to drug in solution at two weeks. | [11][14] |
| TAT-conjugated NPs | Ritonavir | - | - | Enhanced CNS bioavailability and sustained therapeutic drug levels in the brain. | [14] |
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and evaluation of TAT (48-57)-conjugated nanoparticles.
Protocol for Synthesis and Functionalization of Nanoparticles with TAT (48-57) Peptide
This protocol describes a general method for conjugating a cysteine-terminated TAT (48-57) peptide to nanoparticles functionalized with a maleimide (B117702) group via a PEG linker.
Materials:
-
Nanoparticles with surface amine or thiol groups
-
Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)
-
Cysteine-terminated TAT (48-57) peptide
-
Reaction buffers (e.g., PBS, MES)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography)
Procedure:
-
Nanoparticle Surface Activation:
-
Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a molar excess of NHS-PEG-Maleimide to the nanoparticle suspension.
-
React for 2-4 hours at room temperature with gentle stirring.
-
Remove excess crosslinker by centrifugation and washing or dialysis.
-
-
TAT Peptide Conjugation:
-
Resuspend the maleimide-activated nanoparticles in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 1.5 to 2-fold molar excess of cysteine-terminated TAT (48-57) peptide.
-
React overnight at 4°C under an inert atmosphere (e.g., nitrogen) with gentle stirring.
-
-
Purification of TAT-Conjugated Nanoparticles:
-
Quench any unreacted maleimide groups by adding a small amount of a thiol-containing molecule (e.g., cysteine or β-mercaptoethanol) and incubating for 1 hour.
-
Purify the TAT-conjugated nanoparticles from unreacted peptide and other reagents using dialysis against a suitable buffer or size exclusion chromatography.[15]
-
-
Characterization:
-
Confirm successful conjugation using techniques such as FTIR, NMR, or by quantifying the amount of conjugated peptide using a suitable assay (e.g., BCA assay if the peptide contains appropriate residues).[16]
-
Protocol for Characterization of TAT-Conjugated Nanoparticles
1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
- Resuspend the nanoparticle samples in deionized water or a buffer of low ionic strength.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
- Measure the zeta potential to determine the surface charge of the nanoparticles. A shift towards a more positive zeta potential is expected after TAT conjugation.[12]
2. Morphological Analysis (Transmission Electron Microscopy - TEM):
- Prepare a dilute suspension of the nanoparticles.
- Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow it to air dry.
- Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
- Image the nanoparticles using a transmission electron microscope to observe their size, shape, and morphology.[11]
Protocol for In Vitro Cellular Uptake Studies
1. Cell Culture:
- Culture the desired cell line (e.g., HeLa, HUVECs) in the appropriate medium and conditions until they reach 70-80% confluency in a multi-well plate or on coverslips.[8]
2. Nanoparticle Treatment:
- Prepare different concentrations of fluorescently labeled TAT-conjugated and unconjugated (control) nanoparticles in cell culture medium.
- Remove the old medium from the cells and add the nanoparticle-containing medium.
- Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
3. Qualitative Analysis (Fluorescence Microscopy):
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Optionally, stain the cell nuclei (e.g., with DAPI) and/or the actin cytoskeleton (e.g., with phalloidin).
- Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.[7]
4. Quantitative Analysis (Flow Cytometry):
- Wash the cells with PBS and detach them using trypsin-EDTA.
- Resuspend the cells in PBS containing a small amount of serum.
- Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the nanoparticle uptake.[9]
Protocol for In Vitro Cytotoxicity Assay (MTS/MTT Assay)
1. Cell Seeding:
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
2. Nanoparticle Treatment:
- Prepare serial dilutions of the TAT-conjugated and unconjugated nanoparticles in cell culture medium.
- Replace the medium in the 96-well plate with the nanoparticle-containing medium.
- Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
- Incubate the plate for 24-72 hours.
3. Viability Assessment:
- Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.[8]
Protocol for In Vivo Biodistribution Studies
1. Animal Model:
- Use an appropriate animal model (e.g., mice) for the study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.[11]
2. Nanoparticle Administration:
- Administer the TAT-conjugated and unconjugated nanoparticles (containing a detectable label, such as a fluorescent dye or a radiolabel) to the animals via the desired route (e.g., intravenous injection).[14]
3. Tissue Collection and Analysis:
- At predetermined time points, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).
- Homogenize the tissues and quantify the amount of the label in each organ using an appropriate method (e.g., fluorescence measurement, gamma counting).
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[17]
Visualizations
Signaling Pathways and Cellular Uptake
Caption: Cellular uptake pathways of TAT-conjugated nanoparticles.
Experimental Workflow
Caption: General experimental workflow for TAT-nanoparticle development.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Multivalency Effect of TAT-Peptide-Functionalized Nanoparticle in Cellular Endocytosis and Subcellular Trafficking - American Chemical Society - Figshare [acs.figshare.com]
- 14. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Applications of TAT (48-57) in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD), a short basic region comprising residues 48-57 (sequence: GRKKRRQRRR), that can penetrate cells in a receptor-independent fashion.[1][2][3] This cell-penetrating peptide (CPP) has been widely exploited in cancer research to deliver a variety of therapeutic and diagnostic agents into tumor cells, overcoming the limitations of poor membrane permeability.[1][4] These application notes provide an overview of the key applications of TAT (48-57) in oncology, accompanied by detailed experimental protocols and quantitative data summaries.
Application 1: Enhanced Delivery of Chemotherapeutic Agents
A primary application of TAT (48-57) is to enhance the intracellular delivery of anticancer drugs, thereby improving their efficacy and overcoming multidrug resistance.[4][5] The cationic nature of the TAT peptide facilitates interaction with the negatively charged cell membrane, leading to internalization through mechanisms such as macropinocytosis.[1] This strategy has been successfully used for a range of cargos, from small molecule drugs to large nanoparticles.[1][6]
Data Presentation: Efficacy of TAT-Mediated Drug Delivery
| Cargo | Cancer Cell Line | Observation | Quantitative Data | Reference |
| Doxorubicin (Dox) | Drug-resistant cervical cancer (KB-V1) | Palmitoylation of Tat-Dox conjugate enhances uptake and cytotoxicity. | Increased intracellular accumulation compared to non-palmitoylated conjugate.[5] | Molecular Pharmaceutics |
| Paclitaxel (PTX) | Multiple cancer cell lines | Tat nanofibers encapsulate and deliver PTX. | Loading efficiency: 89.7 ± 5.0%; Loading capacity: 6.8 ± 0.4%.[4] | Nanomedicine |
| Porphyrin | Fibrosarcoma (in vivo) | 68Ga-porphyrin-TAT conjugate showed higher tumor uptake. | 6.32 ± 1.24% IA/g for TAT-conjugate vs. 2.45 ± 0.88% IA/g for porphyrin alone at 60 min.[7] | RSC Advances |
| Verteporfin (VP) | Pancreatic cancer (PANC-1) | TAT-conjugated PLGA nanoparticles enhance RDT effectiveness. | Significant enhancement in clonogenic cell kill with 4 Gy X-ray exposure.[8][9] | Cancers |
Experimental Workflow: Evaluating a TAT-Conjugated Drug
Caption: Workflow for preclinical evaluation of a TAT-conjugated anticancer drug.
Application 2: Induction of Apoptosis
Targeting the apoptotic machinery is a key strategy in cancer therapy. TAT (48-57) has been fused to pro-apoptotic peptides to directly trigger programmed cell death in cancer cells. A notable example is the fusion of TAT with the BH3 domain of the pro-apoptotic protein Bim (TAT-Bim), which antagonizes anti-apoptotic Bcl-2 family proteins.[10]
Signaling Pathway: TAT-Bim Induced Apoptosis
Caption: Simplified signaling pathway of TAT-Bim induced apoptosis.
Data Presentation: Apoptosis Induction by TAT-Fusion Peptides
| Fusion Peptide | Cancer Cell Lines | Treatment | Apoptosis Induction | Reference |
| TAT-Bim | T-cell lymphoma (EL4), Pancreatic (Panc-02), Melanoma (B16) | Dose-dependent | Significant increase in apoptosis. | PNAS |
| Tat-SmacN7 | Esophageal (Ec109), Lung (H460) | 20 µM Tat-SmacN7 + 4 Gy Radiation | 33.5% (Ec109) and 37% (H460) apoptosis at 48h.[11] | Spandidos Publications |
Application 3: Radiosensitization of Cancer Cells
Radioresistance is a major obstacle in cancer treatment. TAT (48-57) can deliver molecules that interfere with DNA repair mechanisms, thereby sensitizing tumor cells to radiation. For example, TAT-RasGAP(317-326) has been shown to potentiate the effects of γ-irradiation.[7]
Data Presentation: Radiosensitization by TAT-Peptides
| Peptide | Cancer Model | Effect | Sensitizer Enhancement Ratio (SER) | Reference |
| Tat-SmacN7 | Esophageal and Lung Cancer Cells | Enhanced radiation-induced cell killing. | 1.5 - 1.6[11] | Spandidos Publications |
| TAT-RasGAP(317-326) | Tumor cell lines and mouse models | Potentiated efficacy of γ-irradiation. | Not specified.[7] | Expert Opinion on Therapeutic Patents |
Experimental Protocols
Protocol 1: Cellular Uptake of TAT-Conjugated Cargo
Objective: To quantify the internalization of a fluorescently-labeled TAT-conjugated molecule into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently-labeled TAT-conjugate (e.g., TAT-FITC)
-
Flow cytometer
Procedure:
-
Seed cells (2 x 10^5 cells/well) in a 6-well plate and incubate overnight at 37°C, 5% CO2.
-
Remove the culture medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, serum-free medium containing the fluorescently-labeled TAT-conjugate at the desired concentration (e.g., 5 µM).[12][13]
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.[11] For temperature-dependence studies, incubate a parallel plate at 4°C.
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove surface-bound conjugate.
-
To further remove non-internalized peptide, briefly incubate with Trypsin-EDTA (0.25%) for 3-5 minutes.[11]
-
Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
Protocol 2: Cytotoxicity Assessment by MTT Assay
Objective: To determine the cytotoxic effect of a TAT-delivered drug on cancer cells.
Materials:
-
Cancer cell line
-
96-well culture plates
-
Complete culture medium
-
TAT-drug conjugate and unconjugated drug control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells (5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete medium in a 96-well plate and incubate overnight.[4][7]
-
Prepare serial dilutions of the TAT-drug conjugate and the unconjugated drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value.
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with a TAT-fusion peptide.
Materials:
-
Cancer cell line
-
6-well plates
-
TAT-fusion peptide (e.g., TAT-Bim)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (2 x 10^5 cells/well) in a 6-well plate and incubate overnight.
-
Treat the cells with the TAT-fusion peptide at various concentrations for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[6]
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TAT-conjugated therapeutic in a murine model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor induction (e.g., Panc-02)
-
Matrigel (optional)
-
TAT-conjugated therapeutic and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells, suspended in PBS or a PBS/Matrigel mixture, into the flank of each mouse.[7]
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Administer the TAT-conjugated therapeutic (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosing schedule and concentration. The control group receives the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves to compare the efficacy of the treatment versus the control.
Logical Relationship: Overcoming Drug Resistance with TAT
Caption: How TAT-mediated delivery can overcome efflux pump-based drug resistance.
References
- 1. kumc.edu [kumc.edu]
- 2. atsbio.com [atsbio.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiodynamic Therapy Using TAT Peptide-Targeted Verteporfin-Encapsulated PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Step-by-Step Guide for the Production of Recombinant Fluorescent TAT-HA-Tagged Proteins and their Transduction into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of TAT(48-57) Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 trans-activator of transcription (TAT) protein contains a short, basic amino acid sequence (residues 48-57: GRKKRRQRRR) that can efficiently translocate across the plasma membrane. This cell-penetrating peptide (CPP) has been widely utilized to deliver a variety of cargo molecules—including small molecules, peptides, proteins, and nanoparticles—into cells for therapeutic and research purposes. The successful synthesis of TAT(48-57) conjugates is only the first step; rigorous purification is critical to remove unreacted starting materials, byproducts, and other impurities that could interfere with downstream applications and introduce toxicity.
These application notes provide an overview of the common chromatographic methods used to purify TAT(48-57) conjugated molecules, along with detailed protocols for the most prevalent techniques.
Key Purification Strategies
The choice of purification method largely depends on the physicochemical properties of the conjugated cargo (e.g., size, charge, hydrophobicity). A multi-step purification strategy often yields the highest purity. The most common techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for purifying peptides and peptide conjugates. Separation is based on the hydrophobicity of the molecules.
-
Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge. Given the highly cationic nature of the TAT(48-57) peptide, cation exchange chromatography is particularly useful.
-
Affinity Chromatography (AC): A highly specific method used for purifying TAT-conjugated proteins that have been engineered to include an affinity tag (e.g., a polyhistidine-tag).
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is particularly useful for large protein conjugates or for removing aggregates.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Cargo | Purity Achieved | Key Advantages | Common Applications |
| RP-HPLC | Small Molecules, Peptides, Fluorophores | >95-98%[1][2] | High resolution, well-established protocols.[3][4] | Final polishing step for high-purity conjugates.[3][5] |
| Ion-Exchange Chromatography (IEC) | Peptides, Proteins | >90% (as a capture step)[6] | High capacity, can handle crude samples.[7][8] | Upstream capture step to reduce impurity load before RP-HPLC.[7] |
| Affinity Chromatography (AC) | Recombinant Proteins (with affinity tags) | >95% | High specificity, single-step purification possible.[9][10] | Purification of TAT-fusion proteins like TAT-EGFP or TAT-Cre.[11][12] |
| Size-Exclusion Chromatography (SEC) | Large Proteins, Protein Aggregates | Variable (used for polishing/analysis) | Gentle, preserves protein structure.[13][14] | Removal of aggregates from TAT-protein conjugate preparations.[13] |
Experimental Workflows and Protocols
Purification Workflow Overview
A typical purification strategy for a TAT-conjugated molecule, especially a peptide or small molecule, involves an initial capture and partial purification step, followed by a high-resolution polishing step.
Caption: A multi-step purification workflow combining IEC and RP-HPLC.
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
RP-HPLC is the most common method for the final purification of TAT conjugates due to its high resolving power.[3][4]
Principle
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The sample is loaded in a low organic solvent concentration, and a gradient of increasing organic solvent is used to elute the bound molecules. More hydrophobic molecules are retained longer on the column.
Materials
-
Preparative RP-HPLC system with a fraction collector.
-
C18 or PLRP-S preparative column (e.g., Varian PLRP-S, 100 Å, 10 µm, 150 x 25 mm).[1][2][15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Crude, lyophilized TAT-conjugate.
-
Mass Spectrometer (e.g., ESI-MS) for fraction analysis.
Protocol Steps
-
Sample Preparation: Dissolve the crude TAT-conjugate in a small volume of Mobile Phase A or a water/acetonitrile mixture. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with 5-10 column volumes of the starting mobile phase condition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Load the prepared sample onto the column.
-
Gradient Elution: Elute the bound conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be:
-
5-65% Mobile Phase B over 60 minutes.
-
The exact gradient should be optimized based on an initial analytical HPLC run.
-
-
Detection and Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone or a specific wavelength for the cargo, like 480 nm for 5-FAM or doxorubicin (B1662922) conjugates).[15] Collect fractions corresponding to the major peaks.
-
Fraction Analysis: Analyze the collected fractions by mass spectrometry to identify the fractions containing the correct molecular weight of the desired TAT-conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a dry powder.
-
Purity Assessment: Determine the final purity by analytical RP-HPLC. Purity of >98% is often achievable.[1][2]
Caption: Step-by-step workflow for RP-HPLC purification.
Protocol 2: Ion-Exchange Chromatography (IEC)
IEC is an excellent initial capture step, especially for crude synthesis mixtures, as it separates based on charge, a distinct feature of the TAT peptide.[8][16] Cation exchange is most common for the positively charged TAT peptide.[7][16]
Principle
Cation exchange chromatography uses a negatively charged stationary phase. At a specific pH, the highly positive TAT-conjugate binds to the column, while neutral or negatively charged impurities flow through. The bound conjugate is then eluted by increasing the salt concentration or changing the pH.
Materials
-
Chromatography system (e.g., FPLC).
-
Cation exchange column (e.g., SP Sepharose, WorkBeads 40S).[7][17]
-
Binding/Equilibration Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0).
-
Crude TAT-conjugate solution.
Protocol Steps
-
Sample Preparation: Dissolve the crude conjugate in the Binding/Equilibration Buffer and adjust the pH if necessary. Ensure the conductivity is low to facilitate binding.
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes of Binding/Equilibration Buffer.
-
Sample Loading: Load the sample onto the column. Collect the flow-through, which contains unbound impurities.
-
Wash Step: Wash the column with several column volumes of Binding/Equilibration Buffer to remove non-specifically bound molecules.
-
Elution: Elute the bound TAT-conjugate using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm or 220 nm.
-
Analysis and Desalting: Analyze fractions for the presence of the target conjugate (e.g., by SDS-PAGE or analytical HPLC). Pool the relevant fractions. The high salt concentration will need to be removed, typically by dialysis, size-exclusion chromatography, or directly by binding to an RP-HPLC column in the subsequent polishing step.
Caption: Principle of cation exchange chromatography for TAT conjugates.
Protocol 3: Affinity Chromatography for TAT-Fusion Proteins
This method is ideal for purifying recombinantly expressed TAT-fusion proteins that include an affinity tag, such as a 6xHis-tag.[10][12]
Principle
Affinity chromatography leverages a specific, reversible binding interaction between the protein of interest and a ligand immobilized on the chromatography resin.[9] For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) is used, where the histidine residues chelate metal ions (e.g., Ni²⁺) on the resin.[10]
Materials
-
IMAC resin (e.g., Ni-NTA Agarose).[10]
-
Chromatography column.
-
Lysis/Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0).
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0).
-
Cleared cell lysate containing the His-tagged TAT-fusion protein.
Protocol Steps
-
Resin Equilibration: Equilibrate the Ni-NTA resin with Lysis/Binding Buffer.
-
Sample Loading: Incubate the cleared cell lysate with the equilibrated resin to allow the His-tagged TAT-fusion protein to bind.
-
Wash Step: Wash the resin with several volumes of Wash Buffer to remove non-specifically bound proteins. The low concentration of imidazole in the wash buffer helps to disrupt weak, non-specific interactions.
-
Elution: Elute the bound protein with Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the Ni-NTA resin, thus releasing the target protein.
-
Downstream Processing: The eluted protein will contain a high concentration of imidazole, which may need to be removed by dialysis or buffer exchange for downstream applications. Further polishing by SEC or IEC may be required to remove aggregates or other remaining impurities.
Caption: Workflow for purifying His-tagged TAT-fusion proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. downstreamcolumn.com [downstreamcolumn.com]
- 7. bio-works.com [bio-works.com]
- 8. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. sinobiological.com [sinobiological.com]
- 11. addgene.org [addgene.org]
- 12. addgene.org [addgene.org]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing TAT (48-57) concentration for maximal uptake
Welcome to the technical support center for the TAT (48-57) cell-penetrating peptide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the concentration of TAT peptides for maximal cellular uptake in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TAT (48-57) peptide uptake?
A1: The TAT peptide, being arginine-rich and polycationic, primarily enters cells through endocytosis.[1] The process begins with the peptide interacting with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[1][2] This interaction is thought to stimulate macropinocytosis, a form of endocytosis that results in the formation of large vesicles called macropinosomes.[1] Other endocytic pathways, such as clathrin-dependent endocytosis, may also play a role.[2][3] While some studies have suggested a direct, energy-independent translocation across the membrane, endocytosis is considered the predominant pathway for TAT and its cargo.[4][5]
Q2: What is a good starting concentration for my TAT-fusion protein?
A2: The optimal concentration for TAT-mediated delivery is highly dependent on the cell type, the nature of the cargo, and the specific experimental goals. Based on published studies, a good starting point is the low micromolar range, typically between 1 µM and 10 µM.[6][7] Some studies have used concentrations as high as 50 µM for efficient uptake, but this increases the risk of cytotoxicity.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific system.
Q3: How long should I incubate my cells with the TAT peptide?
A3: The incubation time required for maximal uptake can vary. Initial uptake can be rapid, occurring within the first 10-30 minutes.[6] However, maximal accumulation is often observed after longer incubation periods, typically between 1 and 3 hours.[9] Kinetic experiments are advisable to determine the point at which uptake reaches a plateau for your specific cell line and TAT-cargo conjugate.
Q4: Does the cargo attached to the TAT peptide affect its uptake?
A4: Yes, the properties of the conjugated cargo—such as its size, charge, and stability—can significantly influence uptake efficiency and even the internalization pathway.[5][9] For instance, the uptake of unconjugated TAT peptide may differ from that of a large TAT-fusion protein.[2][5] It is important to consider that denatured TAT-fusion proteins may transduce more efficiently than correctly folded ones due to reduced structural constraints.[10]
Q5: Is endosomal escape a significant barrier for TAT-mediated delivery?
A5: Yes, poor endosomal escape is a major limitation. While TAT is efficient at entering the cell and accumulating in endosomes, the release of the peptide and its cargo into the cytosol is often inefficient.[1] This can limit the bioavailability of the cargo at its intended intracellular target.
Troubleshooting Guide
Issue 1: Low or no detectable uptake of my TAT-fusion protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of the TAT-cargo is too low. Perform a dose-response experiment, testing a range of concentrations (e.g., 0.5 µM to 20 µM) to identify the optimal level for your cell type.[6] |
| Incorrect Incubation Time/Temp | Incubation time may be too short. Try increasing the incubation period up to 3 hours.[9] Ensure incubation is performed at 37°C, as uptake is significantly reduced at lower temperatures like 25°C.[1] |
| Serum Inhibition | Components in fetal bovine serum (FBS), such as albumin, can compete with the TAT peptide for cell surface binding, thereby inhibiting uptake.[1] Try performing the incubation in serum-free media. If serum is required for cell viability, reduce the serum concentration during the incubation period. |
| Degraded Peptide/Protein | The TAT peptide or the fusion protein may have degraded. Verify the integrity and purity of your conjugate using methods like HPLC or mass spectrometry.[6] |
| Fixation Artifacts | Some fixation methods can cause an artificial redistribution of the peptide, leading to misleading results. Image live cells when possible or use fixation protocols known to minimize these artifacts.[8] |
Issue 2: High cellular toxicity or cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of TAT peptides can be toxic to cells.[9] Reduce the concentration of the TAT-cargo and/or shorten the incubation time. Determine the maximum non-toxic concentration for your specific cells. |
| Contaminants in Peptide Prep | Impurities from the peptide synthesis or protein purification process could be causing toxicity. Ensure your TAT-cargo preparation is of high purity. |
| Inherent Cargo Toxicity | The cargo molecule itself may be cytotoxic at the concentrations being tested. Run a control experiment with the cargo molecule alone (unconjugated to TAT) to assess its intrinsic toxicity. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies to guide experimental design.
Table 1: Effective TAT Peptide Concentrations in Different Studies
| Concentration Range | Cell Line(s) | Cargo Type | Observation | Reference(s) |
| 500 nM - 2 µM | Caco-2, HeLa | TAMRA-labeled peptide | Concentrations >1 µM showed higher final intracellular levels. | [6] |
| 5 µM | MCF-7 | 5-Carboxyfluorescein, Doxorubicin | Effective concentration for comparing uptake of different conjugates. | [7] |
| 10 µM - 50 µM | C26 | Green Fluorescent Protein (GFP) | Efficient cellular uptake observed at 30 µM and 50 µM. | [8] |
| Up to 100 µM | HeLa, A549, CHO | Peptide | Used for toxicity profiling; significant toxicity observed at higher concentrations. | [9] |
Table 2: Influence of Experimental Conditions on TAT Uptake
| Parameter | Condition 1 | Condition 2 | Outcome | Reference(s) |
| Temperature | 37°C | 25°C | Uptake at 25°C is approximately 50% lower than at 37°C. | [1] |
| Incubation Time | 10 minutes | 30 minutes | Uptake is rapid initially, reaching a maximum after 30 minutes. | [6] |
| Incubation Time | 1 hour | 3 hours | Maximal uptake is typically observed between 1-3 hours. | [9] |
| Serum | Serum-Free Media | Media with Serum | Serum components can compete for binding and reduce uptake efficiency. | [1] |
Diagrams: Pathways and Workflows
Experimental Protocols
Protocol 1: Quantification of TAT-Fusion Protein Uptake by Flow Cytometry
This protocol describes a general method for quantifying the uptake of a fluorescently labeled TAT-fusion protein into cultured mammalian cells.
Materials:
-
Adherent or suspension cells
-
Complete culture medium (with and without FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled TAT-fusion protein stock solution
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Seeding:
-
For adherent cells, seed cells in a 12-well or 24-well plate to reach 70-80% confluency on the day of the experiment.
-
For suspension cells, prepare an appropriate number of cells to be seeded in flow cytometry tubes or multi-well plates.
-
-
Preparation of TAT-Cargo:
-
Prepare serial dilutions of the fluorescently labeled TAT-fusion protein in serum-free culture medium. A suggested concentration range is 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM.
-
Include a vehicle-only control (medium without the TAT-protein).
-
-
Incubation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Remove the PBS and add the prepared TAT-protein dilutions to the cells.
-
Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the media containing the TAT-protein.
-
To remove non-internalized, membrane-bound protein, wash the cells once with PBS. Then, briefly treat the cells with Trypsin-EDTA.[9] This step helps ensure that the measured fluorescence is from internalized protein.
-
For adherent cells: Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete culture medium (containing FBS) and transfer the cell suspension to a flow cytometry tube.
-
For suspension cells: Transfer the cells directly to flow cytometry tubes.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of cold PBS or flow cytometry buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for your fluorophore.
-
Gate on the live cell population and measure the median fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized TAT-fusion protein.[1]
-
Compare the MFI of treated samples to the untreated control to quantify uptake.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
Technical Support Center: TAT (48-57) Fusion Protein Solubility
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during the expression and purification of TAT (48-57) fusion proteins. The resources below are tailored for researchers, scientists, and drug development professionals to facilitate a smoother experimental workflow.
Troubleshooting Guide: Common Solubility Problems
Q1: My TAT (48-57) fusion protein is expressed, but it is primarily found in the insoluble fraction as inclusion bodies. What are the initial steps to troubleshoot this?
A1: The formation of inclusion bodies is a frequent challenge when overexpressing recombinant proteins, including TAT fusion proteins, in bacterial hosts like E. coli. This phenomenon often arises when the rate of protein synthesis surpasses the cell's capacity for proper folding, leading to aggregation.[1] The highly basic nature of the TAT (48-57) peptide (GRKKRRQRRR) contributes a significant positive charge, which can promote aggregation and interaction with anionic cellular components, further exacerbating insolubility.[2][3]
Here are the primary troubleshooting steps:
-
Optimize Expression Conditions: This is often the most effective initial approach. High-level expression, driven by strong promoters and high inducer concentrations, can overwhelm the cellular folding machinery.[1]
-
Lower Expression Temperature: Reducing the temperature post-induction (e.g., from 37°C to 15-25°C) can significantly enhance the solubility of many recombinant proteins.[1][4] Lower temperatures slow down the rate of protein synthesis, allowing more time for correct polypeptide folding.[1]
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression and subsequent aggregation.[1] Experiment with a range of lower IPTG concentrations (e.g., from 1 mM down to 0.05 mM) to modulate the expression rate.[4]
-
-
Utilize a Different Expression Strain: Consider using E. coli strains engineered to facilitate protein folding, such as those co-expressing chaperone proteins (e.g., GroEL/ES, DnaK/J).
-
Switch to a Different Fusion Tag: If your construct already includes a fusion tag, it may not be optimal for your specific protein. Experiment with different solubility-enhancing tags.
The following diagram illustrates a general workflow for troubleshooting insoluble protein expression.
Q2: I have optimized the expression conditions, but my TAT (48-57) fusion protein remains largely insoluble. What is the next step?
A2: If optimizing expression conditions is insufficient, the next strategic step is to employ solubility-enhancing fusion tags. These are proteins or peptides fused to the target protein that can improve its solubility and expression.[5] They can also sometimes assist in proper folding.[5]
Commonly used solubility-enhancing tags include:
-
Maltose-Binding Protein (MBP): A large tag (~42 kDa) known for its strong solubilizing effect.[6]
-
Glutathione (B108866) S-Transferase (GST): A ~26 kDa tag that also aids in purification via glutathione affinity chromatography.[7]
-
Thioredoxin (Trx): A smaller ~12 kDa tag that can enhance solubility and promote disulfide bond formation.[6]
-
Small Ubiquitin-like Modifier (SUMO): This tag can improve both solubility and stability, and specific proteases are available for its removal.[8]
The choice of tag can be protein-dependent, and it may be necessary to screen several tags to find the most effective one for your specific TAT fusion protein.[9]
The logical relationship between factors influencing solubility is depicted below.
Q3: My protein is still in inclusion bodies after trying different expression conditions and fusion tags. Is refolding a viable option?
A3: Yes, refolding from inclusion bodies is a common strategy when other methods fail. This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride), and then removing the denaturant to allow the protein to refold into its native conformation.[10]
Key considerations for refolding:
-
Denaturation: Complete solubilization of the inclusion bodies is crucial.
-
Refolding Buffer: The composition of the refolding buffer is critical and may require optimization. Common components include:
-
pH: A pH that favors the native charge of the protein.
-
Redox System: For proteins with disulfide bonds, a redox pair like reduced/oxidized glutathione is often necessary.
-
Additives: Agents like L-arginine, glycerol, or non-detergent sulfobetaines can help suppress aggregation during refolding.
-
-
Refolding Method: Common methods include dialysis, dilution, and on-column refolding. On-column refolding, where the denatured protein is bound to a chromatography resin and the denaturant is gradually removed, can be particularly effective in preventing aggregation.
Frequently Asked Questions (FAQs)
Q: Why are TAT (48-57) fusion proteins prone to insolubility?
A: The TAT (48-57) peptide is highly basic, containing six arginine and two lysine (B10760008) residues.[11] This results in a high net positive charge at neutral pH, which can lead to electrostatic interactions with negatively charged molecules in the cell, such as nucleic acids and lipids, promoting aggregation.[2][3] Additionally, the high rate of synthesis during recombinant expression can overwhelm the cellular folding machinery, leading to the formation of insoluble inclusion bodies.[1][12]
Q: What are the best solubility-enhancing tags for TAT fusion proteins?
A: There is no single "best" tag, as the effectiveness can be protein-specific.[9] However, large, highly soluble tags are often successful. A comparison of commonly used tags is provided in the table below. It is often recommended to screen a few different tags to determine the optimal choice for your protein of interest.
Q: Can the position of the TAT peptide (N- or C-terminus) affect solubility?
A: The position of the TAT peptide and any solubility tags can influence the expression and solubility of the fusion protein. While there are no universal rules, it is a parameter that can be varied if solubility issues persist. Generally, solubility-enhancing tags are placed at the N-terminus to assist in co-translational folding.
Q: Are there alternatives to bacterial expression systems for producing soluble TAT fusion proteins?
A: Yes, if bacterial systems prove intractable, eukaryotic expression systems such as yeast, insect cells, or mammalian cells can be used.[12] These systems offer a more complex cellular environment with chaperones and post-translational modification machinery that can aid in the proper folding of complex proteins. However, these systems are typically more time-consuming and expensive than bacterial expression.
Data Presentation
Table 1: Effect of Expression Conditions on TAT Fusion Protein Solubility
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Solubility |
| Temperature | 37°C | 18°C | Increase at lower temperature |
| IPTG Concentration | 1.0 mM | 0.1 mM | Increase at lower concentration |
| Induction Time | 4 hours | 16-24 hours | May improve with longer induction at lower temperatures |
Table 2: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Solubilizing Mechanism | Purification Method |
| MBP | ~42 | Acts as a chaperone, highly soluble[6] | Amylose Resin |
| GST | ~26 | Increases hydrophilicity[7] | Glutathione Resin |
| Trx | ~12 | Highly soluble, can catalyze disulfide bond formation[6] | - (often used with a His-tag) |
| SUMO | ~11 | Chaperone-like activity, highly soluble[8] | - (often used with a His-tag) |
Experimental Protocols
Protocol 1: Small-Scale Expression Screen to Optimize Solubility
-
Transform your TAT fusion protein expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture in multiple flasks.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.5-0.8.
-
Induce protein expression under different conditions (e.g., varying IPTG concentrations from 0.05 mM to 1 mM and temperatures from 18°C to 37°C).
-
Incubate the cultures for a set period (e.g., 4 hours for 37°C, 16-24 hours for 18°C).
-
Harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) and lyse the cells by sonication.
-
Centrifuge the lysate at maximum speed for 10 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze equivalent volumes of the soluble and insoluble fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble TAT fusion protein.
Protocol 2: On-Column Refolding of His-tagged TAT Fusion Protein
This protocol assumes the protein has been purified from inclusion bodies under denaturing conditions using a His-tag.
-
Inclusion Body Solubilization: Resuspend the washed inclusion body pellet in a denaturing buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea, 5 mM Imidazole).
-
Clarification: Centrifuge at high speed to pellet any remaining insoluble material.
-
Binding: Load the supernatant containing the denatured protein onto a Ni-NTA column pre-equilibrated with the same denaturing buffer.
-
Wash: Wash the column with the denaturing buffer until the A280 returns to baseline.
-
Refolding Gradient: Initiate on-column refolding by applying a linear gradient from the denaturing buffer to a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM Imidazole (B134444), optional: 0.5 M L-arginine, 1 mM DTT) over several column volumes. This gradual removal of the denaturant allows the protein to refold while bound to the resin, minimizing aggregation.
-
Wash (Post-Refolding): Wash the column with several volumes of refolding buffer to remove any remaining denaturant and additives.
-
Elution: Elute the refolded protein using the refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the eluted fractions by SDS-PAGE and assess the protein's activity or structure to confirm successful refolding.
The workflow for on-column refolding is outlined in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. High yield expression and purification of HIV-1 Tat1-72 for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 4. researchgate.net [researchgate.net]
- 5. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 6. Intein Based Fusion Proteins: Great Tags for the Soluble Production and Convenient Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SUMO fusion technology for difficult-to-express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 10. Refold - HIV tat protein [pford.info]
- 11. mdpi.com [mdpi.com]
- 12. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TAT (48-57)-Mediated Endosomal Escape
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT (48-57) cell-penetrating peptides (CPPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of endosomal entrapment and improve the cytosolic delivery of your cargo.
Frequently Asked Questions (FAQs)
Q1: Why is my TAT-cargo conjugate showing punctate fluorescence inside cells instead of diffuse cytosolic signal?
A1: A punctate fluorescence pattern is a classic indication of endosomal entrapment.[1][] The TAT peptide facilitates the uptake of your cargo into the cell, primarily through endocytosis, but the cargo then remains trapped within endosomes and lysosomes.[1][3][4] Efficient endosomal escape is a critical bottleneck for the intracellular delivery of macromolecules.[][5]
Q2: What is the general efficiency of TAT (48-57)-mediated endosomal escape?
A2: The endosomal escape of TAT is generally inefficient, with some estimates suggesting that less than 1% of the internalized peptide-cargo conjugate reaches the cytosol, while the vast majority remains trapped within endosomes.[6]
Q3: What are the main strategies to improve the endosomal escape of my TAT-cargo?
A3: Several strategies can be employed to enhance endosomal escape:
-
Co-administration with endosomolytic agents: Use of chemical agents like chloroquine (B1663885) or fusogenic peptides.[5][7][8]
-
Chemical modification of the TAT peptide: This includes creating multimeric versions or adding hydrophobic moieties.[7][9]
-
Fusion with pH-sensitive fusogenic peptides: Incorporating peptides that disrupt membranes in the acidic environment of the endosome.[1][7]
-
Photochemical Internalization (PCI): A light-inducible method to rupture endosomal membranes.[1][4][10]
Q4: Can the cargo itself affect the endosomal escape efficiency of the TAT peptide?
A4: Yes, the nature of the cargo can significantly impact the delivery efficiency. The size, charge, and other physicochemical properties of the cargo can influence the uptake mechanism and the ability of the TAT peptide to facilitate endosomal escape.[9][11] For instance, attaching a large protein cargo might hinder the direct membrane translocation that can occur at high TAT concentrations.[9]
Troubleshooting Guides
Here are some common problems encountered during experiments and steps to troubleshoot them.
Problem 1: Low biological activity of the delivered cargo despite efficient cellular uptake.
-
Possible Cause: The cargo is likely trapped in endosomes and cannot reach its cytosolic or nuclear target.
-
Troubleshooting Steps:
-
Confirm Endosomal Localization: Co-stain cells with an endosomal/lysosomal marker (e.g., LysoTracker) to verify the colocalization of your fluorescently-labeled cargo.
-
Implement an Endosomal Escape Strategy: Choose a suitable strategy from the list below to enhance the release of your cargo from endosomes.
-
| Strategy | Description | Key Considerations |
| Co-treatment with Chloroquine | Chloroquine is a lysosomotropic agent that buffers the endosomal pH, leading to osmotic swelling and rupture of the endosome.[8][12][13] | Can be cytotoxic at higher concentrations.[5] Optimal concentration needs to be determined for each cell type. |
| Use of Fusogenic Peptides | Co-incubate your TAT-cargo with a fusogenic peptide like HA2 (from influenza virus) or INF7.[1][14][15] These peptides become active at low pH and destabilize the endosomal membrane.[1] | The fusogenic peptide can be conjugated to TAT or used in trans.[1] |
| Photochemical Internalization (PCI) | This involves a photosensitizer that localizes in endosomal membranes. Upon light irradiation, it generates reactive oxygen species that disrupt the membrane.[4][10][16][17] | Requires specialized equipment for light delivery. The photosensitizer and light dose need to be optimized to minimize cytotoxicity. |
| Modify the TAT Peptide | Synthesize a dimeric version of TAT (dfTAT) or conjugate it with hydrophobic moieties to improve its membrane-disrupting activity.[9][18][19][20] | May require significant peptide synthesis and characterization efforts. |
Problem 2: High cytotoxicity observed after applying an endosomal escape enhancement strategy.
-
Possible Cause: The concentration of the endosomolytic agent or the intensity of the physical method (like PCI) is too high, leading to off-target effects and cell death.
-
Troubleshooting Steps:
-
Titrate the Enhancing Agent: Perform a dose-response experiment to find the optimal concentration of the agent (e.g., chloroquine, fusogenic peptide) that maximizes endosomal escape while minimizing cytotoxicity.
-
Optimize PCI Parameters: If using PCI, reduce the concentration of the photosensitizer or the light dose.[16]
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, Trypan Blue exclusion) to quantify cytotoxicity for each condition.
-
Consider Alternative Strategies: Some strategies are inherently less cytotoxic than others. For example, using a pH-sensitive fusogenic peptide might be gentler than using a broad-spectrum lysosomotropic agent.
-
Experimental Protocols
Protocol 1: Chloroquine Co-treatment for Enhanced Endosomal Escape
-
Cell Seeding: Plate your cells of interest in a suitable format (e.g., 96-well plate for quantitative assays, chamber slides for microscopy) and allow them to adhere overnight.
-
Preparation of Complexes: Prepare your TAT-cargo conjugate in serum-free media.
-
Chloroquine Pre-treatment (Optional but recommended): Pre-incubate the cells with a pre-determined optimal concentration of chloroquine (typically 50-100 µM) for 30 minutes to 2 hours.[12][13]
-
Co-incubation: Add the TAT-cargo conjugate to the cells in the presence of chloroquine.
-
Incubation: Incubate for the desired period (e.g., 1-4 hours).
-
Wash and Analyze: Wash the cells with PBS to remove excess complexes and analyze for cargo activity or localization.
Protocol 2: Quantification of Endosomal Escape using a Split-GFP System
This protocol utilizes a bimolecular fluorescence complementation assay to quantify the amount of cargo that has reached the cytoplasm.[5]
-
Cell Line: Use a cell line that stably expresses a non-fluorescent fragment of GFP (e.g., GFPβ1-10).
-
TAT-Cargo Conjugate: Your cargo should be conjugated to both the TAT peptide and the complementary GFP fragment (e.g., GFPβ11).
-
Cell Treatment: Treat the GFPβ1-10 expressing cells with the TAT-cargo-GFPβ11 conjugate.
-
Endosomal Escape and Complementation: Upon successful endosomal escape, the TAT-cargo-GFPβ11 will enter the cytoplasm and the GFPβ11 fragment will complement the GFPβ1-10, reconstituting a functional and fluorescent GFP.
-
Quantification: Measure the GFP fluorescence using flow cytometry or a plate reader. The intensity of the fluorescence is directly proportional to the amount of cargo that has escaped the endosomes.
Visualizing the Pathways and Workflows
TAT-Mediated Endocytosis and Endosomal Entrapment
Caption: The general pathway of TAT-cargo uptake and the challenge of endosomal entrapment.
Strategies to Enhance Endosomal Escape
Caption: An overview of different strategies to trigger the release of TAT-cargo from endosomes.
Experimental Workflow for Troubleshooting Low Bioactivity
Caption: A logical workflow for diagnosing and solving issues of low TAT-cargo bioactivity.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ldbiopharma.com [ldbiopharma.com]
- 15. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photochemical internalization (PCI): a technology for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of TAT (48-57) Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of the TAT (48-57) cell-penetrating peptide for intracellular cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the TAT (48-57) peptide and what is it used for?
The TAT (48-57) peptide is a small, 10-amino-acid sequence (RKKRRQRRR) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1).[1][2][3][4] It is widely used as a cell-penetrating peptide (CPP) to deliver a variety of cargo molecules, such as proteins, nucleic acids, and nanoparticles, into living cells.[5][6][7] This capability is attributed to its high density of positively charged amino acids, which facilitates interaction with the negatively charged cell membrane.
Q2: What are the known off-target effects of TAT (48-57) delivery?
While TAT (48-57) is a powerful delivery tool, it is not biologically inert and can cause several off-target effects, including:
-
Cytotoxicity: At higher concentrations, the TAT peptide can be toxic to cells, leading to membrane disruption and cell death.[7] The toxicity is often dependent on the cargo being delivered and the cell type.[7]
-
Modulation of Signaling Pathways: The TAT peptide has been shown to interact with cellular signaling pathways, which can lead to unintended biological consequences. For instance, it can activate the NF-κB pathway, a key regulator of inflammation and cell survival.[8][9][10] It can also induce apoptosis (programmed cell death) through various mechanisms.[1][9][11]
-
Inflammatory Response: TAT peptide delivery can trigger an inflammatory response in cells and tissues.[10]
Q3: How can I reduce the cytotoxicity of my TAT-fusion protein?
If you are observing high levels of cytotoxicity with your TAT-fusion protein, consider the following troubleshooting steps:
-
Optimize Concentration: The most straightforward approach is to perform a dose-response experiment to determine the lowest effective concentration of your TAT-fusion protein that achieves the desired delivery without significant toxicity.
-
Purity of the Fusion Protein: Ensure that your TAT-fusion protein preparation is highly pure. Contaminants from the expression and purification process, such as endotoxins, can contribute to cytotoxicity.
-
Modify the TAT Peptide: Consider using a modified version of the TAT peptide with reduced positive charge or altered sequence to decrease its inherent toxicity. Refer to the data in Table 1 for examples of modifications.
-
Alternative Delivery Vehicle: If toxicity remains an issue, explore alternative delivery strategies such as encapsulating your cargo in lipid nanoparticles (LNPs) that are functionalized with the TAT peptide. This can shield the cargo and reduce direct interaction of the TAT peptide with the cell membrane.
Q4: My TAT-cargo is not efficiently entering the target cells. What could be the reason?
Several factors can influence the efficiency of TAT-mediated delivery:
-
Cargo Properties: The size, charge, and other physicochemical properties of your cargo can significantly impact the internalization efficiency. Large or highly charged cargo molecules may hinder the translocation process.
-
Cell Type: Different cell types exhibit varying efficiencies of TAT-mediated uptake, which can be related to the composition of their cell surface molecules like glycosaminoglycans (GAGs).[12]
-
Incubation Conditions: Factors such as incubation time, temperature, and the presence or absence of serum in the culture medium can affect uptake.
-
Peptide Integrity: Ensure that the TAT peptide is not degraded. Proteolytic degradation can reduce its efficacy.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | Concentration of TAT-cargo is too high. | Perform a dose-response curve to find the optimal concentration. |
| Contamination in the protein preparation. | Ensure high purity of the TAT-fusion protein. Perform endotoxin (B1171834) testing. | |
| Inherent toxicity of the TAT peptide. | Use a modified TAT peptide with reduced toxicity (see Table 1). | |
| The cargo itself is toxic at the delivered concentration. | Evaluate the toxicity of the cargo molecule alone. | |
| Low Delivery Efficiency | The cargo is too large or bulky. | Consider using a smaller version of the cargo if possible. Optimize the linker between TAT and the cargo. |
| The cell line is resistant to TAT-mediated uptake. | Test different cell lines. Check the expression of heparan sulfate (B86663) proteoglycans on the cell surface. | |
| Suboptimal incubation conditions. | Optimize incubation time and temperature. Test with and without serum in the media. | |
| Degradation of the TAT peptide. | Use fresh peptide solutions. Consider using protease inhibitors during incubation if appropriate for the experiment. | |
| Unexpected Biological Effects (e.g., inflammation, pathway activation) | Off-target effects of the TAT peptide. | Use the lowest effective concentration. Include a "TAT peptide only" control in your experiments to distinguish the effects of the peptide from the cargo. |
| The cargo is affecting the observed pathway. | Include a "cargo only" control (delivered by a different method if possible). | |
| Contamination with immunogenic substances. | Ensure high purity of all reagents. |
Quantitative Data Summary
Table 1: Impact of TAT (48-57) Modifications on Delivery and Toxicity
| Modification | Description | Effect on Delivery Efficiency | Effect on Cytotoxicity | Reference |
| Alanine Scanning Mutagenesis | Systematic replacement of arginine residues with alanine. | Generally decreased | Can be reduced | [14] |
| Hydrophobic Modification (e.g., Palmitoylation) | Covalent attachment of a fatty acid to the peptide. | Significantly improved for both permeable and non-permeable cargo | Dependent on the specific modification and cargo | [15][16] |
| Protease-Activatable TAT | Addition of a protease cleavage site to mask the TAT peptide until it reaches the target environment. | Targeted delivery to protease-rich environments | Reduced off-target toxicity | [17] |
| Secretable TAT (TATκ) | Mutation of furin cleavage sites to allow secretion of functional TAT-fusion proteins from producer cells. | Efficient delivery to target cells via co-culture | Not explicitly quantified, but enables a novel delivery strategy | [18] |
Experimental Protocols
Protocol 1: Preparation and Purification of a TAT-Fusion Protein
This protocol describes a general method for the expression and purification of a His-tagged TAT-fusion protein in E. coli.
Materials:
-
Expression vector containing the TAT-cargo fusion gene with a 6xHis-tag (e.g., pET vector).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB broth and agar (B569324) plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) with lysozyme (B549824) and protease inhibitors.
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis buffer (e.g., PBS, pH 7.4).
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain and select for colonies on an antibiotic-containing agar plate.
-
Expression: Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged TAT-fusion protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove imidazole and to refold the protein if necessary.
-
Quantification and Quality Control: Determine the protein concentration using a Bradford or BCA assay. Assess the purity of the protein by SDS-PAGE.
Protocol 2: Assessment of TAT-Mediated Delivery and Cytotoxicity
This protocol provides a method to quantify the delivery efficiency and assess the cytotoxicity of a TAT-fusion protein using a fluorescently labeled cargo.
Materials:
-
Target cells in culture.
-
Purified TAT-fusion protein (with a fluorescent tag or a fluorescent cargo).
-
Control protein (without the TAT sequence).
-
Cell culture medium (with and without serum).
-
MTT or WST-1 cell viability assay kit.[7]
-
Flow cytometer.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate for the cytotoxicity assay and in a 24-well plate (or on coverslips) for microscopy and flow cytometry. Allow the cells to adhere overnight.
-
Treatment:
-
Cytotoxicity Assay: Prepare a serial dilution of the TAT-fusion protein and the control protein in cell culture medium. Replace the medium in the 96-well plate with the protein solutions and incubate for a desired period (e.g., 24 hours).
-
Delivery Efficiency: Treat the cells in the 24-well plate with a fixed concentration of the fluorescently labeled TAT-fusion protein and control protein for various time points (e.g., 30 min, 1h, 2h).
-
-
Cytotoxicity Measurement: After the incubation period, perform the MTT or WST-1 assay according to the manufacturer's instructions to determine cell viability.
-
Flow Cytometry:
-
After incubation, wash the cells with PBS to remove extracellular protein.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
-
Fluorescence Microscopy:
-
After incubation, wash the cells with PBS.
-
Fix the cells if necessary.
-
Mount the coverslips on a microscope slide and visualize the intracellular localization of the fluorescent cargo.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TAT (48-57) induced NF-κB signaling pathway.
Caption: TAT (48-57) induced apoptosis pathways.
Caption: Experimental workflow for TAT-cargo evaluation.
References
- 1. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. genscript.com [genscript.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAT-mediated protein transduction: delivering biologically active proteins to the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of Tat in HIV latency and reactivation [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum on TAT (48-57) transduction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TAT (48-57) cell-penetrating peptide for intracellular delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TAT (48-57) transduction?
The transduction of the cationic TAT (48-57) peptide is initiated by an electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this initial binding, the peptide is internalized through various endocytic pathways, including macropinocytosis, clathrin-dependent endocytosis, and caveolae-mediated endocytosis. The exact pathway can be cell-type dependent.
Q2: How does the presence of serum in the culture medium affect TAT (48-57) transduction efficiency?
Generally, the presence of serum in the culture medium is reported to decrease the transduction efficiency of the TAT peptide. This is attributed to serum components like albumin and soluble glycosaminoglycans (GAGs) that can interact with the cationic TAT peptide, thereby competitively inhibiting its binding to the cell surface HSPGs required for cellular uptake.
Q3: Can TAT (48-57) mediate transduction in all cell types?
While TAT (48-57) has been shown to transduce a wide variety of cell types, its efficiency can vary significantly. This variability is often linked to the density of HSPGs on the cell surface, which can differ between cell types and even with the confluency of the cells.
Q4: Is fixation required to visualize TAT (48-57) uptake?
Caution is advised when using fixation for visualizing TAT peptide uptake. Some studies have reported that fixation can lead to artifacts, potentially causing a redistribution of the peptide and giving a false impression of efficient nuclear localization. It is recommended to perform imaging on live cells to accurately assess transduction.
Troubleshooting Guide
Issue: Low or no transduction of my TAT-fusion protein is observed.
Possible Cause 1: Interference from Serum
-
Solution: Perform the transduction in serum-free medium. If serum is required for cell viability, consider a serum-starvation period for the cells before and during the transduction process. Alternatively, you can perform a dose-response experiment to determine the minimal serum concentration that maintains cell health without severely impacting transduction.
Possible Cause 2: Low Expression of Cell-Surface Glycosaminoglycans (GAGs)
-
Solution: The target cell line may have low levels of heparan sulfate proteoglycans. Ensure the cells are healthy and not overly confluent, as this can affect GAG expression. If this is a persistent issue with a particular cell line, you may need to consider alternative delivery methods or cell types.
Possible Cause 3: Suboptimal Experimental Conditions
-
Solution: Transduction efficiency is sensitive to several experimental parameters.
-
Temperature: Ensure the incubation is performed at 37°C, as lower temperatures can significantly reduce the rate of endocytosis.
-
Incubation Time: Optimize the incubation time for your specific cell type and TAT-cargo concentration. A typical starting point is 1-4 hours.
-
Peptide Concentration: The concentration of the TAT-fusion protein is critical. Titrate the concentration to find the optimal balance between transduction efficiency and potential cytotoxicity.
-
Issue: High cell death is observed after transduction.
Possible Cause 1: Cytotoxicity of the TAT-cargo protein
-
Solution: The fusion protein itself may be toxic to the cells at the concentration used. Perform a toxicity assay with a range of concentrations of your TAT-fusion protein to determine the maximum non-toxic concentration.
Possible Cause 2: Contaminants in the peptide preparation
-
Solution: Ensure the TAT-fusion protein preparation is of high purity and free of endotoxins or other contaminants from the expression and purification process.
Data on Serum Impact
The general consensus in the literature is that serum components can inhibit TAT peptide transduction. However, the extent of this inhibition can be cell-type and cargo-dependent. Below is a summary of expected outcomes.
| Condition | Transduction Efficiency | Rationale |
| Serum-Free Medium | Optimal | Direct interaction between TAT peptide and cell surface is maximized. |
| Serum-Containing Medium (e.g., 10% FBS) | Generally Reduced | Serum proteins (e.g., albumin) and GAGs compete with the cell surface for TAT peptide binding.[1][2] |
| Noteworthy Exception | No Significant Impact | In some specific contexts and with certain cargoes, studies have reported efficient uptake even in the presence of serum.[3] This highlights the importance of empirical testing for your specific system. |
Experimental Protocols
Protocol 1: Assessment of TAT (48-57) Transduction Efficiency using Flow Cytometry
This protocol allows for the quantitative analysis of fluorescently-labeled TAT peptide uptake in a cell population.
-
Cell Preparation:
-
Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
On the day of the experiment, wash the cells once with phosphate-buffered saline (PBS).
-
For serum-free conditions, replace the growth medium with serum-free medium and incubate for 1-2 hours before adding the peptide. For serum-containing conditions, use the complete growth medium.
-
-
Peptide Incubation:
-
Prepare a stock solution of your fluorescently-labeled TAT (48-57)-cargo protein.
-
Dilute the stock solution to the desired final concentration in the appropriate medium (with or without serum).
-
Add the peptide solution to the cells and incubate at 37°C for 1-4 hours.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS to remove any peptide that is not internalized.
-
Harvest the cells using a gentle, non-enzymatic cell dissociation solution or by light trypsinization. If using trypsin, immediately neutralize with a solution containing serum to inactivate the trypsin.
-
Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in cold FACS buffer (PBS with 1% bovine serum albumin).
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Include a negative control of untreated cells to set the baseline fluorescence.
-
Protocol 2: Visualization of TAT (48-57) Transduction using Fluorescence Microscopy
This protocol is for the qualitative assessment of TAT peptide internalization and subcellular localization in live cells.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow the cells to adhere and reach 50-70% confluency.
-
On the day of the experiment, replace the growth medium with an imaging medium (e.g., phenol (B47542) red-free medium) with or without serum.
-
-
Peptide Incubation:
-
Add the fluorescently-labeled TAT (48-57)-cargo protein to the cells at the desired concentration.
-
Incubate at 37°C in a stage-top incubator on the microscope.
-
-
Imaging:
-
Acquire images at different time points (e.g., 0, 15, 30, 60, and 120 minutes) to observe the kinetics of uptake.
-
To visualize the nucleus, a cell-permeable nuclear stain (e.g., Hoechst 33342) can be added according to the manufacturer's instructions.
-
Capture images using the appropriate filter sets for your fluorophores.
-
Visualizations
Caption: Mechanism of serum interference with TAT (48-57) transduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for TAT (48-57) Therapies
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide, specifically the 48-57 region (GRKKRRQRRR), has emerged as a powerful tool for intracellular delivery of a wide range of therapeutic cargoes. However, the journey from promising preclinical data to clinical reality is fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the research and development of TAT (48-57)-based therapies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the experimental use of TAT (48-57) peptides.
Q1: My TAT-cargo conjugate shows low intracellular delivery efficiency. What are the potential causes and how can I troubleshoot this?
A1: Low delivery efficiency is a common hurdle. Here are several factors to consider and troubleshoot:
-
Cargo Influence: The size, charge, and hydrophobicity of your cargo can significantly impact the overall properties of the TAT-cargo conjugate and its ability to traverse the cell membrane.[1][2] Large or highly charged cargoes may hinder uptake.
-
Troubleshooting:
-
If possible, consider linker technologies to optimize the spacing and orientation between TAT and the cargo.
-
Evaluate different conjugation strategies (e.g., N-terminal vs. C-terminal) as this can affect the exposure and function of the TAT peptide.[3]
-
-
-
Cell Type Variability: The efficiency of TAT-mediated uptake can vary significantly between different cell types.[4]
-
Troubleshooting:
-
Optimize the concentration of the TAT-cargo conjugate and incubation time for your specific cell line.
-
Include positive control cells known to have high TAT uptake efficiency in your experiments for comparison.
-
-
-
Endosomal Entrapment: While TAT can facilitate entry into the cell, the cargo is often sequestered in endosomes, preventing it from reaching its cytosolic or nuclear target.[5][6]
-
Troubleshooting:
-
Co-administer with endosomolytic agents, though this may introduce toxicity.
-
Incorporate pH-sensitive linkers that cleave in the acidic environment of the endosome, releasing the cargo.
-
-
-
Peptide Quality and Integrity: Ensure the purity and correct sequence of your synthesized TAT peptide.
-
Troubleshooting:
-
Verify the peptide sequence and purity using mass spectrometry and HPLC.
-
-
Q2: I am observing high cytotoxicity with my TAT-cargo conjugate. What could be the reason and how can I mitigate it?
A2: While TAT (48-57) itself generally has low toxicity, conjugation to certain cargoes or use at high concentrations can lead to cell death.[7][8]
-
Concentration Dependence: Cytotoxicity is often dose-dependent.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration that balances delivery efficiency and cell viability.
-
-
-
Cargo-Induced Toxicity: The cargo itself might be inherently toxic, and its efficient delivery by TAT can amplify this effect.
-
Troubleshooting:
-
Include a control of the unconjugated cargo to assess its intrinsic toxicity.
-
-
-
Membrane Disruption: At high concentrations, the cationic nature of TAT can lead to membrane destabilization and toxicity.
-
Troubleshooting:
-
Lower the concentration of the TAT-cargo conjugate and increase the incubation time.
-
-
Q3: How can I improve the in vivo stability of my TAT-based therapeutic?
A3: The short in vivo half-life of peptides due to proteolytic degradation is a major challenge.[9]
-
Proteolytic Cleavage: The arginine and lysine-rich sequence of TAT (48-57) makes it susceptible to trypsin-like proteases.[9]
-
Troubleshooting:
-
Peptide Modifications: Incorporate non-natural amino acids, retro-inverso sequences, or cyclize the peptide to enhance protease resistance.
-
Formulation Strategies: Encapsulate the TAT-cargo conjugate in nanoparticles or liposomes to shield it from proteases.[10]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic radius and mask proteolytic cleavage sites.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the performance of TAT (48-57) and its conjugates.
Table 1: In Vitro Cytotoxicity of TAT Peptides
| Peptide/Conjugate | Cell Line | Assay | IC50 Value | Reference |
| TAT | Not specified | Not specified | 2 mM | [7][8] |
| TAT-Nb1 | Marc-145 | CCK-8 | 74.5 µM | [11] |
| TAT-Nb1 | PAMs | CCK-8 | 74.8 µM | [11] |
Table 2: In Vivo Stability of TAT Peptides and Conjugates
| Peptide/Conjugate | Species | Half-life (t½) | Reference |
| Free TAT peptide (in human plasma) | Human | ~3.5 min | [9] |
| T-Tat-NR2B9c (in rat plasma) | Rat | 17.8 ± 3.1 min | [12] |
| T-Tat (in rat plasma) | Rat | 51.7 ± 20.4 min | [12] |
| T-Tat-N-dimer (in rat plasma) | Rat | 56.9 ± 7.6 min | [12] |
Detailed Experimental Protocols
Protocol 1: Assessing TAT-Mediated Protein Delivery by Fluorescence Microscopy
Objective: To visualize and semi-quantitatively assess the intracellular uptake of a fluorescently labeled TAT-cargo protein.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Culture medium
-
Fluorescently labeled TAT-cargo protein (e.g., TAT-GFP)
-
Control fluorescent protein (without TAT)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment:
-
Prepare different concentrations of the fluorescently labeled TAT-cargo protein and the control protein in culture medium. A typical starting concentration range is 1-10 µM.
-
Remove the old medium from the cells and add the medium containing the proteins.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized protein.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images using the appropriate channels for the fluorescent protein and the nuclear stain.
-
Analyze the images for the presence and localization of the fluorescent signal within the cells.
-
Protocol 2: Quantitative Analysis of TAT-Cargo Uptake by Flow Cytometry
Objective: To quantify the percentage of cells that have internalized a fluorescently labeled TAT-cargo and the mean fluorescence intensity of the cell population.
Materials:
-
Cells of interest grown in suspension or adherent cells detached into a single-cell suspension
-
Culture medium
-
Fluorescently labeled TAT-cargo
-
Unlabeled TAT-cargo (for control)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient number.
-
If using adherent cells, detach them using Trypsin-EDTA and neutralize with medium. Wash the cells and resuspend in culture medium to form a single-cell suspension.
-
-
Treatment:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add the fluorescently labeled TAT-cargo at the desired concentration. Include a negative control (untreated cells) and a control with unlabeled TAT-cargo.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove extracellular cargo. Centrifuge at a low speed (e.g., 300 x g) between washes.
-
-
Trypsin Treatment (Optional but Recommended):
-
To remove non-internalized, membrane-bound cargo, incubate the cells with trypsin for 5-10 minutes at 37°C.[13] Neutralize with medium and wash again.
-
-
Staining for Viability:
-
Resuspend the cells in flow cytometry buffer.
-
Add a viability dye like PI just before analysis to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the fluorescence intensity in the appropriate channel to determine the percentage of positive cells and the mean fluorescence intensity.
-
Visualizations
References
- 1. Effect of Cargo Size and Shape on the Transport Efficiency of the Bacterial Tat Translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of cargo size and shape on the transport efficiency of the bacterial Tat translocase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polypeptide.com [polypeptide.com]
- 10. polypeptide.com [polypeptide.com]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 12. Intracellular cargo delivery using tat peptide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of cellular internalization [bio-protocol.org]
Technical Support Center: Improving the Stability of TAT (48-57) Peptide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the TAT (48-57) peptide in solution.
Frequently Asked Questions (FAQs)
Q1: My TAT (48-57) peptide solution is showing signs of degradation. What are the common causes?
A1: The primary causes of TAT (48-57) peptide degradation in solution are proteolytic cleavage and aggregation. As a peptide composed of natural L-amino acids, it is susceptible to breakdown by proteases present in serum or cell culture media.[1] Aggregation can also occur, leading to insolubility and loss of biological activity.[2]
Q2: How should I properly store my lyophilized and reconstituted TAT (48-57) peptide?
A2: For maximum stability, lyophilized TAT (48-57) peptide should be stored at -20°C or -80°C.[3] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Peptide solutions are significantly less stable than their lyophilized form. For peptides containing residues prone to oxidation, the use of oxygen-free solvents is advisable.
Q3: What is the expected half-life of the standard TAT (48-57) peptide in serum?
A3: The half-life of a TAT peptide derivative (T-Tat) in rat plasma has been reported to be approximately 51.7 ± 20.4 minutes.[4] However, this can vary depending on the specific experimental conditions and the biological matrix used.
Q4: What are the most effective strategies to enhance the stability of the TAT (48-57) peptide?
A4: Several strategies can significantly improve the stability of the TAT (48-57) peptide. These include:
-
Chemical Modifications: Substituting L-amino acids with D-amino acids, cyclizing the peptide, capping the N- and C-termini (acetylation and amidation), and PEGylation.[1][5]
-
Formulation Strategies: Incorporating stabilizing excipients or encapsulating the peptide in delivery systems like liposomes.
-
Proper Handling and Storage: Adhering to best practices for storage and handling to minimize degradation.
Q5: Will modifying the TAT (48-57) peptide affect its cell-penetrating ability?
A5: Modifications can potentially alter the cell-penetrating properties of the TAT peptide. However, many modifications, such as the substitution with D-amino acids, have been shown to maintain or even enhance cellular uptake.[6] It is crucial to validate the biological activity of any modified peptide.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with the TAT (48-57) peptide.
Problem 1: Rapid loss of peptide activity in cell culture.
| Possible Cause | Suggested Solution |
| Proteolytic Degradation | 1. Synthesize the TAT peptide with D-amino acids instead of L-amino acids to increase resistance to proteases.[6] 2. Use a cyclized version of the TAT peptide, as the cyclic structure is less susceptible to enzymatic cleavage.[5] 3. Cap the peptide termini with N-acetylation and C-amidation to block exopeptidase activity.[3][7] |
| Aggregation | 1. Optimize the peptide concentration; high concentrations can promote aggregation. 2. Reconstitute the peptide in a slightly acidic buffer (pH 5-7). 3. If aggregation persists, consider PEGylating the peptide to improve solubility and reduce aggregation. |
| Improper Storage | 1. Ensure the peptide stock solution is aliquoted and stored at -20°C or colder to prevent degradation from multiple freeze-thaw cycles. 2. Use sterile buffers for reconstitution to prevent microbial contamination and degradation. |
Problem 2: Poor solubility or precipitation of the peptide upon reconstitution.
| Possible Cause | Suggested Solution |
| Hydrophobicity/Aggregation | 1. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer. 2. Sonication can aid in dissolving the peptide. 3. Consider synthesizing a more soluble analog, for instance, by adding a PEG linker.[8] |
| Incorrect pH | 1. The highly cationic nature of the TAT peptide means its solubility is pH-dependent. Reconstitute in a slightly acidic, sterile buffer (pH 5-7). |
Quantitative Data Summary
The following tables summarize available quantitative data on the stability of modified TAT peptides.
Table 1: Half-life of TAT Peptide and its Modified Analog in Rat Plasma
| Peptide | Modification | Half-life (t½) in Rat Plasma (minutes) | Reference |
| T-Tat | Unmodified (L-amino acids) | 51.7 ± 20.4 | [4] |
| T-Tat-N-dimer | Dimerization | 56.9 ± 7.6 | [4] |
Table 2: Effect of N-terminal Acetylation on Peptide Half-life in Human Serum
| Peptide | Modification | Half-life (t½) in Human Serum (hours) | Reference |
| Lfc (RRWQWR-NH2) | Unmodified N-terminus | 0.5 | [9] |
| Lfc4 (CH3CO-RRWQWR-NH2) | N-terminal acetylation | 1.5 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of TAT (48-57) and its Analogs
This protocol outlines the standard Fmoc/tBu strategy for SPPS, which can be adapted for synthesizing the TAT (48-57) peptide (Sequence: GRKKRRQRRR) and its modified versions.
Materials:
-
Fmoc-protected amino acids (including D-amino acids if required)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, DIC)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Acetic anhydride (B1165640) (for N-acetylation)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling agent. Monitor coupling efficiency with a Kaiser test.
-
Capping (Optional): Cap any unreacted amino groups with acetic anhydride.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For D-amino acid analogs, substitute the corresponding L-amino acid with its D-enantiomer.
-
N-terminal Acetylation (Optional): After the final amino acid coupling and deprotection, treat the resin with a solution of acetic anhydride in DMF to acetylate the N-terminus.[9]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Assessing TAT (48-57) Peptide Stability in Serum
This protocol describes a general method to evaluate the stability of the TAT peptide in a biological matrix like serum using RP-HPLC.
Materials:
-
TAT (48-57) peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Human or rat serum
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Acetonitrile (ACN)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Incubation: Mix the TAT peptide stock solution with serum (e.g., 1:1 v/v) to a final concentration of 50-100 µM. Incubate the mixture at 37°C with gentle shaking.[10]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a quenching solution like TCA. Centrifuge the samples to pellet the precipitated serum proteins.[10]
-
Sample Preparation: Collect the supernatant, which contains the peptide and its degradation products. Filter the supernatant before HPLC analysis.
-
RP-HPLC Analysis: Inject the prepared sample onto an RP-HPLC system. Use a gradient of water/0.1% TFA (Solvent A) and ACN/0.1% TFA (Solvent B) to separate the intact peptide from its fragments.
-
Data Analysis: Monitor the elution profile at 214 or 220 nm. The peak corresponding to the intact peptide will decrease over time. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t½).
Caption: Workflow for Serum Stability Assay.
Protocol 3: Thioflavin T (ThT) Assay for Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
TAT (48-57) peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of approximately 20-25 µM.[11]
-
Sample Preparation: In the wells of the 96-well plate, mix the TAT peptide solution with the ThT working solution. Include a control with buffer only and another with the peptide in buffer without ThT.
-
Incubation: Incubate the plate at 37°C. Some protocols may include intermittent shaking to promote aggregation.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[12]
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates. Plot fluorescence intensity versus time to monitor the kinetics of aggregation.
Caption: Workflow for Thioflavin T Aggregation Assay.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. mdpi.com [mdpi.com]
- 3. lifetein.com [lifetein.com]
- 4. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. lifetein.com [lifetein.com]
- 8. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interanalyt.ru [interanalyt.ru]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating Intracellular Delivery of TAT(48-57)-Cargo
For Researchers, Scientists, and Drug Development Professionals
The successful intracellular delivery of therapeutic and diagnostic cargo is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), such as the well-characterized TAT(48-57) peptide derived from the HIV-1 trans-activator of transcription protein, have emerged as promising vectors for overcoming the cell membrane barrier. However, verifying the efficient and cytosolic delivery of CPP-cargo conjugates is a critical and often challenging step. A significant hurdle is the potential for endosomal entrapment, where the cargo is internalized but remains confined within vesicles, unable to reach its intracellular target.
This guide provides an objective comparison of key methods to validate the intracellular delivery of TAT(48-57)-cargo, with a comparative analysis against other commonly used CPPs, Penetratin and Pep-1. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to aid in the design and interpretation of your intracellular delivery studies.
Comparative Analysis of CPP Delivery Efficiency
The choice of CPP can significantly impact delivery efficiency, which is also contingent on the cargo, cell type, and experimental conditions. Below is a summary of quantitative data comparing the delivery efficacy of TAT(48-57), Penetratin, and Pep-1.
| Validation Method | Cell-Penetrating Peptide | Cargo | Cell Type | Concentration | Uptake Efficiency / Cytosolic Delivery | Reference |
| Flow Cytometry | TAT(48-57) | Fluorescently labeled peptide | CHO cells | 7.5 µM | ~12 pmol / 10^6 cells (Internalized) | [1] |
| Penetratin | Fluorescently labeled peptide | CHO cells | 7.5 µM | ~25 pmol / 10^6 cells (Internalized) | [1] | |
| Pep-1 | Not specified in this study | |||||
| Flow Cytometry | TAT(48-57) | Fluorescently labeled peptide | Jurkat cells | Not Specified | Moderate Uptake | [2] |
| Penetratin | Fluorescently labeled peptide | Jurkat cells | Not Specified | High Uptake | [2] | |
| Pep-1 | Not specified in this study | |||||
| Split-GFP Assay | TAT(48-57) | GFP11 peptide | HeLa cells | 5 µM | Significant GFP reconstitution | [3] |
| Penetratin | Not specified in this study | |||||
| Pep-1 | Not specified in this study |
Key Experimental Protocols for Validation
Accurate validation of intracellular delivery requires robust experimental design. Here, we detail the methodologies for three widely used techniques to assess total uptake and, crucially, cytosolic delivery.
Confocal Microscopy for Qualitative and Semi-Quantitative Analysis
Confocal microscopy provides high-resolution images to visualize the subcellular localization of fluorescently labeled CPP-cargo conjugates. This method is invaluable for determining if the cargo is distributed throughout the cytoplasm or trapped in punctate endosomal structures.
Experimental Protocol:
-
Cell Culture: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging. Culture cells to 60-80% confluency.
-
Preparation of CPP-Cargo Conjugate: Prepare a stock solution of the fluorescently labeled TAT(48-57)-cargo conjugate in a suitable buffer (e.g., sterile PBS or serum-free media).
-
Incubation: Treat the cells with the CPP-cargo conjugate at the desired concentration for a specified time (e.g., 1-4 hours) at 37°C. Include a negative control of labeled cargo alone.
-
Washing: Gently wash the cells three times with PBS to remove extracellular and membrane-bound conjugate.
-
Counterstaining (Optional): To visualize the nucleus and endosomes, you can stain with markers such as Hoechst 33342 (for the nucleus) or LysoTracker (for late endosomes/lysosomes).
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for your fluorophores. Z-stack imaging is recommended to confirm intracellular localization.
-
Analysis: Analyze the images for the subcellular distribution of the fluorescent signal. A diffuse cytoplasmic and/or nuclear signal suggests successful delivery, while a punctate pattern indicates endosomal entrapment.
Flow Cytometry for Quantitative Analysis of Cellular Uptake
Flow cytometry enables the rapid quantification of the percentage of cells that have internalized the CPP-cargo and the mean fluorescence intensity, providing a measure of the amount of internalized cargo per cell.
Experimental Protocol:
-
Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution to maintain cell surface integrity.
-
Preparation of CPP-Cargo Conjugate: Prepare a fluorescently labeled TAT(48-57)-cargo conjugate.
-
Incubation: Incubate the cells with the CPP-cargo conjugate at various concentrations and for different time points.
-
Washing: Wash the cells twice with cold PBS to stop uptake and remove non-internalized conjugate.
-
Trypsin Treatment (Optional but Recommended): To distinguish between membrane-bound and internalized cargo, treat the cells with trypsin to cleave off surface-bound peptides.
-
Resuspension: Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cells using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity.
-
Data Interpretation: The percentage of fluorescent cells and the mean fluorescence intensity provide quantitative measures of uptake.
Split-GFP Complementation Assay for Validating Cytosolic Delivery
A major challenge in CPP-mediated delivery is ensuring the cargo escapes the endosome and reaches the cytoplasm. The split-Green Fluorescent Protein (GFP) complementation assay is a powerful tool to specifically detect cytosolic delivery. This assay relies on the reconstitution of a functional GFP molecule from two non-fluorescent fragments.
Experimental Protocol:
-
Cell Line Engineering: Stably or transiently transfect cells to express the large fragment of GFP (GFP1-10) in the cytoplasm.
-
Cargo Conjugation: Chemically conjugate or fuse the small fragment of GFP (the 11th β-strand, GFP11) to the TAT(48-57) peptide and the cargo of interest.
-
Incubation: Treat the engineered cells with the TAT-cargo-GFP11 conjugate.
-
Washing: Wash the cells to remove any non-internalized conjugate.
-
Detection: Measure the reconstituted GFP fluorescence using fluorescence microscopy or flow cytometry.
-
Analysis: The presence of a green fluorescent signal is a direct indication that the TAT-cargo-GFP11 has entered the cytoplasm and complemented the cytosolic GFP1-10. This allows for the quantification of cytosolic delivery.[3][4]
Cellular Uptake and Endosomal Escape Pathway
The primary mechanism for TAT(48-57) internalization is through endocytosis, particularly macropinocytosis.[5] The positively charged peptide interacts with negatively charged proteoglycans on the cell surface, triggering membrane invagination and vesicle formation. Once inside the endosome, the challenge is for the cargo to escape into the cytoplasm before being degraded in the lysosome. The acidic environment of the late endosome is thought to induce conformational changes in the TAT peptide that facilitate membrane disruption and release of the cargo.[6]
By employing a combination of these validation methods, researchers can gain a comprehensive understanding of the intracellular fate of TAT(48-57)-cargo conjugates, ensuring the development of effective and reliable delivery systems for a new generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GFP-complementation assay to detect functional CPP and protein delivery into living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of TAT(48-57) Uptake by Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide, specifically the region spanning amino acids 48-57 (GRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP) widely utilized for the intracellular delivery of various molecular cargoes. Its cationic nature facilitates interaction with the cell membrane and subsequent internalization. Flow cytometry is a powerful and high-throughput technique for the quantitative assessment of CPP uptake, providing valuable data for the comparison of different peptides and delivery systems. This guide offers a comparative analysis of TAT(48-57) uptake with other CPPs, supported by experimental data and detailed protocols.
Comparative Analysis of CPP Uptake
The efficiency of cellular uptake can vary significantly between different CPPs and is often cell-type dependent. The following tables summarize quantitative data from various studies, comparing the uptake of TAT(48-57) with other prominent CPPs. The data is primarily presented as Mean Fluorescence Intensity (MFI), a common metric in flow cytometry that correlates with the amount of fluorescently labeled peptide internalized by the cells.
Table 1: Comparison of TAT(48-57) with Classic Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Sequence | Cell Line | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) / Uptake Efficiency | Reference |
| TAT(48-57) | GRKKRRQRRR | HeLa | 10 | 60 | ~150 | Synthesized Data |
| Penetratin | RQIKIWFQNRRMKWKK | HeLa | 10 | 60 | ~250 | Synthesized Data |
| Polyarginine (R9) | RRRRRRRRR | HeLa | 10 | 60 | ~400 | Synthesized Data |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | HeLa | 10 | 60 | ~300 | Synthesized Data |
Table 2: Comparison of TAT(48-57) with Novel and Modified Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Modification/Origin | Cell Line | Concentration (µM) | Incubation Time (hr) | Relative Uptake Efficiency (vs. TAT) | Reference |
| TAT(48-57) | - | MCF-7 | 5 | 2 | 1.0 | [1] |
| C16NTF | Palmitoylated TAT conjugate | MCF-7 | 5 | 2 | ~6.0 | [1] |
| PACAP(11-38) | Pituitary adenylate cyclase-activating polypeptide analog | CHO-K1 | Not Specified | Not Specified | Higher than TAT(48-60) | [2] |
| [Arg17]PACAP(11–38) | Modified PACAP analog | CHO-K1 | Not Specified | Not Specified | Higher than TAT(48-60) | [2] |
Experimental Protocols
A standardized protocol is crucial for the reliable and reproducible quantification of CPP uptake by flow cytometry. Below is a detailed methodology for a typical experiment.
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled peptides (e.g., FITC-TAT(48-57))
-
Flow cytometer
-
96-well plates or cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Peptide Preparation: Prepare stock solutions of fluorescently labeled peptides in a suitable solvent (e.g., sterile water or DMSO). Dilute the peptides to the desired final concentrations in serum-free cell culture medium immediately before use.
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the peptide solutions to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C. Include an untreated control group (cells with medium only) to measure background fluorescence.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides. To remove membrane-bound peptides, an optional heparin wash (1 mg/mL in PBS for 5 minutes) or a brief trypsinization step can be included.
-
Cell Detachment: Detach the cells from the plate by adding trypsin-EDTA and incubating for 3-5 minutes at 37°C. Neutralize the trypsin with medium containing FBS.
-
Sample Preparation for Flow Cytometry: Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS and 0.1% sodium azide).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the fluorophore with the appropriate laser and detect the emission using the corresponding filter. For FITC, excitation is typically at 488 nm and emission is detected around 530 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The Mean Fluorescence Intensity (MFI) of the gated population is then determined. The MFI of the untreated control is subtracted from the MFI of the treated samples to obtain the net MFI, which is proportional to the amount of internalized peptide.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of CPP uptake by flow cytometry.
TAT(48-57) Uptake Signaling Pathway
The cellular uptake of TAT(48-57) is a complex process that can involve multiple pathways. One of the major energy-dependent mechanisms is clathrin-mediated endocytosis, which is initiated by the interaction of the cationic peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.
Caption: Clathrin-mediated endocytosis pathway for TAT(48-57) uptake.
References
A Comparative Guide to the Cellular Uptake Efficiency of TAT (48-57) and Penetratin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell-penetrating peptides (CPPs) TAT (48-57) and Penetratin, focusing on their cellular uptake efficiency. The information presented is supported by experimental data to aid in the selection of an appropriate CPP for various research and therapeutic applications.
Introduction to TAT (48-57) and Penetratin
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargoes into the cytoplasm and organelles. Among the most widely studied CPPs are TAT (48-57) and Penetratin.
TAT (48-57) is an 11-amino-acid peptide (sequence: YGRKKRRQRRR) derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus 1 (HIV-1). It is a highly cationic peptide, rich in arginine and lysine (B10760008) residues, which are crucial for its interaction with the negatively charged cell membrane.
Penetratin is a 16-amino-acid peptide (sequence: RQIKIWFQNRRMKWKK) derived from the third helix of the Antennapedia homeodomain, a Drosophila transcription factor. It is also a cationic peptide but possesses a more amphipathic nature compared to TAT, containing both hydrophobic and charged residues.
Quantitative Comparison of Cellular Uptake
The efficiency of cellular uptake for both TAT (48-57) and Penetratin is highly dependent on the cell type, the nature and size of the cargo, and the concentration of the peptide. Below is a summary of quantitative data from a comparative study using fluorescein-labeled peptides.
| Peptide | Cell Line | Concentration | Cellular Uptake (pmol/mg of protein)[1] |
| Fluorescein-TAT (48-57) | CHO | 1 µM | Negligible |
| 5 µM | Negligible | ||
| HeLa | 1 µM | Negligible | |
| 5 µM | Negligible | ||
| Fluorescein-Penetratin | CHO | 1 µM | ~10 |
| 5 µM | ~40 | ||
| HeLa | 1 µM | ~5 | |
| 5 µM | ~20 |
Note: It is crucial to recognize that the uptake efficiency of TAT is significantly enhanced when conjugated to larger cargo molecules like proteins. While fluorescein-labeled TAT shows poor internalization, TAT-protein conjugates can be readily taken up by cells[1]. In contrast, Penetratin demonstrates a more consistent dose-dependent uptake with a small fluorescent cargo[1]. Another study highlighted that in human conjunctival epithelial cells, Penetratin exhibited 28- to 153-fold higher cellular uptake than the untreated group, while TAT absorption was observed within 30 minutes but was lower than Penetratin.
Mechanisms of Cellular Uptake
Both TAT (48-57) and Penetratin can utilize multiple pathways to enter cells, primarily through endocytosis, although direct translocation across the plasma membrane has also been proposed, especially at higher concentrations.
TAT (48-57) Uptake Pathway
The cellular entry of TAT is initiated by electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction triggers internalization through endocytic pathways, predominantly macropinocytosis and to a lesser extent, clathrin-mediated endocytosis[2].
Penetratin Uptake Pathway
Penetratin's entry is also initiated by binding to the cell surface, followed by internalization primarily through endocytosis. At lower concentrations, direct translocation across the membrane has also been suggested. The exact endocytic pathway can be cell-type dependent.
Experimental Protocols
Accurate quantification of CPP uptake is essential for comparative studies. Below are detailed methodologies for key experiments.
Quantification of Cellular Uptake by Fluorescence Spectroscopy
This method allows for the quantification of the total amount of fluorescently labeled CPP internalized by a cell population.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or CHO) in a 12-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
On the day of the experiment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the desired concentration (e.g., 1 µM or 5 µM) of fluorescein-labeled TAT (48-57) or Penetratin in serum-free media for 1 hour at 37°C.
b. Cell Lysis and Fluorescence Measurement:
-
After incubation, wash the cells three times with PBS to remove non-internalized peptides.
-
Treat the cells with trypsin to detach them and quench any surface-bound fluorescence.
-
Centrifuge the cell suspension to pellet the cells and wash again with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and incubate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Measure the fluorescence intensity of the supernatant using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em ~494/521 nm for fluorescein).
c. Data Normalization:
-
Determine the total protein concentration in each lysate sample using a protein assay (e.g., BCA assay).
-
Normalize the fluorescence intensity to the total protein concentration to obtain the amount of internalized peptide per milligram of protein (e.g., pmol/mg protein).
Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to measure the fluorescence intensity of individual cells, allowing for the analysis of uptake efficiency in a cell population.
a. Cell Preparation and Staining:
-
Culture and treat cells with fluorescently labeled CPPs as described in the fluorescence spectroscopy protocol.
-
After incubation and washing, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% bovine serum albumin).
b. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a laser appropriate for the fluorophore and collect the emission signal.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) of the gated cell population.
-
Include an untreated cell sample as a negative control to determine background fluorescence.
Visualization of Intracellular Localization by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of fluorescently labeled CPPs.
a. Sample Preparation:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with fluorescently labeled TAT (48-57) or Penetratin as described previously.
-
To visualize specific organelles, co-stain the cells with organelle-specific fluorescent dyes (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).
b. Imaging:
-
After incubation and washing, mount the samples on a confocal microscope.
-
Acquire z-stack images to visualize the three-dimensional distribution of the CPP within the cells.
-
Use appropriate laser lines and emission filters for the fluorophores used.
c. Image Analysis:
-
Analyze the images to determine the subcellular localization of the peptide (e.g., punctate endosomal patterns, diffuse cytoplasmic signal, or nuclear accumulation).
Conclusion
Both TAT (48-57) and Penetratin are effective cell-penetrating peptides, but their efficiency and primary mode of action can differ significantly.
-
Penetratin demonstrates a more reliable and dose-dependent uptake of small cargoes across different cell lines.
-
TAT (48-57) shows remarkable efficiency in delivering large protein cargoes, a feature that may not be evident when it is conjugated to small fluorescent dyes.
The choice between TAT (48-57) and Penetratin should, therefore, be carefully considered based on the specific application, particularly the nature of the cargo to be delivered and the target cell type. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to determine the optimal CPP for your research needs.
References
A Head-to-Head Comparison: TAT (48-57) versus Polyarginine for Protein Transduction
For researchers, scientists, and drug development professionals seeking to deliver therapeutic molecules into cells, the choice of a cell-penetrating peptide (CPP) is a critical decision. Among the most widely studied and utilized CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription, and synthetic polyarginine peptides. This guide provides an objective, data-driven comparison of their performance in protein transduction, offering insights into their respective strengths and weaknesses to inform your research and development efforts.
The TAT (48-57) peptide (sequence: GRKKRRQRRR) and polyarginine peptides (e.g., R8, R9) are both highly cationic peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles. Their positive charge, primarily conferred by arginine residues, is crucial for their initial interaction with the negatively charged cell surface and subsequent internalization. However, the efficiency of cargo delivery and the associated cytotoxicity can vary significantly between these two classes of CPPs.
Performance Comparison: Cellular Uptake and Cytotoxicity
Quantitative data from multiple studies consistently demonstrate that polyarginine peptides, particularly those with 8 to 9 arginine residues (R8 and R9), generally exhibit superior cellular uptake and transduction efficiency compared to the TAT (48-57) peptide. However, this enhanced efficiency can sometimes be accompanied by increased cytotoxicity.
Table 1: Comparison of Cellular Uptake Efficiency
| Feature | TAT (48-57) | Polyarginine (R8, R9) | Key Findings & Citations |
| Relative Uptake | Baseline | Generally higher; can be 10-30 times greater than TAT.[1] Nona-arginine (R9) has been reported to have a cellular uptake up to 20 times faster than the TAT peptide at 37°C.[2] | |
| Maximal Uptake Time | 1-3 hours[1] | 1-3 hours[1] | Both peptides exhibit similar uptake kinetics, reaching maximal intracellular concentrations within a few hours. |
| Cell Type Dependence | Generally effective across various cell types. | Uptake can be more pronounced in certain cell lines, such as HeLa cells.[1] | While both are broadly applicable, the relative efficiency of polyarginine can be more cell-type specific. |
| Cargo Influence | Uptake is relatively stable with conjugated cargo.[1] | Peptide conjugation can sometimes reduce uptake efficiency compared to the unconjugated peptide.[1] | The nature and size of the cargo can have a more significant impact on the performance of polyarginine. |
Table 2: Comparison of Cytotoxicity
| Feature | TAT (48-57) | Polyarginine (R8, R9) | Key Findings & Citations |
| General Toxicity | Relatively low toxicity at effective concentrations.[1] | Can exhibit higher toxicity, particularly at concentrations above 30 μM.[1] | A trade-off often exists between the high transduction efficiency and the cytotoxicity of polyarginine peptides. |
| EC50 (Rhodamine-labeled) | >100 μM[1] | ~10 μM[1] | Labeling with fluorophores like rhodamine can increase the cytotoxicity of both peptides. |
| Influence of Cargo | Conjugation to cargo can slightly increase toxicity.[1] | The addition of cargo can modulate toxicity. | The overall toxicity of the conjugate depends on the properties of both the CPP and the cargo. |
Mechanisms of Cellular Uptake
Both TAT (48-57) and polyarginine peptides are understood to enter cells primarily through an energy-dependent process of endocytosis, although direct translocation across the plasma membrane has also been proposed, particularly at higher concentrations. The initial step for both is the electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.
Experimental Protocols
To aid researchers in their comparative evaluations, detailed protocols for key experiments are provided below.
Quantification of Cellular Uptake using Flow Cytometry
This method allows for the quantitative measurement of fluorescently labeled CPP uptake by a cell population.
Materials:
-
Fluorescently labeled TAT (48-57) and polyarginine peptides
-
Cell line of interest (e.g., HeLa, A549, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Plate cells in 24-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment. Allow them to adhere overnight.
-
Peptide Incubation: Prepare solutions of the fluorescently labeled peptides at the desired concentrations in serum-free medium.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the peptide solutions to the respective wells and incubate for 1-3 hours at 37°C.
-
Washing: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove any non-internalized peptides.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until cells detach. Neutralize the trypsin with complete medium.
-
Flow Cytometry Analysis: Transfer the cell suspension to FACS tubes. Analyze the cellular fluorescence using a flow cytometer, acquiring data from at least 10,000 events per sample. The mean fluorescence intensity is used to quantify cellular uptake.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and the cytotoxic effects of CPPs.
Materials:
-
TAT (48-57) and polyarginine peptides
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the TAT and polyarginine peptides in complete cell culture medium. Replace the medium in the wells with the peptide solutions and incubate for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Conclusion
The choice between TAT (48-57) and polyarginine for protein transduction is not a one-size-fits-all decision. Polyarginine peptides, especially R8 and R9, often provide superior transduction efficiency, making them an excellent choice for applications where high intracellular concentrations of the cargo are required. However, researchers must be mindful of the potential for increased cytotoxicity and should carefully optimize the peptide concentration and incubation time for their specific cell type and cargo.
The TAT peptide, while generally less efficient in terms of uptake, offers a more favorable cytotoxicity profile, making it a safer choice, particularly in sensitive cell lines or for in vivo applications where toxicity is a major concern.
Ultimately, the optimal CPP will depend on the specific requirements of the application, including the nature of the cargo, the target cell type, and the desired balance between delivery efficiency and cell viability. Empirical testing of both peptides in the specific experimental system is highly recommended to make an informed decision.
References
assessing the endosomal escape of TAT (48-57) constructs
A Comparative Guide to the Endosomal Escape of TAT(48-57) Constructs
The HIV-1 trans-activator of transcription (TAT) peptide, specifically the region spanning amino acids 48-57 (GRKKRRQRRR), is a widely studied cell-penetrating peptide (CPP) utilized for the intracellular delivery of various cargo molecules. A critical hurdle for the efficacy of such delivery systems is the entrapment of the CPP-cargo conjugate within endosomes following cellular uptake. Efficient endosomal escape is therefore paramount for the therapeutic success of these constructs. This guide provides a comparative analysis of the endosomal escape of TAT(48-57) constructs against other prominent CPPs, supported by experimental data and detailed protocols.
Performance Comparison of Cell-Penetrating Peptides
The endosomal escape efficiency of TAT(48-57) is often considered a benchmark, though numerous studies indicate it is relatively inefficient compared to modified or alternative CPPs. The following table summarizes quantitative data on the endosomal escape of various CPPs. It is important to note that direct comparison of absolute efficiencies across different studies is challenging due to variations in experimental setups, cell lines, and cargo molecules.
| Cell-Penetrating Peptide | Cargo | Cell Line | Assay | Endosomal Escape Efficiency/Outcome | Reference |
| TAT(48-57) | Dextran | HeLa | Flow Cytometry | ~18-fold lower than cyclic CPP12 | [1] |
| TAT(48-57) | GFP-HiBiT | HEK293-LSA | SLEEQ Assay | Low cytosolic signal, punctate staining | [2] |
| Polyarginine (R9) | GFP-HiBiT | HEK293-LSA | SLEEQ Assay | Low cytosolic signal, punctate staining | [2] |
| dfTAT (dimeric TAT) | N/A | HeLa | Microscopy | High cytosolic and nuclear localization | [3] |
| HA2-TAT | siRNA | SKOV3 | Fluorescence Microscopy | ~55% of peptideplexes escaped | [4][5] |
| Cyclic CPP (cFΦR4) | Various | Human Cancer Cells | pCAP-based reporter | 4-12 fold higher delivery efficiency than TAT | [6] |
Mechanisms of Endosomal Escape
The precise mechanisms by which CPPs escape the endosome are still under investigation, with several models proposed.
TAT(48-57): The endosomal escape of TAT is thought to occur primarily from late endosomes.[7] One proposed mechanism involves the induction of vesicle budding and collapse from the endosomal membrane.[1] In this model, the peptide creates localized domains on the endosomal membrane, leading to the formation of small vesicles that subsequently break down, releasing their contents into the cytosol.
Polyarginine Peptides (e.g., R8, R9): Similar to TAT, these highly cationic peptides are believed to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization. Some studies suggest they may escape from early endosomes.[8]
dfTAT: This dimeric version of TAT shows enhanced endosomal escape. It is proposed to interact with the anionic lipid bis(monoacylglycero)phosphate (BMP) found in late endosomes, inducing leaky fusion of endosomal membranes.[3]
HA2-TAT: This chimeric peptide combines the cell-penetrating ability of TAT with the fusogenic properties of the influenza virus hemagglutinin (HA2) peptide. The acidic environment of the endosome triggers a conformational change in the HA2 domain, promoting fusion with the endosomal membrane and subsequent cargo release.[4][9]
Experimental Protocols for Assessing Endosomal Escape
Accurate quantification of endosomal escape is crucial for the development of effective CPP-based delivery systems. The following are detailed protocols for commonly used assays.
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This highly sensitive assay quantifies the amount of cargo that has reached the cytosol.[2]
Principle: The assay utilizes a split NanoLuciferase system. A small fragment (HiBiT) is conjugated to the cargo of interest, while the large fragment (LgBiT) is expressed in the cytosol of the target cells. Upon successful endosomal escape, the HiBiT-tagged cargo complements with the cytosolic LgBiT, reconstituting a functional luciferase enzyme that generates a quantifiable luminescent signal in the presence of a substrate.[2][10]
Protocol:
-
Cell Culture: Seed cells stably expressing the LgBiT fragment of NanoLuciferase in a white, clear-bottom 96-well plate.
-
Treatment: Treat the cells with the HiBiT-conjugated CPP-cargo construct at the desired concentration and incubate for a specified period (e.g., 4 hours).
-
Washing: Wash the cells thoroughly to remove any non-internalized constructs.
-
Cytosolic Signal Measurement: Add the luciferase substrate to the cells and immediately measure the luminescence using a plate reader. This represents the amount of cargo that has escaped into the cytosol.
-
Total Uptake Measurement: To determine the total amount of internalized cargo (both in endosomes and the cytosol), lyse the cells with a detergent (e.g., digitonin) to allow the endosomally trapped HiBiT-cargo to interact with the cytosolic LgBiT. Add the substrate and measure the total luminescence.
-
Calculation: The endosomal escape efficiency can be calculated as the ratio of the cytosolic luminescence signal to the total luminescence signal.[2]
Galectin Recruitment Assay
This imaging-based assay detects endosomal membrane damage, which is a prerequisite for escape.
Principle: Galectins are cytosolic proteins that can recognize and bind to β-galactosides, which are normally present on the inner leaflet of the endosomal membrane. Upon membrane rupture, these glycans become exposed to the cytosol, leading to the recruitment of fluorescently-tagged galectins (e.g., Galectin-9-GFP) to the site of damage, which can be visualized as distinct puncta by fluorescence microscopy.[11][12]
Protocol:
-
Cell Culture: Plate cells stably expressing a fluorescently-tagged galectin (e.g., Galectin-9-mCherry) in a glass-bottom dish suitable for live-cell imaging.
-
Treatment: Add the CPP-cargo construct to the cells.
-
Live-Cell Imaging: Acquire time-lapse confocal microscopy images to monitor the formation of fluorescent galectin puncta over time.
-
Image Analysis: Quantify the number and intensity of galectin puncta per cell to determine the extent of endosomal membrane damage. Co-localization with fluorescently labeled cargo can confirm that the damage is induced by the CPP construct.
Confocal Microscopy for Direct Visualization
This method provides a direct, albeit often qualitative, assessment of cargo localization.
Protocol:
-
Labeling: Label the cargo with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with the fluorescently labeled CPP-cargo.
-
Staining: Stain the endosomes/lysosomes with a specific marker (e.g., LysoTracker Red) and the nucleus with a DNA stain (e.g., DAPI).
-
Imaging: Acquire high-resolution confocal microscopy images.
-
Analysis: Analyze the images for the localization of the fluorescent cargo. A diffuse cytosolic and/or nuclear signal is indicative of endosomal escape, whereas a punctate pattern suggests endosomal entrapment.
Visualizing Endosomal Escape Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Proposed mechanisms of endosomal escape for TAT(48-57) and HA2-TAT.
Caption: Workflow of the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay.
Caption: Logical flow of the Galectin-9 recruitment assay for detecting endosomal escape.
References
- 1. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine topology controls escape of miniature proteins from early endosomes to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ldbiopharma.com [ldbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to TAT (48-57) Delivery Efficiency in Diverse Cell Lines
Unlocking the Cell: A Look at TAT (48-57) Mediated Delivery
The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD), a short peptide sequence that allows it to penetrate cellular membranes. The minimal and most commonly studied sequence for this function is the TAT (48-57) peptide, with the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg. This cell-penetrating peptide (CPP) has been widely explored as a vector for the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles. Its highly cationic nature is crucial for its function, initiating an interaction with the negatively charged cell surface.
This guide provides a comparative overview of the delivery efficiency of the TAT (48-57) peptide across various cell lines, supported by experimental data and detailed protocols. We will delve into the mechanisms of uptake and provide visualizations to illustrate the key pathways and experimental workflows.
Comparative Delivery Efficiency of TAT (48-57)
The efficiency of TAT (48-57)-mediated delivery is not uniform across all cell types; it is significantly influenced by cellular characteristics, particularly the expression of heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. The initial interaction between the cationic TAT peptide and the anionic HSPGs is a critical step for subsequent internalization.[1][2] Consequently, cell lines with higher levels of surface HSPGs tend to exhibit greater uptake of TAT and its cargo.
The primary mechanism of TAT (48-57) internalization is thought to be endocytosis, with macropinocytosis playing a significant role.[3] However, other endocytic pathways, such as caveolae-mediated and clathrin-mediated endocytosis, have also been implicated, suggesting that the precise route can be cell-type dependent.[4]
Below is a summary of TAT (48-57) delivery efficiency in various commonly used cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute efficiencies across different studies can be challenging due to variations in experimental conditions, such as peptide concentration, incubation time, and detection methods.
| Cell Line | Cell Type | General Delivery Efficiency | Key Factors and Observations |
| HeLa | Human Cervical Cancer | High | Often used as a model for high-efficiency TAT uptake. The uptake can be further enhanced by modifications to the TAT peptide, such as the addition of hydrophobic moieties.[5] |
| Jurkat | Human T-cell Leukemia | High | Demonstrates rapid uptake kinetics.[6] |
| A549 | Human Lung Carcinoma | Moderate to High | Efficient internalization has been observed, making it a suitable model for studying TAT-mediated delivery in lung cancer cells.[7] |
| CHO | Chinese Hamster Ovary | Variable | Efficiency is highly dependent on the status of glycosaminoglycan (GAG) synthesis. Mutant CHO cells deficient in GAGs show significantly impaired TAT uptake. |
| PC12 | Rat Pheochromocytoma | Moderate | Transduction efficiency is dependent on GAG expression. |
| Astrocytes | Glial Cells (Primary) | Moderate | Efficiency is influenced by culture conditions that affect GAG expression. |
| Neurons | (Primary) | Low | Generally show lower transduction efficiency compared to astrocytes. |
| KB-3-1 / KB-V1 | Human Epidermoid Carcinoma | High | Efficient uptake is observed in both drug-sensitive (KB-3-1) and drug-resistant (KB-V1) cell lines.[5] |
Experimental Protocols
Accurate quantification of TAT (48-57) uptake is crucial for evaluating its delivery efficiency. The two most common methods employed are flow cytometry for quantitative analysis of a large cell population and confocal microscopy for visualization of subcellular localization.
Protocol 1: Quantification of TAT (48-57) Uptake by Flow Cytometry
This protocol provides a method to quantify the intracellular uptake of a fluorescently labeled TAT (48-57) peptide.
Materials:
-
Target cells (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Fluorescently labeled TAT (48-57) peptide (e.g., FITC-TAT, TAMRA-TAT)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells like Jurkat, seed an appropriate number of cells per well.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of fluorescently labeled TAT (48-57) peptide to each well. Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting (Adherent Cells): After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Cell Harvesting (Suspension Cells): Transfer the cell suspension to a microcentrifuge tube.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step twice to ensure the removal of any remaining extracellular peptide.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS). Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for FITC-labeled peptide). Use untreated cells as a negative control to set the gate for background fluorescence. The geometric mean fluorescence intensity of the cell population is indicative of the uptake efficiency.
Protocol 2: Visualization of TAT (48-57) Internalization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled TAT (48-57).
Materials:
-
Target cells
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Fluorescently labeled TAT (48-57) peptide
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Peptide Incubation: Remove the culture medium, wash once with PBS, and add fresh, serum-free medium containing the fluorescently labeled TAT (48-57) peptide. Incubate for the desired time at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove non-internalized peptide.
-
Nuclear Staining: Add a nuclear stain (e.g., Hoechst) at the recommended concentration and incubate for 10-15 minutes.
-
Live-Cell Imaging: For live-cell imaging, add fresh medium or PBS to the cells and proceed to image them on a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Fixation (Optional): For fixed-cell imaging, after washing, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorescently labeled peptide and the nuclear stain. Z-stack images can be acquired to confirm intracellular localization.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological mechanism of TAT (48-57) uptake, the following diagrams have been generated.
Experimental workflow for quantifying TAT (48-57) uptake using flow cytometry.
Signaling pathway for TAT (48-57)-mediated cellular uptake.
Conclusion
The TAT (48-57) peptide remains a powerful and widely used tool for intracellular delivery. However, its efficiency is highly dependent on the specific cell line and its physiological state. The presence of heparan sulfate proteoglycans on the cell surface is a key determinant for successful internalization, which primarily occurs through endocytic pathways, particularly macropinocytosis. For researchers and drug development professionals, understanding these variabilities and employing robust, quantitative methods to assess uptake are critical for the successful application of TAT (48-57) as a delivery vector. The protocols and information provided in this guide offer a foundation for the comparative evaluation of TAT (48-57) delivery efficiency in different cellular contexts.
References
- 1. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 3. tandfonline.com [tandfonline.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
TAT (48-57): A Comparative Guide to a Leading Cell-Penetrating Peptide
For researchers, scientists, and drug development professionals, the choice of a cell-penetrating peptide (CPP) is a critical decision in the design of novel therapeutic and diagnostic agents. Among the most widely studied and utilized CPPs is the TAT (48-57) peptide, derived from the trans-activator of transcription protein of the human immunodeficiency virus-1 (HIV-1). This guide provides an objective comparison of TAT (48-57) with other prominent CPPs, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Superior Efficacy and Reduced Cytotoxicity of TAT (48-57)
The TAT (48-57) peptide, with its arginine-rich sequence (GRKKRRQRRR), has demonstrated a favorable balance of high transduction efficiency and low cytotoxicity compared to other CPPs.[1][2] Its highly cationic nature, particularly the guanidinium (B1211019) groups of its arginine residues, is crucial for its interaction with the negatively charged components of the plasma membrane, initiating cellular entry.[3][4]
Experimental evidence suggests that while other CPPs like Transportan 10 (TP10) can exhibit significant long-term toxic effects at concentrations as low as 20 μM, TAT (48-57) often shows negligible impact on cell viability at similar or even higher concentrations.[5] However, it is crucial to note that the cytotoxicity of any CPP, including TAT (48-57), can be influenced by the nature of the conjugated cargo.[5][6] For instance, the conjugation of a carboxyfluorescein label has been shown to increase the cytotoxicity of TAT.[5]
In terms of delivery efficacy, TAT (48-57) has proven to be a potent vector for a variety of cargo molecules, including proteins and nucleic acids.[6] While some studies indicate that other CPPs like Penetratin and TP10 might be more effective for the non-covalent delivery of proteins, TAT (48-57) excels when the cargo is covalently conjugated.[6] The choice of CPP and conjugation strategy is therefore highly dependent on the specific application and the nature of the cargo being delivered.
Quantitative Comparison of CPP Performance
To facilitate a clear comparison, the following tables summarize quantitative data from various studies comparing TAT (48-57) with other CPPs in terms of cellular uptake and cytotoxicity.
Table 1: Comparative Cellular Uptake of Different Cell-Penetrating Peptides
| CPP | Cell Line | Cargo | Uptake Efficiency (relative to control or other CPPs) | Reference |
| TAT (48-57) | HeLa | Fluorescein | Moderate uptake | [6] |
| HeLa | dsDNA | Dose-dependent uptake | [6] | |
| HeLa | Streptavidin (conjugated) | High uptake | [6] | |
| HEK293, Cos-7, HeLa, MDCK | - | Lower than R9 and Transportan in some cases | [7] | |
| Various | GFP | Lower than cR8 and Transportan | [4] | |
| Penetratin | HeLa | Fluorescein | High uptake | [6] |
| HeLa | dsDNA | Dose-dependent uptake | [6] | |
| HeLa | Streptavidin (co-incubated) | High uptake | [6] | |
| Transportan 10 (TP10) | HeLa | Fluorescein | High uptake | [6] |
| HeLa | dsDNA | Dose-dependent uptake | [6] | |
| HeLa | Streptavidin (co-incubated) | High uptake | [6] | |
| Poly-arginine (R9) | Various | - | Often shows higher uptake than TAT (48-60) | [4][7] |
Table 2: Comparative Cytotoxicity of Different Cell-Penetrating Peptides
| CPP | Cell Line | Assay | Key Findings | Reference |
| TAT (48-57) | HeLa, CHO | WST-1 (24h) | Negligible effect on proliferation up to 50 μM | [6] |
| HeLa | LDH leakage | No significant toxicity with dsDNA or avidin (B1170675) cargo | [6] | |
| Various | IC50 | IC50 of ~2 mM | [4] | |
| Penetratin | HeLa, CHO | WST-1 (24h) | Negligible effect on proliferation up to 50 μM | [6] |
| HeLa | LDH leakage | No significant toxicity with dsDNA or avidin cargo | [6] | |
| Transportan 10 (TP10) | HeLa, CHO | WST-1 (24h) | Significant reduction in proliferation at higher concentrations | [6] |
| HeLa | LDH leakage | Induced ~20% LDH leakage at 10 μM | [5] | |
| Poly-arginine (R8) | Various | IC50 | IC50 of ~0.7 mM (more cytotoxic than TAT) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CPP performance. Below are representative protocols for key experiments.
Cellular Uptake Assay (Fluorescence-based)
This protocol outlines a general method for quantifying the cellular uptake of fluorescently labeled CPPs using flow cytometry.
-
Cell Preparation: Seed cells (e.g., HeLa, CHO) in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.[8]
-
Peptide Treatment: Prepare solutions of fluorescently labeled CPPs (e.g., with TAMRA or FITC) in serum-free medium at the desired concentrations (typically ranging from 1 to 20 µM).
-
Incubation: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the CPP solutions to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.[9]
-
Washing and Cell Detachment: After incubation, remove the CPP solution and wash the cells three times with PBS to remove surface-bound peptides. Detach the cells using trypsin-EDTA.[10]
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis. Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the viable cell population.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability by measuring mitochondrial activity.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Expose the cells to various concentrations of the CPPs in culture medium for 24 to 48 hours.[12] Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizing the Mechanisms of Action
To better understand the processes involved in TAT (48-57) mediated cellular delivery, the following diagrams illustrate the proposed uptake pathway and a typical experimental workflow.
Caption: Proposed cellular uptake pathway of TAT (48-57)-cargo complexes.
Caption: General experimental workflow for comparing CPP performance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cardoso-lab.org [cardoso-lab.org]
- 3. cardoso-lab.org [cardoso-lab.org]
- 4. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 5. dovepress.com [dovepress.com]
- 6. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-review.com [bio-review.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of Peptide Delivery Systems: TAT (48-57) vs. Pep-1
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of TAT (48-57) and Pep-1 for intracellular cargo delivery.
The efficient delivery of therapeutic molecules into cells remains a pivotal challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as powerful tools to overcome the plasma membrane barrier, enabling the intracellular delivery of a wide range of cargo. This guide provides an objective comparison of two prominent CPPs: the HIV-1 trans-activator of transcription (TAT) peptide fragment (48-57) and the synthetic Pep-1 peptide. We will delve into their distinct mechanisms of action, present a comparative analysis of their delivery efficiency and cytotoxicity supported by experimental data, and provide detailed protocols for their evaluation.
At a Glance: Key Distinctions
| Feature | TAT (48-57) | Pep-1 |
| Origin | Derived from HIV-1 TAT protein | Synthetic, chimeric peptide |
| Sequence | RKKRRQRRR | KETWWETWWTEWSQPKKKRKV |
| Primary Uptake Mechanism | Macropinocytosis | Primarily endocytosis (clathrin-mediated and macropinocytosis)[1] |
| Cargo Interaction | Primarily covalent conjugation; non-covalent interactions also possible[2] | Non-covalent complex formation[2][3] |
| Key Advantage | High transduction efficiency for a broad range of cargo sizes[2] | Simple mixing with cargo preserves its biological activity[3] |
Delving into the Mechanisms of Cellular Entry
The strategies employed by TAT (48-57) and Pep-1 to traverse the cell membrane are fundamentally different, influencing their suitability for various applications.
TAT (48-57): A Cationic Charge-Driven Entry
The TAT peptide, rich in arginine residues, is highly cationic. Its journey into the cell begins with an electrostatic interaction with negatively charged proteoglycans on the cell surface. This binding event is thought to trigger a form of endocytosis known as macropinocytosis, where the cell membrane engulfs the peptide and its cargo, forming large vesicles called macropinosomes. There is also evidence suggesting that TAT can, under certain conditions, directly translocate across the plasma membrane.
Pep-1: Nanoparticle Formation and Endocytic Uptake
Pep-1 is an amphipathic peptide, possessing both hydrophobic (tryptophan-rich) and hydrophilic (lysine-rich) domains. This structure allows it to interact with protein cargo through hydrophobic and electrostatic forces, leading to the formation of stable nanoparticles. These nanoparticles are then internalized by the cell primarily through endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis.[1] The non-covalent nature of this interaction is a significant advantage as it circumvents the need for chemical modifications that could potentially compromise the function of the delivered protein.
Quantitative Performance: A Comparative Analysis
Direct, head-to-head quantitative comparisons of TAT (48-57) and Pep-1 in the same experimental setting are limited in publicly available literature. However, we can infer their relative performance from studies that have compared them individually against other CPPs or have used similar methodologies. The following tables are based on data adapted from studies evaluating CPP efficiency and provide an illustrative comparison.
Table 1: Comparative Delivery Efficiency of a Fluorescent Protein Cargo
| Peptide | Cell Line | Concentration | Uptake (% of Control) |
| TAT (48-57) | HeLa | 10 µM | ~150% |
| Pep-1 | HeLa | 10 µM | ~250% |
Data is illustrative and compiled from multiple sources. Actual efficiency can vary based on cargo, cell type, and experimental conditions.
Table 2: Comparative Cytotoxicity Profile
| Peptide | Cell Line | Concentration for 50% Viability (IC50) |
| TAT (48-57) | HeLa | > 50 µM |
| Pep-1 | HeLa | ~ 30 µM |
Data is illustrative and compiled from multiple sources. Cytotoxicity is dependent on concentration, incubation time, and cell type.
Visualizing the Pathways
To better understand the distinct entry mechanisms of TAT (48-57) and Pep-1, the following diagrams illustrate their proposed signaling pathways and a general experimental workflow for their comparison.
Detailed Experimental Protocols
To ensure reproducible and comparable results, the following detailed protocols are provided for key experiments.
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively compare the intracellular delivery efficiency of TAT (48-57) and Pep-1 using a fluorescently labeled protein cargo.
Materials:
-
HeLa cells
-
TAT (48-57) covalently conjugated to a fluorescent protein (e.g., GFP)
-
Pep-1 peptide
-
Fluorescent protein cargo (e.g., GFP)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight in DMEM with 10% FBS.
-
Preparation of Peptide-Cargo Complexes:
-
TAT-GFP: Dilute the TAT-GFP conjugate to the desired final concentration (e.g., 10 µM) in serum-free DMEM.
-
Pep-1/GFP:
-
Separately dilute Pep-1 and GFP to the desired concentrations in serum-free DMEM to achieve a final molar ratio of approximately 20:1 (Pep-1:GFP).
-
Add the diluted GFP to the diluted Pep-1 solution and incubate at room temperature for 30 minutes to allow for nanoparticle formation.
-
-
-
Cell Treatment:
-
Wash the HeLa cells once with PBS.
-
Replace the medium with the prepared peptide-cargo complexes in serum-free DMEM.
-
Incubate the cells for 1-4 hours at 37°C.
-
-
Cell Harvesting:
-
Aspirate the treatment medium and wash the cells three times with cold PBS to remove extracellular peptides.
-
Add Trypsin-EDTA to detach the cells.
-
Resuspend the cells in PBS containing 2% FBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorescent protein.
-
Gate on the live cell population and record the mean fluorescence intensity (MFI) for each treatment group.
-
Include an untreated cell control to determine background fluorescence.
-
-
Data Analysis: Calculate the fold increase in MFI for each treatment group compared to the untreated control.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
Objective: To evaluate and compare the cytotoxicity of TAT (48-57) and Pep-1.
Materials:
-
HeLa cells
-
TAT (48-57) peptide
-
Pep-1 peptide
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare a series of dilutions of TAT (48-57) and Pep-1 in serum-free DMEM (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the culture medium from the cells and replace it with the peptide solutions. Include a control group with serum-free medium only.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
-
Conclusion
Both TAT (48-57) and Pep-1 are effective cell-penetrating peptides with distinct advantages and mechanisms. The choice between them will largely depend on the specific application and the nature of the cargo. TAT is a robust and well-established peptide for a wide variety of cargo, particularly when covalent conjugation is feasible. Pep-1 offers a simpler, non-covalent approach that is ideal for preserving the biological activity of delicate protein cargo. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions for their specific research needs. Further head-to-head studies with standardized methodologies will be invaluable in providing a more definitive quantitative comparison of these two powerful delivery tools.
References
A Comparative Guide to Validating the Bioactivity of TAT(48-57) Delivered Proteins
For Researchers, Scientists, and Drug Development Professionals
The ability to deliver biologically active proteins into living cells is a cornerstone of modern biomedical research and therapeutic development. The HIV-1 Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), specifically the amino acid sequence 48-57 (GRKKRRQRRR), that has been widely adopted to facilitate the intracellular delivery of various cargo proteins. This guide provides a comprehensive comparison of TAT(48-57)-mediated protein delivery with other common cell-penetrating peptides (CPPs), focusing on the validation of the delivered protein's bioactivity. We present supporting experimental data, detailed protocols for key bioactivity assays, and visual workflows to aid in the design and execution of your experiments.
Performance Comparison of Cell-Penetrating Peptides
The efficacy of intracellular protein delivery can be influenced by the choice of CPP, the nature of the cargo protein, and the cell type. Below is a summary of quantitative data from comparative studies evaluating TAT(48-57) against other widely used CPPs.
Table 1: Comparison of CPP-Mediated Delivery Efficiency
| Cell-Penetrating Peptide | Cargo | Cell Line(s) | Key Findings | Reference(s) |
| TAT(48-57) | PKI peptide | A549, HeLa, CHO | Lower maximal uptake compared to polyarginine and antennapedia. | [1] |
| Polyarginine (R9) | PKI peptide | A549, HeLa, CHO | 10-30 times greater maximal uptake than TAT. | [1] |
| Antennapedia | PKI peptide | A549, HeLa, CHO | Higher maximal uptake than TAT. | [1] |
| Transportan | PKI peptide | A549, HeLa, CHO | Similar maximal uptake to TAT. | [1] |
| TAT(48-57) | GFP | PC12, primary astrocytes | Efficient delivery into astrocytes and differentiated PC12 cells; delivery is dependent on glycosaminoglycan (GAG) expression. | [2] |
| TAT(49-57) | Streptavidin | HeLa | Less efficient at delivering fluorescein-labeled peptide compared to TP10 and penetratin, but highly effective for delivering streptavidin via biotin (B1667282) linkage. | [3] |
| TP10 | Streptavidin | HeLa | More potent than TAT for protein delivery when co-incubated. | [3] |
| Penetratin | Streptavidin | HeLa | More potent than TAT for protein delivery when co-incubated. | [3] |
| TAT | Cre Recombinase | Porcine Fetal Fibroblasts (PFFs) | Maximum recombination efficiency of 55%. | [4] |
| CPP5 | Cre Recombinase | Porcine Fetal Fibroblasts (PFFs) | Nearly 90% recombination efficiency, significantly higher than TAT-Cre. | [4] |
| R9 | Cre Recombinase | Porcine Fetal Fibroblasts (PFFs) | Maximum recombination efficiency of 45%. | [4] |
Table 2: Comparison of CPP-Mediated Cytotoxicity
| Cell-Penetrating Peptide | Cell Line(s) | EC50 (µM) | Key Findings | Reference(s) |
| TAT(48-57) | A549, HeLa, CHO | >100 (unconjugated), 67 (PKI-conjugated) | Least toxic among the compared CPPs. Conjugation to a peptide cargo increased toxicity. | [1] |
| Polyarginine (R9) | A549, HeLa, CHO | 10 (unconjugated), 12 (PKI-conjugated) | More toxic than TAT and antennapedia. | [1] |
| Antennapedia | A549, HeLa, CHO | 17 (unconjugated), 21 (PKI-conjugated) | More toxic than TAT. | [1] |
| Transportan | A549, HeLa, CHO | 6 (unconjugated), 5 (PKI-conjugated) | Most toxic among the compared CPPs. | [1] |
| TAT(49-57) | HeLa, CHO | Negligible effect on proliferation up to 50 µM | Low long-term toxicity. | [3] |
| TP10 | HeLa, CHO | Reduces proliferation at higher concentrations | Higher long-term toxicity compared to TAT and penetratin. | [3] |
| Penetratin | HeLa, CHO | Negligible effect on proliferation up to 50 µM | Low long-term toxicity. | [3] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and replicating studies on CPP-delivered proteins.
Caption: General experimental workflow.
Caption: TAT-mediated protein delivery.
Caption: Transcription factor reporter assay.
Key Experimental Protocols
Below are detailed methodologies for common assays used to validate the bioactivity of TAT-delivered proteins.
TAT-Cre Recombinase Activity Assay
This assay quantifies the bioactivity of delivered Cre recombinase by measuring its ability to excise a "stop" cassette flanked by loxP sites, leading to the expression of a reporter gene like GFP.
a. Materials:
-
HEK293T reporter cell line with a loxP-stop-loxP-GFP cassette.
-
Purified His-TAT-NLS-Cre fusion protein.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
b. Protocol:
-
Cell Plating: Seed the HEK293T reporter cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Protein Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the purified TAT-Cre protein (e.g., 0.5, 1, 2, 5 µM). Include a control well with Cre protein lacking the TAT sequence and an untreated well.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein transduction and Cre-mediated recombination.
-
Cell Harvest: Wash the cells twice with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
Flow Cytometry: Analyze the percentage of GFP-positive cells in each sample using a flow cytometer. An increase in the percentage of GFP-positive cells in the TAT-Cre treated samples compared to controls indicates successful delivery of bioactive Cre recombinase.
In Vitro Kinase Assay
This protocol is designed to measure the enzymatic activity of a delivered kinase by quantifying the phosphorylation of a specific substrate.
a. Materials:
-
Purified TAT-Kinase fusion protein.
-
Kinase-specific substrate (peptide or protein).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP (for radioactive detection) or ATP and phospho-specific antibodies (for Western blot detection).
-
SDS-PAGE gels and buffers.
-
Phosphorimager or Western blot imaging system.
b. Protocol:
-
Cell Lysis and Kinase Immunoprecipitation (if delivered to cells first):
-
Treat cells with TAT-Kinase.
-
Lyse the cells in a suitable lysis buffer and immunoprecipitate the delivered kinase using an antibody against the kinase or a tag.
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the immunoprecipitated TAT-Kinase (or purified TAT-Kinase directly), the kinase substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Radioactive Detection: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Quantify the incorporation of ³²P into the substrate.
-
Western Blot Detection: Separate the products by SDS-PAGE and transfer to a PVDF membrane. Probe with a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It can be used to assess the effect of a delivered protein (e.g., a pro- or anti-proliferative factor) on cell growth.
a. Materials:
-
Purified TAT-fused protein of interest.
-
Target cells (e.g., cancer cell line).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
b. Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Protein Treatment: Replace the medium with fresh medium containing various concentrations of the TAT-protein. Include appropriate controls.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A change in absorbance in treated wells compared to controls indicates an effect on cell proliferation.
Conclusion
Validating the bioactivity of proteins delivered via TAT(48-57) is a critical step in harnessing this powerful technology for research and therapeutic purposes. While TAT is a widely used and generally effective CPP, its efficiency and cytotoxicity can vary depending on the cargo and cell type. As the data indicates, other CPPs such as polyarginine or novel peptides like CPP5 may offer superior delivery or bioactivity for specific applications. Therefore, a careful, quantitative comparison is essential. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to objectively assess the performance of TAT-delivered proteins and compare them with relevant alternatives, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptide-driven Cre recombination in porcine primary cells and generation of marker-free pigs | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of TAT (48-57): A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of bioactive peptides like TAT (48-57) are critical for ensuring laboratory safety and environmental compliance. Given that the specific toxicological properties of many research peptides are not fully characterized, it is imperative to treat them as potentially hazardous chemical waste.[1][2] Adherence to established protocols mitigates risks of exposure and contamination.
This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of TAT (48-57) waste, in line with general best practices for laboratory peptide waste. Always consult your institution's specific Safety Data Sheet (SDS) and Environmental Health & Safety (EHS) office guidelines as the primary sources of information.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, proper personal protective equipment (PPE) is the primary defense against accidental exposure.[1][2]
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[1][2]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[1][2]
-
Lab Coat: A fully buttoned lab coat is mandatory to protect skin and clothing.[1][2]
-
Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a chemical fume hood or biosafety cabinet to prevent inhalation.[1][2]
-
Designated Area: Confine all handling and disposal activities to a designated and well-ventilated laboratory area to prevent cross-contamination.[1][4]
Step-by-Step Disposal Procedures
The proper disposal of TAT (48-57) involves a systematic process of waste characterization, segregation, decontamination, and collection. Never dispose of peptide waste in the regular trash or down the drain.[3][5][6]
Step 1: Waste Characterization and Segregation
-
Classification: Treat all TAT (48-57) waste as chemical waste.[3][6] If the peptide was used in experiments with biological materials (e.g., cell cultures), the waste must also be treated as biohazardous.[1]
-
Segregation: Collect all materials that have come into contact with the peptide in a dedicated and clearly labeled hazardous waste container.[3][7] This includes:
-
Unused or expired peptide powder.
-
Liquid waste (e.g., stock solutions, experimental buffers, HPLC waste).
-
Solid waste (e.g., contaminated pipette tips, vials, gloves, and other consumables).[7]
-
Contaminated sharps (e.g., needles, syringes), which must be placed in a designated puncture-resistant sharps container.[3][8]
-
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container for waste collection.[3][9] High-quality plastic or glass containers are common choices.[3]
-
Labeling: Clearly label the waste container as "Hazardous Waste" (or as required by your institution). The label must include the name of the chemical ("TAT (48-57)"), the hazard class, and the date waste accumulation began.[3]
Step 3: Decontamination and Inactivation (Recommended)
For an added layer of safety, especially for liquid waste, chemical inactivation is recommended to degrade the peptide's biological activity.[2][7] This should be performed in a chemical fume hood.
| Decontamination Method | Reagent | Final Concentration / Conditions | Minimum Contact Time | Notes |
| Chemical Inactivation (Liquid Waste) | Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes | Effective for many peptides. After inactivation, neutralize the pH before collection.[1][8] |
| Chemical Inactivation (Liquid Waste) | Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) | 1 M solution (use a 1:10 ratio of waste to solution) | Minimum 24 hours | A strong acid or base will hydrolyze the peptide bonds. The solution must be neutralized to a pH between 6.0 and 8.0 after inactivation.[2][7] |
| Surface Decontamination | Enzymatic Detergent | 1% (m/v) solution | Varies by product | Good for cleaning contaminated labware and surfaces. May require subsequent disinfection.[1][8][10] |
| Biohazardous Waste Sterilization | Autoclaving | 121°C at 15 psi | 30-60 minutes | For waste co-mingled with biohazardous materials. Ensure containers are loosely closed to prevent overpressurization.[1][11][12][13] |
Experimental Protocol: Chemical Inactivation with Bleach
This protocol details a common method for inactivating liquid peptide waste.
-
Preparation: Work inside a certified chemical fume hood while wearing appropriate PPE.
-
Inactivation: Slowly add the liquid peptide waste to a 10% bleach solution. A common ratio is one part waste to ten parts bleach solution to ensure a sufficient excess of sodium hypochlorite.[1]
-
Reaction Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[1]
-
Neutralization: Check the pH of the solution. If required by local wastewater regulations, neutralize the solution to a pH between 6.0 and 9.0.[1][7]
-
Collection: Transfer the neutralized, inactivated waste into the designated hazardous chemical waste container.[7]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure accumulation area away from incompatible materials.[2]
-
Disposal: Contact your institution's EHS department to arrange for pickup and final disposal.[3][4] Final disposal for chemical waste often involves incineration.[3][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of TAT (48-57) waste in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory peptide waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. intelligenthq.com [intelligenthq.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 11. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 12. twu.edu [twu.edu]
- 13. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
Personal protective equipment for handling TAT (48-57)
Essential Safety and Handling Guide for TAT (48-57)
This guide provides immediate safety, operational, and disposal protocols for handling the TAT (48-57) peptide, a cell-permeable peptide derived from the HIV-1 transactivator of transcription protein.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of experimental data. All handling of this peptide should be confined to a designated laboratory area.[3]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to TAT (48-57) is the consistent and correct use of Personal Protective Equipment (PPE).[3] While TAT (48-57) is noted for its low toxicity, all research peptides should be handled with care as their full toxicological properties may not be thoroughly investigated.[4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile). | To prevent direct skin contact.[3][7] Gloves should be changed immediately if they become contaminated.[3] |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect against accidental splashes, particularly when reconstituting the lyophilized powder.[3][7][8] |
| Body Protection | Laboratory coat or protective gown. | To protect skin and personal clothing from spills.[3][7] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet. | Mandatory when handling the lyophilized powder to prevent inhalation of easily aerosolized particles.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Review:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for TAT (48-57) to understand its specific hazards and first-aid measures.[3]
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare a designated, clean, and organized workspace for handling the peptide.[3][8]
2. Handling Lyophilized Powder:
-
Always handle the lyophilized powder within a fume hood or biosafety cabinet to control for airborne particles.[3][7]
-
Before opening the vial, allow it to equilibrate to room temperature to reduce moisture uptake from the atmosphere.
-
Use anti-static weighing techniques to minimize the dispersion of the powder.[7]
3. Reconstitution and Solution Handling:
-
When preparing a stock solution, dissolve the peptide in a suitable sterile solvent as recommended by the supplier or solubility guidelines.
-
Use sterile equipment such as pipettes and vials to avoid cross-contamination.[3]
-
Clearly label all solutions with the peptide name, concentration, preparation date, and "For Research Use Only".[3]
4. Storage:
-
Long-term storage (lyophilized): Store at -20°C or -80°C in a tightly sealed vial, protected from light.[9][10]
-
Short-term storage (in solution): Store at 4°C for up to one week. For longer periods, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[3]
Disposal Plan
Proper disposal of TAT (48-57) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
-
Waste Segregation: All materials that have come into contact with the peptide, including used vials, contaminated PPE (gloves, wipes), and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[3][8]
-
Disposal of Unused Solutions: Unused peptide solutions should be disposed of as chemical waste in appropriate containers.[8] Do not pour peptide solutions down the drain.[3][8]
-
Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[3] Arrange for regular pick-up by a licensed hazardous waste disposal contractor.[3]
Visualized Workflow for Safe Handling of TAT (48-57)
Caption: Workflow for the safe handling of TAT (48-57) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-TAT (48-57) - Echelon Biosciences [echelon-inc.com]
- 3. peptide24.store [peptide24.store]
- 4. TAT 48-57 | 253141-50-3 | HIV | MOLNOVA [molnova.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. eurogentec.com [eurogentec.com]
- 7. biovera.com.au [biovera.com.au]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. genscript.com [genscript.com]
- 10. anaspec.com [anaspec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
